4-Methoxy-4'-methylbiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-3-5-12(6-4-11)13-7-9-14(15-2)10-8-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKBXZKXIBPNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364805 | |
| Record name | 4-Methoxy-4'-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53040-92-9 | |
| Record name | 4-Methoxy-4'-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 4-Methoxy-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methoxy-4'-methylbiphenyl (CAS No. 53040-92-9), a biphenyl (B1667301) derivative with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical characteristics, spectral data, and reactivity. It also includes experimental protocols for its synthesis and analysis, offering a valuable resource for researchers in drug discovery and materials science.
Introduction
This compound is an aromatic organic compound featuring a biphenyl core structure substituted with a methoxy (B1213986) group at the 4-position and a methyl group at the 4'-position. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The specific substitution pattern of this compound, with an electron-donating methoxy group and a weakly activating methyl group, influences its electronic properties, reactivity, and potential biological interactions. This guide serves as a technical resource, consolidating available data on its physical and chemical properties to facilitate its use in research and development.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄O | [2][3] |
| Molecular Weight | 198.26 g/mol | [2][3] |
| Appearance | White solid | [4] |
| Melting Point | 102-104 °C | [4] |
| Boiling Point | 313.9 °C at 760 mmHg | [2] |
| Density | 1.016 g/cm³ | [2] |
| Flash Point | 122.9 °C | [2] |
Chemical Properties
Solubility
Stability
As a biphenyl derivative, this compound is generally stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing agents, high temperatures, or UV radiation may lead to degradation. The methoxy group may be susceptible to cleavage under harsh acidic conditions.
Reactivity
The chemical reactivity of this compound is dictated by its aromatic rings and the nature of its substituents.
-
Electrophilic Aromatic Substitution: The benzene (B151609) ring bearing the methoxy group is significantly activated towards electrophilic aromatic substitution, with the methoxy group being a strong ortho-, para-director. The tolyl ring is also activated, with the methyl group directing to its ortho and para positions. Given the substitution pattern, electrophilic attack is likely to occur at the positions ortho to the methoxy group.[6][7]
-
Oxidation and Reduction: The aromatic rings are generally resistant to oxidation and reduction under mild conditions. The methyl group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions.
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic protons and the methyl and methoxy substituents.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 7.51 | d, J = 8.0 Hz | 2H | Ar-H | [4] |
| 7.45 | d, J = 8.0 Hz | 2H | Ar-H | [4] |
| 7.23 | d, J = 8.0 Hz | 2H | Ar-H | [4] |
| 6.97 | d, J = 8.0 Hz | 2H | Ar-H | [4] |
| 3.85 | s | 3H | -OCH₃ | [4] |
| 2.38 | s | 3H | -CH₃ | [4] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| 158.7 | C-OCH₃ | [8] |
| 137.8 | Ar-C | [8] |
| 136.1 | Ar-C | [8] |
| 133.5 | Ar-C | [8] |
| 129.3 | Ar-CH | [8] |
| 127.8 | Ar-CH | [8] |
| 126.4 | Ar-CH | [8] |
| 114.0 | Ar-CH | [8] |
| 55.1 | -OCH₃ | [8] |
| 20.9 | -CH₃ | [8] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A vapor phase IR spectrum is available in public databases.[3] Key expected absorptions include:
| Wavenumber (cm⁻¹) | Vibration |
| ~3030 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (from -CH₃ and -OCH₃) |
| ~1600, 1500 | Aromatic C=C ring stretching |
| ~1250 | Aryl-O-C asymmetric stretch |
| ~1030 | Aryl-O-C symmetric stretch |
| ~830 | p-substituted benzene C-H out-of-plane bend |
Mass Spectrometry
The mass spectrum of this compound obtained by GC-MS shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides structural information.[3]
-
Molecular Ion (M⁺): m/z = 198
-
Key Fragments: Fragmentation may involve the loss of a methyl radical from the methoxy group (M-15), loss of a formyl radical (M-29), or cleavage of the biphenyl bond.
Synthesis
This compound is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Biological Activity
While specific biological activity data for this compound is limited in public literature, biphenyl derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][9] The presence of the methoxy and methyl groups can influence the compound's lipophilicity and electronic properties, which are key determinants of biological activity. Further research is needed to elucidate the specific biological profile of this compound. The metabolism of similar methoxybiphenyl compounds has been shown to be mediated by cytochrome P450 enzymes, often involving O-demethylation.[10]
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the synthesis of biphenyl derivatives.[11][12]
Materials:
-
4-Iodoanisole
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Combine 4-iodoanisole (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
In a separate flask, dissolve potassium carbonate (2.5 eq) in water.
-
In a third flask, dissolve a catalytic amount of palladium(II) acetate (e.g., 0.002 eq) in acetone.
-
Degas all three solutions by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Under an inert atmosphere, add the aqueous potassium carbonate solution and the palladium acetate solution to the flask containing the aryl halide and boronic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus.
Procedure:
-
Finely powder a small amount of the crystalline this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
NMR Spectroscopic Analysis
Procedure:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
FT-IR Spectroscopic Analysis
Procedure (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Acquire the IR spectrum of the KBr pellet using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometric Analysis
Procedure (GC-MS):
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject an aliquot of the solution into a gas chromatograph-mass spectrometer (GC-MS).
-
Use a suitable GC column (e.g., a nonpolar DB-5ms column) and a temperature program to separate the compound.
-
Acquire the mass spectrum in electron ionization (EI) mode.
Conclusion
This compound is a well-defined organic compound with a range of interesting physical and chemical properties. This technical guide consolidates the available data and provides standardized protocols for its synthesis and characterization, serving as a valuable resource for chemists and pharmacologists. Further investigation into its quantitative solubility, detailed reactivity, and specific biological activities is warranted to fully explore its potential in various scientific disciplines.
References
- 1. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum [chemicalbook.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. benchchem.com [benchchem.com]
- 10. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Methoxy-4'-methylbiphenyl
CAS Number: 53040-92-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-4'-methylbiphenyl, a biphenyl (B1667301) derivative with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals and advanced materials. This document collates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes spectroscopic data for its characterization.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] Its core structure consists of two phenyl rings linked by a single bond, with a methoxy (B1213986) group and a methyl group at the para positions of the respective rings.[1] The presence of the electron-donating methoxy group can influence its chemical reactivity.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 53040-92-9 | [2][3] |
| Molecular Formula | C₁₄H₁₄O | [4] |
| Molecular Weight | 198.26 g/mol | [4] |
| Melting Point | 108-109 °C | [5] |
| Boiling Point | 313.9 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [6] |
| IUPAC Name | 1-methoxy-4-(4-methylphenyl)benzene | [4] |
| InChI | InChI=1S/C14H14O/c1-11-3-5-12(6-4-11)13-7-9-14(15-2)10-8-13/h3-10H,1-2H3 | [4] |
| InChIKey | ASKBXZKXIBPNRA-UHFFFAOYSA-N | [4] |
| SMILES | CC1=CC=C(C=C1)C2=CC=C(C=C2)OC | [4] |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[9][10]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 4-bromoanisole (B123540) and p-tolylboronic acid.
Materials:
-
4-Bromoanisole
-
p-Tolylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water, deionized
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoanisole (1.0 equivalent), p-tolylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Catalyst Preparation: In a separate small vessel, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a minimal amount of toluene.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask. Add a 2:1 mixture of toluene and water as the solvent.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 7.23 (d, J = 8.0 Hz, 2H), 6.97 (d, J = 8.0 Hz, 2H), 3.85 (s, 3H), 2.38 (s, 3H) ppm | [11] |
| ¹³C NMR | Available data indicates characteristic aromatic and methyl/methoxy carbon signals. | [4][12] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 198. | [4][13] |
| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H stretching, C=C stretching, and C-O stretching are expected. | [4][14] |
Biological Activity and Toxicology
There is limited publicly available information on the specific biological activity or mechanism of action of this compound. However, the biphenyl scaffold is a known privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[15] Substituted biphenyls, in general, have been studied for their toxicological properties, with toxicity often correlating with hydrophobicity and the nature of the substituents.[1][16] Acute toxicity studies on various substituted biphenyls in Daphnia magna have shown that compounds with higher lipophilicity (log Kow) tend to exhibit greater toxicity.[16] The toxicological profile of this compound has not been extensively characterized.
Applications
Given its structure, this compound serves as a valuable intermediate in organic synthesis. It can be a precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals, liquid crystals, and other advanced materials.[1]
Visualizations
Synthetic Workflow of this compound
The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
Caption: Suzuki-Miyaura catalytic cycle.
References
- 1. tandfonline.com [tandfonline.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 53040-92-9 [chemicalbook.com]
- 4. This compound | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. 1,1'-Biphenyl, 4-methoxy- [webbook.nist.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Molecular Structure of 4-Methoxy-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-4'-methylbiphenyl is an organic compound belonging to the biphenyl (B1667301) family. This class of molecules, characterized by two phenyl rings linked by a single carbon-carbon bond, serves as a crucial scaffold in various scientific domains. The specific substitutions of a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃) at the para positions of the biphenyl structure impart distinct physicochemical properties that make it a compound of interest in materials science, particularly in the development of liquid crystals, and as a versatile intermediate in organic synthesis.[1][2]
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound, intended to serve as a foundational resource for researchers and professionals in related fields.
Molecular Structure and Physicochemical Properties
This compound consists of a biphenyl core where one phenyl ring is substituted with a methoxy group at the 4-position and the other with a methyl group at the 4'-position. The central C-C single bond allows for rotational freedom between the two aromatic rings. In the solid state, biphenyl derivatives are typically twisted, with a non-zero dihedral angle between the planes of the two rings to minimize steric hindrance. For instance, the related compound 4,4′-dimethoxybiphenyl has a measured twist angle of 24.3°.[3] A similar non-planar conformation is expected for this compound.
Chemical Identifiers and Properties
The fundamental identifiers and computed physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-methoxy-4-(4-methylphenyl)benzene | [4] |
| CAS Number | 53040-92-9 | [4][5] |
| Molecular Formula | C₁₄H₁₄O | [1][4][5] |
| Molecular Weight | 198.26 g/mol | [1][4][5] |
| Melting Point | 102-104 °C; 108-109 °C | [6][7] |
| Boiling Point | 313.9 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.016 g/cm³ (Predicted) | [5] |
| SMILES | Cc1ccc(cc1)c1ccc(cc1)OC | [2] |
| InChIKey | ASKBXZKXIBPNRA-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The most prevalent and efficient method for synthesizing unsymmetrical biaryls like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid in the presence of a palladium catalyst and a base.[8][10]
Two primary pathways for its synthesis via Suzuki coupling are:
-
Reaction of p-tolylboronic acid with 4-bromoanisole (B123540).
-
Reaction of 4-methoxyphenylboronic acid with 4-bromotoluene.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for the synthesis of this compound. This procedure is a composite based on standard Suzuki coupling methodologies.
Materials:
-
p-Tolylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or similar Pd(0) or Pd(II) precatalyst
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent (e.g., Acetone/water mixture, Ethanol (B145695)/water mixture)[9]
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Saturated brine solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine p-tolylboronic acid (e.g., 1.5 mmol), 4-bromoanisole (e.g., 1.0 mmol), and potassium carbonate (e.g., 3.0 mmol).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and deionized water (e.g., 1:1 v/v, 20 mL).[8]
-
Catalyst Addition: Add the palladium catalyst, for example, 10% Pd/C (e.g., 5 mol%) or palladium acetate (e.g., 0.02 mol%).[8][9]
-
Reaction: Heat the reaction mixture to reflux (e.g., 90 °C) and stir for a designated period (e.g., 8 hours).[11] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst like Pd/C was used, filter the mixture through a pad of Celite to remove it.
-
Extraction: Remove the organic solvent from the filtrate under reduced pressure. Extract the remaining aqueous layer with an organic solvent like ethyl acetate or diethyl ether (e.g., 3 x 15 mL).[8][9]
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8][9]
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography (e.g., with petroleum ether) or recrystallization to obtain pure this compound as a white solid.[11]
Visualized Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data is compiled from various literature sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | ||
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.51 | d, J = 8.8 Hz | 2H (Aromatic, ortho to -OCH₃) |
| 7.45 | d, J = 8.2 Hz | 2H (Aromatic, ortho to -CH₃) |
| 7.23 | d, J = 8.2 Hz | 2H (Aromatic, meta to -CH₃) |
| 6.97 | d, J = 8.8 Hz | 2H (Aromatic, meta to -OCH₃) |
| 3.85 | s | 3H (-OCH₃) |
| 2.38 | s | 3H (-CH₃) |
| Source:[6][7][12] |
| ¹³C NMR (90 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 159.0 | C (quaternary, attached to -OCH₃) |
| 138.1 | C (quaternary, attached to -CH₃) |
| 132.8 | C (quaternary, biphenyl linkage) |
| 132.0 | C (quaternary, biphenyl linkage) |
| 129.4 | CH (aromatic) |
| 128.0 | CH (aromatic) |
| 126.6 | CH (aromatic) |
| 114.2 | CH (aromatic) |
| 55.3 | -OCH₃ |
| 21.1 | -CH₃ |
| Note: Specific assignments are based on typical values for substituted biphenyls and may vary slightly. Full 2D NMR analysis would be required for unambiguous assignment. | |
| Source:[13][14] |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
| Spectroscopic Data | |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 198.1045 (Calculated for C₁₄H₁₄O)[4] |
| Infrared (IR) Spectroscopy | Characteristic Peaks (cm⁻¹): Aromatic C-H stretch (~3030), Aliphatic C-H stretch (~2950), C=C stretch (aromatic, ~1600, 1500), C-O stretch (ether, ~1250, 1040) |
| Note: IR peak positions are approximate. |
Conclusion
This guide has detailed the core molecular and chemical characteristics of this compound. Its structure is well-defined, featuring two substituted phenyl rings in a non-planar arrangement. The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding synthetic route, which is a cornerstone of modern organic chemistry. The provided spectroscopic data serves as a crucial reference for the identification and characterization of this compound in a laboratory setting. This foundational information is vital for professionals leveraging this compound in materials science, drug discovery, and as a key intermediate for more complex molecular architectures.
References
- 1. This compound | 53040-92-9 [chemicalbook.com]
- 2. CAS 53040-92-9: this compound | CymitQuimica [cymitquimica.com]
- 3. Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rsc.org [rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. 4-Methoxybiphenyl synthesis - chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Solubility of 4-Methoxy-4'-methylbiphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-Methoxy-4'-methylbiphenyl in organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on delivering a robust experimental framework for determining the solubility of this compound. It outlines the theoretical principles of solubility, details the widely accepted shake-flask method for experimental determination, and describes the subsequent analysis using High-Performance Liquid Chromatography (HPLC). This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to accurately determine the solubility of this compound in various organic solvents relevant to their work.
Introduction
This compound is a biphenyl (B1667301) derivative with a methoxy (B1213986) group and a methyl group substituted on the two phenyl rings. Its molecular structure influences its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is critical in various scientific disciplines, including medicinal chemistry, materials science, and process chemistry. In drug development, solubility is a key determinant of a compound's bioavailability and formulation feasibility. In organic synthesis, it dictates the choice of reaction media and purification methods.
This guide addresses the current gap in quantitative solubility data for this compound by providing a detailed experimental protocol and discussing the underlying principles that govern its solubility.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| Appearance | Solid |
| CAS Number | 53040-92-9 |
Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. As a substituted biphenyl, this compound is a relatively nonpolar molecule. The presence of the methoxy group introduces a slight polar character, but the overall molecule is dominated by the nonpolar aromatic rings.
Therefore, it is anticipated that this compound will exhibit higher solubility in nonpolar and moderately polar organic solvents and lower solubility in highly polar solvents like water.
The key factors influencing the solubility of this compound are visualized in the diagram below.
Caption: Key factors influencing the solubility of this compound.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature or chemical databases. General qualitative descriptions indicate that it is soluble in solvents like ethanol (B145695) and ether.
To facilitate research and development, the following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | Shake-Flask with HPLC | |||
| Ethanol | Shake-Flask with HPLC | |||
| Acetone | Shake-Flask with HPLC | |||
| Ethyl Acetate | Shake-Flask with HPLC | |||
| Dichloromethane | Shake-Flask with HPLC | |||
| Toluene | Shake-Flask with HPLC | |||
| Hexane | Shake-Flask with HPLC |
Experimental Protocol for Solubility Determination
The following section provides a detailed methodology for determining the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method followed by HPLC analysis.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical column suitable for the analysis of aromatic compounds (e.g., C18)
Experimental Workflow
The workflow for determining the solubility of this compound is illustrated in the diagram below.
Caption: Experimental workflow for determining solubility.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow for equilibrium to be established (typically 24 to 72 hours). It is recommended to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solutions and record the peak areas.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample solutions.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Conclusion
4-Methoxy-4'-methylbiphenyl melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS 53040-92-9), a biphenyl (B1667301) derivative of interest in organic synthesis and pharmaceutical research.[1][2] This document outlines its key physicochemical data and details the standard experimental protocols for their determination.
Physicochemical Data
The accurate determination of melting and boiling points is fundamental for the identification, purity assessment, and handling of chemical compounds. The data for this compound are summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Melting Point | 108-109 °C | [3] |
| 181-182 °C | [4][5] | |
| Boiling Point | 313.9 °C (at 760 mmHg) | [6] |
| 313.9 ± 21.0 °C (Predicted) | [4] | |
| Molecular Formula | C₁₄H₁₄O | [4][6] |
| Molecular Weight | 198.26 g/mol | [4][6] |
| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [4][6] |
Note: A notable discrepancy exists in the reported melting points. The value of 108-109 °C is cited in scientific literature, while the 181-182 °C value is listed by several chemical suppliers.[3][4][5] Researchers should consider verifying this property through experimental determination.
Experimental Protocols
Standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail the common experimental protocols for determining the melting and boiling points of organic solids like this compound.
Melting Point Determination: Capillary Method
The capillary method is the most common technique for determining the melting point of a crystalline solid.[7] It relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[8][9]
-
Glass capillary tubes (one end sealed)[10]
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[10][11]
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface or drop the tube through a long glass tube to pack the solid into the bottom.[9] The packed sample height should be 2-3 mm for an accurate reading.[10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[10]
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to estimate the melting range.[8]
-
Accurate Determination: Prepare a fresh sample. Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the estimated melting point.[10] Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[8]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has completely melted (T₂). The melting point is reported as the T₁-T₂ range.[8] A narrow range (0.5-2 °C) typically indicates a high degree of purity.[8][9]
Boiling Point Determination: Thiele Tube Method
For small quantities of liquid, or for solids that melt into liquids, the Thiele tube method provides an efficient means of determining the boiling point.[12] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13]
Apparatus:
-
Thiele tube[12]
-
Heat source (Bunsen burner or hot plate)[13]
-
Mineral oil or other high-boiling liquid[14]
-
Small test tube (e.g., Durham tube)[12]
-
Capillary tube (sealed at one end)
-
Thermometer and rubber band/thread[13]
Procedure:
-
Sample Preparation: If starting with the solid, melt a small amount of this compound. Fill a small test tube to a depth of about 1-2 cm with the liquid sample.[12]
-
Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[13]
-
Apparatus Assembly: Attach the test tube to a thermometer using a small rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[12]
-
Heating: Clamp the thermometer assembly so that it is immersed in the oil of the Thiele tube. The side arm of the Thiele tube should be heated gently and evenly.[13] The shape of the tube promotes convection currents, ensuring uniform temperature distribution.[8]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[12]
-
Data Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at this instant is the boiling point of the sample.[12][13] Record the atmospheric pressure for a corrected value if necessary.[15]
References
- 1. This compound | 53040-92-9 [chemicalbook.com]
- 2. This compound | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. This compound | 53040-92-9 [amp.chemicalbook.com]
- 5. canbipharm.com [canbipharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. westlab.com [westlab.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
An In-depth Technical Guide to the Spectroscopic Data of 4-Methoxy-4'-methylbiphenyl
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-4'-methylbiphenyl, a biphenyl (B1667301) derivative of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols to support their research endeavors.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Data
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The data was typically acquired in deuterated chloroform (B151607) (CDCl₃) at frequencies ranging from 200 to 400 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.56-7.53 | m | 2H | Ar-H | |
| 7.51 | d | 8.8 | 2H | Ar-H |
| 7.50-7.47 | m | 2H | Ar-H | |
| 7.45 | d | 8.2 | 2H | Ar-H |
| 7.28-7.25 | m | 2H | Ar-H | |
| 7.23 | d | 8.2 | 2H | Ar-H |
| 7.01 | dd | 6.8, 2.2 | 2H | Ar-H |
| 6.97 | d | 8.0 | 2H | Ar-H |
| 3.88 | s | 3H | -OCH₃ | |
| 3.85 | s | 3H | -OCH₃ | |
| 2.42 | s | 3H | -CH₃ | |
| 2.38 | s | 3H | -CH₃ |
Note: Variations in chemical shifts and coupling constants can occur due to differences in solvent and instrument frequency. The data presented is a compilation from multiple sources.[1][2][3]
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[4][5][6][7]
| Chemical Shift (δ) ppm | Assignment |
| 158.6 | C-OCH₃ |
| 141.7 | Ar-C |
| 135.6 | Ar-C |
| 134.5 | Ar-C |
| 130.4 | Ar-CH |
| 127.1 | Ar-CH |
| 125.9 | Ar-CH |
| 113.6 | Ar-CH |
| 55.3 | -OCH₃ |
| 20.7 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum of this compound exhibits characteristic absorption bands.[5][8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1600, ~1500, ~1450 | Strong | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | Aryl-O-CH₃ stretch |
| ~830 | Strong | p-disubstituted benzene (B151609) C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₁₄H₁₄O), the exact mass is 198.1045 g/mol .[5][6][10][11][12]
| m/z | Relative Intensity | Assignment |
| 198 | High | [M]⁺ (Molecular ion) |
| 183 | High | [M-CH₃]⁺ |
| 155 | Medium | [M-CH₃-CO]⁺ |
| 127 | Medium | [Biphenyl]⁺ fragment |
Experimental Protocols
The following protocols describe a common method for the synthesis of this compound and the general procedures for acquiring the spectroscopic data.
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is based on a palladium-catalyzed cross-coupling reaction, a widely used method for the formation of C-C bonds.[13]
Materials:
-
p-Tolylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoanisole (1.0 eq), p-tolylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a 3:1 mixture of toluene and water.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound as a white solid.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.
-
The purified sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
The chemical shifts are reported in parts per million (ppm) relative to TMS.
IR Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
The spectrum can be obtained from a thin film of the compound on a salt plate (NaCl or KBr) or as a KBr pellet. For vapor phase IR, the sample is heated in a gas cell.
Mass Spectrometry:
-
Mass spectra are obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument with an electron ionization (EI) source.
-
The sample is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and injected into the GC.
-
The mass spectrum is recorded as the compound elutes from the GC column.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow from the synthesis of this compound to its purification and subsequent spectroscopic characterization.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 1,1'-Biphenyl, 4-methoxy- [webbook.nist.gov]
- 9. 4-Methoxy-3'-methylbiphenyl | C14H14O | CID 2759587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 4-Methoxybiphenyl synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Methoxy-4'-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Methoxy-4'-methylbiphenyl, a biphenyl (B1667301) derivative of interest in various fields of chemical and pharmaceutical research. This document details the spectral data, experimental protocols for data acquisition, and a structural representation to aid in the analysis and characterization of this compound.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃) at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Data Summary
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the two phenyl rings and the methyl and methoxy (B1213986) substituents. The data from various sources are compiled and summarized in the table below.[1][2]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 7.51 | d | 8.0 | 2H | H-2', H-6' |
| 2 | 7.45 | d | 8.0 | 2H | H-2, H-6 |
| 3 | 7.23 | d | 8.0 | 2H | H-3', H-5' |
| 4 | 6.97 | d | 8.0 | 2H | H-3, H-5 |
| 5 | 3.85 | s | - | 3H | -OCH₃ |
| 6 | 2.38 | s | - | 3H | -CH₃ |
Note: The assignments are based on typical chemical shifts and coupling patterns for substituted biphenyls.
¹³C NMR Data Summary
The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The chemical shifts for each carbon atom have been reported and are presented in the following table.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 158.7 | C-4 |
| 2 | 137.8 | C-1' |
| 3 | 136.1 | C-4' |
| 4 | 133.5 | C-1 |
| 5 | 129.3 | C-3', C-5' |
| 6 | 127.8 | C-2, C-6 |
| 7 | 126.4 | C-2', C-6' |
| 8 | 114.0 | C-3, C-5 |
| 9 | 55.1 | -OCH₃ |
| 10 | 20.9 | -CH₃ |
Experimental Protocols
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
NMR Spectrometer Setup and Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Number of Scans (NS): 16 to 64 (depending on concentration)
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)
-
Number of Scans (NS): 1024 to 4096 (or more, depending on concentration and desired signal-to-noise)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 240 ppm
-
Temperature: 298 K
Structural and NMR Correlation Diagram
The following diagram illustrates the molecular structure of this compound and the numbering scheme used for the NMR signal assignments.
Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR assignments.
References
Health and Safety Profile of 4-Methoxy-4'-methylbiphenyl: A Technical Guide for Researchers
Disclaimer: This document provides a comprehensive overview of the available health and safety information for 4-Methoxy-4'-methylbiphenyl. It is important to note that specific toxicological data for this compound is limited. Therefore, this guide also includes information on structurally related compounds, such as biphenyl (B1667301) and 4-methoxybiphenyl (B1664174), to provide a more complete, albeit inferred, safety profile. All personnel handling this chemical should exercise caution and adhere to strict laboratory safety protocols.
Chemical and Physical Properties
This compound is a biphenyl derivative characterized by a methoxy (B1213986) group and a methyl group at the 4 and 4' positions, respectively. A summary of its known physical and chemical properties is presented below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 1-methoxy-4-(4-methylphenyl)benzene, 4-methoxy-4'-methyl-1,1'-biphenyl | [1] |
| CAS Number | 53040-92-9 | [1] |
| Molecular Formula | C₁₄H₁₄O | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Appearance | Not specified, likely a solid | - |
| Melting Point | 181-182 °C | [2] |
| Boiling Point | 313.9 ± 21.0 °C (Predicted) | [2] |
| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [2] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
The signal word for this compound is "Warning".[2]
Toxicological Information
Acute Toxicity
No specific acute toxicity data (e.g., LD50 or LC50) for this compound has been identified. For the parent compound, biphenyl, the acute oral toxicity is considered moderate, with a reported LD50 in rats of >1900 mg/kg body weight.[4] Ingestion of large doses of biphenyl in experimental animals has been shown to cause a range of symptoms including respiratory distress, weight loss, muscular weakness, and ataxia, with death occurring in comatose state.[5]
Skin and Eye Irritation
This compound is classified as a skin and eye irritant.[2] For the parent compound, biphenyl, studies on rabbits have shown it to be non-irritating to the skin but slightly irritating to the eyes.[4]
Genotoxicity
There is no available data on the genotoxic potential of this compound. In vitro studies on biphenyl have produced mixed results, with no evidence of mutagenicity in bacteria, but positive results for gene mutations and clastogenicity in mammalian cells in the presence of metabolic activation.[4]
Carcinogenicity
The carcinogenic potential of this compound has not been evaluated. It is worth noting that some phenolic compounds structurally similar to metabolites of methoxy-biphenyls, such as 4-methoxyphenol (B1676288), have demonstrated carcinogenicity in animal studies.[6][7]
Predicted Metabolism and Toxicological Pathways
The metabolism of this compound is predicted to proceed via pathways similar to those observed for other methoxybiphenyls. The primary metabolic routes are likely to involve O-demethylation of the methoxy group and hydroxylation of the aromatic rings, catalyzed by cytochrome P450 enzymes in the liver.[8]
The resulting hydroxylated metabolites can then be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion. However, these hydroxylated intermediates could also undergo further oxidation to form reactive quinone-type species. These electrophilic metabolites have the potential to bind covalently to cellular macromolecules such as DNA and proteins, which is a common mechanism of toxicity for many aromatic compounds.[9]
Experimental Protocols for Toxicological Assessment
While specific experimental data for this compound is lacking, the following are generalized protocols for key toxicological assays that would be appropriate for evaluating the safety of this compound. These are based on internationally recognized guidelines, such as those from the Organisation for in vitro Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Based on OECD Test Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically, female rats are used.
-
Procedure: a. Animals are fasted prior to dosing. b. A single dose of the test substance is administered by oral gavage. c. A stepwise procedure is used with a group of three animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. d. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. e. A full necropsy is performed on all animals at the end of the observation period.
-
Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Test Guideline 439)
-
Objective: To assess the skin irritation potential of a substance using an in vitro model.
-
Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).
-
Procedure: a. The test substance is applied topically to the surface of the skin tissue. b. After a defined exposure period, the substance is removed by washing. c. The viability of the skin tissue is measured, typically using the MTT assay, which assesses mitochondrial activity.
-
Endpoint: The reduction in cell viability compared to negative controls is used to classify the substance as an irritant or non-irritant.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium Test Method (Based on OECD Test Guideline 492)
-
Objective: To assess the eye irritation potential of a substance using an in vitro model.
-
Test System: A reconstructed human cornea-like epithelium model.
-
Procedure: a. The test substance is applied to the surface of the corneal tissue. b. Following exposure, the tissue is rinsed. c. Cell viability is determined using a quantitative assay (e.g., MTT).
-
Endpoint: The percentage of cell viability relative to a negative control is used to identify substances that do not require classification for eye irritation or serious eye damage.
Handling and Storage Recommendations
Given the limited toxicological data and the potential for skin and eye irritation, the following handling and storage procedures are recommended:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Conclusion
While this compound has applications in research and development, a comprehensive understanding of its health and safety profile is currently lacking. The available information suggests that it should be handled as a skin and eye irritant. In the absence of specific data, a cautious approach is warranted, and information from structurally similar compounds like biphenyl and 4-methoxybiphenyl should be considered to guide safe handling practices. Further toxicological studies are necessary to fully characterize the potential hazards of this compound.
References
- 1. This compound | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 53040-92-9 [amp.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Biphenyl (CICADS) [inchem.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4-Methoxy-4'-methylbiphenyl: A Detailed Experimental Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-Methoxy-4'-methylbiphenyl, a valuable biaryl compound with applications in medicinal chemistry and materials science. The protocol details the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a step-by-step experimental procedure, data presentation in tabular format, and visualizations of the reaction workflow and catalytic cycle.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool in modern organic synthesis for the construction of biaryl and substituted biaryl structures, which are common motifs in many biologically active compounds and functional materials. The synthesis of this compound is achieved through the palladium-catalyzed reaction of 4-bromoanisole (B123540) and 4-methylphenylboronic acid. This reaction is favored for its mild conditions, high tolerance to various functional groups, and the commercial availability and stability of the boronic acid reagent.
Reaction Scheme
Experimental Protocol
This protocol outlines a general and effective laboratory-scale synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv.)
-
4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer and/or other analytical instruments for characterization
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel. A mixture of hexane and ethyl acetate (e.g., 98:2 v/v) is typically used as the eluent to afford this compound as a solid.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| 4-Bromoanisole | 104-92-7 | C₇H₇BrO | 187.03 | Aryl Halide |
| 4-Methylphenylboronic acid | 5720-05-8 | C₇H₉BO₂ | 135.96 | Boronic Acid |
| This compound | 53040-92-9 | C₁₄H₁₄O | 198.26 | Product |
Table 2: Typical Reaction Parameters and Yields
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 90 | 8-12 | ~77% | [1] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 80 | 12 | High | General |
| Pd/C | K₃PO₄ | Ethanol/Water | Reflux | 4-6 | Good-Exc. | General |
Table 3: Characterization Data for this compound
| Spectroscopic Data | Chemical Shift (δ ppm) or m/z |
| ¹H NMR (CDCl₃) | 7.51 (d, J = 8.8 Hz, 2H), 7.45 (d, J = 8.2 Hz, 2H), 7.23 (d, J = 8.2 Hz, 2H), 6.97 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 2.39 (s, 3H) |
| ¹³C NMR (CDCl₃) | 159.0, 138.2, 136.5, 133.8, 129.5, 128.0, 126.8, 114.2, 55.3, 21.1 |
| Appearance | Colorless to white solid |
| Melting Point | 108-109 °C |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Unsymmetrical Biaryl Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of unsymmetrical biaryls is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical industry, materials science, and agrochemicals. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for constructing these crucial C-C bonds. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for unsymmetrical biaryl synthesis, including Suzuki-Miyaura, Negishi, and Stille couplings, as well as C-H activation strategies.
The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity, especially with challenging substrates. This guide offers a comparative overview of common palladium catalyst systems to aid researchers in selecting the optimal conditions for their specific synthetic targets.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Several palladium-catalyzed reactions are instrumental in the synthesis of unsymmetrical biaryls. The most prominent among these are the Suzuki-Miyaura, Negishi, and Stille couplings. Each method utilizes a different organometallic reagent to couple with an organic halide or triflate.
-
Suzuki-Miyaura Coupling: Employs organoboron reagents (boronic acids or esters), which are generally stable, commercially available, and environmentally benign.[1][2]
-
Negishi Coupling: Utilizes organozinc reagents, which are highly reactive and tolerate a wide range of functional groups.[3][4][5]
-
Stille Coupling: Involves organotin reagents (stannanes). While effective, the toxicity of organotin compounds is a significant drawback.[6][7][8]
-
C-H Activation: A more recent and atom-economical approach that involves the direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials.[9][10][11][12]
The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed interannular C–H amination of biaryl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Phosphine Ligands in Suzuki-Miyaura Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its widespread application in the pharmaceutical and materials science industries is largely due to the continuous development of highly active palladium catalysts.[2] At the heart of these catalytic systems are phosphine (B1218219) ligands, which are crucial for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[1][3]
This document provides a detailed overview of the function of phosphine ligands in Suzuki coupling, offers guidance on ligand selection, presents comparative performance data, and includes detailed experimental protocols for practical application.
The Catalytic Cycle: A Ligand-Modulated Pathway
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Phosphine ligands (L) are intimately involved in every stage of this process.[4][5]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a low-coordinate, electron-rich Pd(0) complex. This is often the rate-determining step.[5] Electron-donating phosphine ligands are crucial as they increase the electron density on the palladium center, which facilitates its insertion into the R¹-X bond.[1][6] Bulky ligands can also accelerate this step by promoting the formation of highly reactive, monoligated L₁Pd(0) species.[7]
-
Transmetalation: The resulting Pd(II) complex undergoes transmetalation, where the organic group (R²) from the organoboron reagent (R²-BY₂) replaces the halide on the palladium center. This step requires activation of the boronic acid by a base.[8] The exact role of the ligand in this step is complex, but its steric and electronic properties influence the rate and efficiency of the transfer.[9]
-
Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst. This step is favored by sterically bulky phosphine ligands, which create steric crowding around the metal center, promoting the elimination of the product.[1][7][9]
Ligand Selection Guide
The choice of phosphine ligand is critical and depends heavily on the specific substrates being coupled. The two primary characteristics to consider are the ligand's electronic properties (electron-donating or -withdrawing) and its steric bulk (cone angle).
-
Electron-Rich Ligands: Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) and dialkylbiaryl phosphines (e.g., SPhos, XPhos) are highly electron-donating. This property is essential for activating less reactive substrates like aryl chlorides, which are otherwise reluctant to undergo oxidative addition.[6][10]
-
Sterically Hindered (Bulky) Ligands: Ligands with large steric profiles, such as those containing tert-butyl (t-Bu) or cyclohexyl (Cy) groups, or the biaryl backbone of Buchwald-type ligands, serve multiple purposes. They promote the formation of highly reactive monoligated palladium complexes, prevent catalyst deactivation via dimer formation, and accelerate the final reductive elimination step.[6][7] This is particularly important when coupling sterically congested substrates to form tetra-ortho-substituted biaryls.
The interplay of these factors allows for the fine-tuning of the catalyst's activity for a specific transformation.
Performance Data: A Comparative Overview
The selection of a phosphine ligand can dramatically affect reaction yield and efficiency. The tables below summarize quantitative data from comparative studies, illustrating the performance of various ligands in the coupling of different substrates.
Table 1: Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Entry | Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | P(t-Bu)₃ | Pd₂(dba)₃ / Ligand | 80 | 24 | 98 |
| 2 | SPhos | Pd(OAc)₂ / Ligand | RT | 2 | 97 |
| 3 | XPhos | Pd₂(dba)₃ / Ligand | RT | 2 | 96 |
| 4 | PCy₃ | Pd(OAc)₂ / Ligand | 80 | 24 | 25 |
| 5 | PPh₃ | Pd(OAc)₂ / Ligand | 80 | 24 | <5 |
Data synthesized from studies demonstrating the efficacy of bulky, electron-rich ligands for challenging aryl chlorides.[7]
Table 2: Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid
| Entry | Ligand | Catalyst System | Base | Temp (°C) | Yield (%) |
| 1 | XPhos | XPhos Pd G3 | K₃PO₄ | 100 | 95 |
| 2 | SPhos | SPhos Pd G2 | K₃PO₄ | 100 | 92 |
| 3 | RuPhos | RuPhos Pd G3 | K₃PO₄ | 100 | 88 |
| 4 | P(t-Bu)₃ | Pd₂(dba)₃ / Ligand | K₃PO₄ | 100 | 85 |
| 5 | dppf | Pd(dppf)Cl₂ | K₃PO₄ | 100 | 70 |
Data adapted from a comparative study on a heteroaryl bromide substrate, highlighting the utility of modern Buchwald-type ligands and precatalysts.[4]
Experimental Protocols
The following section provides a general, adaptable protocol for a typical Suzuki-Miyaura cross-coupling reaction using a modern palladium precatalyst, which offers advantages in ease of handling and reproducibility.[11]
General Protocol for Suzuki-Miyaura Coupling Using a Buchwald Precatalyst (e.g., XPhos Pd G3)
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Boronic acid or boronic ester (1.2–1.5 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0–3.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene (B28343), THF, t-BuOH/H₂O mixture)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or vial) equipped with a magnetic stir bar, add the aryl halide (if solid), boronic acid, and base.
-
Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical as the active Pd(0) species can be sensitive to oxygen.
-
Addition of Reagents: Under a positive pressure of inert gas, add the palladium precatalyst. If the aryl halide is a liquid, add it via syringe at this stage.
-
Solvent Addition: Add the anhydrous solvent via syringe. If a mixed solvent system (e.g., dioxane/water) is used, the solvent should be sparged with inert gas for 10-15 minutes prior to addition.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80–110 °C) for the specified time (1–24 h). Reaction progress can be monitored by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Wash the organic mixture with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Notes on Protocol Adaptation:
-
Catalyst Choice: While precatalysts are convenient, the active catalyst can also be generated in situ by combining a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with the desired phosphine ligand (typically at a 1:2 Pd:Ligand ratio).[12]
-
Base Selection: The choice of base is crucial. K₃PO₄ is a versatile and commonly used base. For sensitive substrates, milder bases like K₂CO₃ or Cs₂CO₃ may be preferred. The base also plays a key role in activating the boronic acid for transmetalation.[7]
-
Solvent System: The solvent choice depends on the solubility of the substrates and the reaction temperature. Aprotic solvents like dioxane and toluene are common. The addition of water can sometimes accelerate the reaction.[13]
-
Temperature: While many modern catalyst systems can operate at room temperature for reactive substrates, less reactive partners like aryl chlorides often require heating to achieve reasonable reaction rates.[7]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Application Note and Protocol: Purification of 4-Methoxy-4'-methylbiphenyl by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxy-4'-methylbiphenyl is a biphenyl (B1667301) derivative with applications in organic synthesis and materials science. As with many specialty chemicals, its purity is paramount for reliable downstream applications. Column chromatography is a fundamental purification technique extensively used to isolate desired compounds from complex mixtures. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, a common and effective method for compounds with moderate polarity.
The principle of this separation relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent or a mixture of solvents). This compound, being a moderately polar compound, will adhere to the polar silica gel stationary phase. By using a mobile phase of appropriate polarity, the compound can be selectively eluted from the column, separating it from less polar and more polar impurities.
Data Presentation
The selection of an appropriate mobile phase is critical for achieving good separation in column chromatography. The polarity of the solvent system directly influences the retention factor (Rf) of the compound on a Thin Layer Chromatography (TLC) plate, which is used to predict the behavior on a column. An ideal Rf value for the target compound is typically between 0.2 and 0.4 for effective separation.
Table 1: Mobile Phase Systems for the Purification of this compound
| Mobile Phase Composition | Stationary Phase | Predicted Rf of this compound | Remarks |
| Petroleum Ether | Silica Gel 60 Å | ~0.3-0.4 | A non-polar eluent suitable for separating from more polar impurities.[1] |
| Hexane:Ethyl Acetate (95:5) | Silica Gel 60 Å | ~0.35 | A common solvent system offering good resolution for biphenyl derivatives.[2] |
| Hexane:Ethyl Acetate (90:10) | Silica Gel 60 Å | ~0.45-0.55 | Increased polarity for faster elution; may reduce separation from closely eluting impurities. |
| Hexane:Dichloromethane (50:50) | Silica Gel 60 Å | ~0.4 | Dichloromethane can improve solubility for certain compounds. |
Note: The Rf values presented are approximate and can vary based on the specific batch of silica gel, temperature, and saturation of the TLC chamber.
Table 2: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Column Dimensions | Dependent on the amount of crude material (See Table 3) |
| Sample Loading | Dry or Wet Loading |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | Gravity-dependent or accelerated with positive pressure (Flash Chromatography) |
| Fraction Size | Dependent on column size (See Table 3) |
Table 3: Recommended Column and Fraction Sizes Based on Sample Mass
| Sample Mass | Column Diameter | Silica Gel Amount (approx.) | Fraction Volume |
| 10 - 100 mg | 1 - 2 cm | 5 - 20 g | 5 - 10 mL |
| 100 - 500 mg | 2 - 3 cm | 20 - 60 g | 10 - 20 mL |
| 500 mg - 2 g | 3 - 5 cm | 60 - 150 g | 20 - 50 mL |
| 2 - 10 g | 5 - 8 cm | 150 - 400 g | 50 - 100 mL |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound by silica gel column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Petroleum Ether or Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (optional, for sample loading)
-
Sand (acid-washed)
-
Cotton or Glass Wool
-
Chromatography Column
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation of the Column
-
Select a chromatography column of appropriate size based on the amount of crude material to be purified (refer to Table 3).
-
Ensure the column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer (approximately 1 cm) of sand on top of the plug.
-
Slurry Packing Method:
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether or hexane).
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.
-
3. Sample Loading
The sample can be loaded onto the column using either the wet or dry loading method.
-
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.
-
Carefully add the dissolved sample to the top of the column using a pipette, allowing it to adsorb onto the silica gel.
-
Rinse the flask with a small amount of the mobile phase and add it to the column to ensure all the sample is transferred.
-
Drain the solvent until the sample is fully adsorbed onto the top of the silica gel.
-
-
Dry Loading:
-
Dissolve the crude product in a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution (approximately 2-3 times the weight of the crude product).
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand.
-
Open the stopcock and begin collecting the eluent in fractions.
-
For flash chromatography, apply positive pressure to the top of the column using a pump or an inert gas source to achieve a faster flow rate.
-
Monitor the progress of the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
Visualize the TLC spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
5. Isolation of the Purified Compound
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Determine the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Mandatory Visualization
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols for Recrystallization of Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, making it an indispensable tool in the synthesis and development of biphenyl (B1667301) derivatives for pharmaceutical and materials science applications. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at its boiling point.[2] This allows for the dissolution of the biphenyl derivative in a minimum amount of hot solvent, followed by the formation of high-purity crystals upon cooling, while impurities remain in the mother liquor.[1][3]
This document provides detailed protocols, troubleshooting guidance, and quantitative data to assist researchers in developing robust recrystallization procedures for a variety of biphenyl derivatives.
General Principles of Recrystallization
The success of a recrystallization procedure is contingent on the careful selection of a suitable solvent and the meticulous execution of the experimental steps. The ideal solvent should exhibit a steep solubility curve for the biphenyl derivative, meaning its dissolving power increases significantly with temperature.[4] Conversely, the impurities should either be highly soluble in the solvent at all temperatures or sparingly soluble even at elevated temperatures.
Data Presentation
Solvent Selection Guide for Biphenyl and its Derivatives
The choice of solvent is the most critical parameter in designing a recrystallization experiment.[5] The following table provides a qualitative guide to the solubility of biphenyl and general biphenyl derivatives in common organic solvents. It is important to note that the presence of functional groups on the biphenyl scaffold will significantly alter its polarity and, consequently, its solubility profile.[6]
| Solvent System | Polarity | Suitability for Biphenyl | Suitability for Polar Biphenyl Derivatives (e.g., sulfonamides, tetrols) |
| Water | High | Very Low[6] | Possible (especially for highly polar derivatives)[6] |
| Methanol / Ethanol | Intermediate | Good[4] | Excellent[2][6] |
| Isopropanol | Intermediate | Good[5] | Good[2] |
| Acetone | Intermediate | Possible Candidate[5] | Good[6] |
| Ethyl Acetate | Intermediate | Good[7] | Good[2] |
| Toluene | Low | Good (may be too soluble)[5] | Poor |
| Hexane / Alkanes | Low | Moderate[6] | Poor[6] |
| Dichloromethane (DCM) | Intermediate | Good (often used in mixed solvent systems)[7] | Good (often used in mixed solvent systems)[7] |
| Dimethylformamide (DMF) | High | High | High (may be too soluble)[2] |
| Dimethyl Sulfoxide (DMSO) | High | High | High (may be too soluble)[2] |
Note: This table serves as a starting point. Experimental verification of solubility is crucial for each specific biphenyl derivative.
Quantitative Data on Recrystallization of Biphenyl Derivatives
The following table summarizes available quantitative data on the purification of biphenyl derivatives by recrystallization and related crystallization methods.
| Biphenyl Derivative | Method | Initial Purity | Final Purity | Yield | Reference |
| Crude Biphenyl | Fractional Crystallization | 97.43% | >99.71% | 60.7% | [8] |
| Crude Biphenyl | Fractional Crystallization | 95.92% | >99.32% | 71.3% | [8] |
| 2,6-diamino-3,5-dinitropyridine (PYX) | Solvent-Antisolvent Recrystallization | 98.89% | 99.37% | Not Specified | [9] |
Experimental Protocols
General Single-Solvent Recrystallization Protocol
This protocol provides a standard procedure for the recrystallization of a biphenyl derivative from a single solvent.
Materials:
-
Crude biphenyl derivative
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Activated charcoal (optional, for colored impurities)
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the crude biphenyl derivative in various solvents to identify a suitable candidate. The ideal solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: Place the crude biphenyl derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.[2] Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize yield.[6]
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (1-5% by weight of the compound).[2][5] Swirl the mixture for a few minutes.
-
Hot Filtration (if decolorizing agent or insoluble impurities are present): Pre-heat a funnel and filter flask to prevent premature crystallization.[6] Perform a hot gravity filtration to remove the activated charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[6] Slow cooling promotes the formation of larger, purer crystals.[6]
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath or refrigerator to maximize the formation of crystals.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[6]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature until a constant weight is achieved.[6]
Mixed-Solvent Recrystallization Protocol
This method is useful when a single solvent does not provide the desired solubility characteristics. It typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.
Procedure:
-
Dissolve the crude biphenyl derivative in a minimum amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise to the hot solution until it becomes turbid (cloudy).[5]
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Proceed with the cooling, isolation, washing, and drying steps as described in the single-solvent protocol.
Mandatory Visualizations
Caption: General workflow for the recrystallization of biphenyl derivatives.
Caption: Troubleshooting common issues in the recrystallization of biphenyl derivatives.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Compound separates as a liquid) | The solution is supersaturated at a temperature above the compound's melting point, or the compound is highly impure.[2] | Increase the volume of the primary solvent to reduce supersaturation. Lower the crystallization temperature before inducing crystal formation. Change to a different solvent system. Introduce a seed crystal to encourage nucleation.[2] |
| Low Yield | Too much solvent was used. The solution was not cooled sufficiently.[2] | Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath. Concentrate the mother liquor to obtain a second crop of crystals (note: purity may be lower).[2] |
| No Crystals Form | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the biphenyl derivative. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[2] |
| Crystals are Impure | Cooling was too rapid, trapping impurities within the crystal lattice. The starting material was highly impure. Inadequate washing of the crystals.[6] | Allow the solution to cool slowly and without disturbance.[6] If the starting material is very impure, consider a preliminary purification step like column chromatography or perform a second recrystallization.[6] Wash the filtered crystals with a small amount of fresh, ice-cold solvent.[6] |
| Colored Final Product | Colored impurities co-crystallized with the product.[5] | After dissolving the compound in hot solvent, add a small amount of activated charcoal. Perform a hot filtration to remove the charcoal before cooling the solution to crystallize the now colorless product.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl - Google Patents [patents.google.com]
- 9. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxy-4'-methylbiphenyl as a Liquid Crystal Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methoxy-4'-methylbiphenyl as a precursor for the synthesis of calamitic (rod-shaped) liquid crystals. This document includes its synthesis, purification, characterization, and the properties of liquid crystals derived from it.
Introduction
This compound is a versatile organic compound that serves as a fundamental building block in the design and synthesis of liquid crystalline materials. Its rigid biphenyl (B1667301) core, coupled with the terminal methoxy (B1213986) and methyl groups, provides the necessary molecular anisotropy to induce mesophase behavior, particularly the nematic phase, upon further molecular elaboration. This precursor is of significant interest due to its straightforward synthesis and the tunable nature of the resulting liquid crystal properties through molecular engineering.
Data Presentation
The following table summarizes the key physicochemical and mesomorphic properties of this compound and a representative liquid crystal derivative.
| Property | This compound | 4-Cyano-4'-(4-pentyl-trans-cyclohexyl)biphenyl (Reference) |
| Chemical Structure | ||
| Molecular Formula | C₁₄H₁₄O | C₂₄H₂₉N |
| Molecular Weight | 198.26 g/mol | 343.50 g/mol |
| Melting Point (°C) | 108 - 109 | 108.5 |
| Clearing Point (°C) | Not readily available (Precursor) | 218 |
| Mesophase(s) | None (Precursor) | Nematic, Smectic A |
| Birefringence (Δn) | Not applicable | ~0.2 (at 589 nm and 25 °C) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a common and efficient method for the synthesis of this compound.
Materials:
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoanisole (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 2:1 mixture of toluene and ethanol to the flask.
-
Catalyst Preparation: In a separate small flask, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene.
-
Reaction Initiation: Add the catalyst solution to the main reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound as a white solid.
Protocol 2: Characterization of Liquid Crystalline Properties
This protocol outlines the standard methods for characterizing the mesomorphic properties of a liquid crystal derived from this compound.
1. Polarizing Optical Microscopy (POM):
-
Objective: To visually identify the liquid crystal phases and determine the phase transition temperatures.
-
Procedure:
-
Place a small amount of the synthesized liquid crystal compound on a clean microscope slide and cover with a coverslip.
-
Place the slide on a hot stage attached to a polarizing microscope.
-
Heat the sample at a controlled rate (e.g., 2-5 °C/min) and observe the changes in texture.
-
Record the temperatures at which transitions between different phases (e.g., crystal to nematic, nematic to isotropic) occur. The clearing point is the temperature at which the sample becomes completely dark (isotropic).
-
Cool the sample slowly and observe the formation of liquid crystal textures to confirm the reversibility of the transitions.
-
2. Differential Scanning Calorimetry (DSC):
-
Objective: To quantitatively measure the transition temperatures and associated enthalpy changes.
-
Procedure:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature. Phase transitions will appear as endothermic peaks on the heating curve.
-
Cool the sample at the same rate to observe the corresponding exothermic peaks for the transitions.
-
The peak temperatures provide the transition temperatures, and the area under the peaks corresponds to the enthalpy of the transition.
-
Visualizations
Logical Relationship: From Precursor to Liquid Crystal
The following diagram illustrates the logical progression from the precursor molecule to the formation of a liquid crystalline phase.
Application Notes and Protocols: 4-Methoxy-4'-methylbiphenyl in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-4'-methylbiphenyl serves as a valuable and versatile precursor for the development of high-performance organic electronic materials. While not utilized as a functional material in its nascent form, its rigid biphenyl (B1667301) core provides an electronically conjugated scaffold that is essential for efficient charge transport. The methoxy (B1213986) and methyl functional groups offer avenues for further chemical modification, allowing for the fine-tuning of molecular properties such as solubility, film morphology, and electronic energy levels.
These application notes provide a comprehensive overview of the utilization of this compound as a foundational building block for the synthesis of active materials in organic electronics, with a primary focus on Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Detailed experimental protocols for the synthesis of a representative hole-transporting material and a semiconducting polymer, along with device fabrication and characterization methodologies, are presented.
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials derived from this compound can be effectively employed as the hole-transporting layer (HTL). The primary role of the HTL is to facilitate the efficient injection of holes from the anode and their subsequent transport to the emissive layer, while concurrently impeding the leakage of electrons. A well-designed HTL, synthesized from precursors like this compound, can significantly contribute to enhanced device efficiency, increased brightness, and improved operational stability.
Synthesis of a this compound-Based Hole-Transporting Material (HTM)
A prominent class of HTMs are triarylamines. A representative triarylamine, incorporating the this compound core, can be synthesized via a multi-step process involving bromination followed by a Buchwald-Hartwig amination reaction.
Proposed Material: N,N'-bis(4-methoxyphenyl)-N,N'-bis(4-(this compound)phenyl)benzene-1,4-diamine (MMB-TPA)
Synthesis Workflow:
Experimental Protocol: Synthesis of MMB-TPA
-
Step 1: Bromination of this compound.
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the brominated intermediate.
-
-
Step 2: Buchwald-Hartwig Amination.
-
To a Schlenk flask, add the brominated intermediate (2.2 eq.), N,N'-bis(4-methoxyphenyl)benzene-1,4-diamine (1.0 eq.), palladium(II) acetate (B1210297) (Pd(OAc)2) (5 mol%), tri(tert-butyl)phosphine (P(tBu)3) (10 mol%), and sodium tert-butoxide (NaOtBu) (3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (B28343) to the flask and heat the mixture to reflux (approximately 110 °C) for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with toluene and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography followed by recrystallization to yield the final product, MMB-TPA.
-
OLED Device Fabrication and Performance
The performance of the synthesized MMB-TPA as an HTL can be evaluated in a standard multilayer OLED.
OLED Fabrication Workflow:
Experimental Protocol: OLED Fabrication
-
Substrate Preparation:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL):
-
Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Hole-Transporting Layer (HTL):
-
Dissolve the synthesized MMB-TPA in an appropriate organic solvent (e.g., chlorobenzene).
-
Spin-coat the MMB-TPA solution onto the PEDOT:PSS layer.
-
Anneal the film at 100 °C for 30 minutes inside the glovebox.
-
-
Emissive Layer (EML):
-
Spin-coat a solution of an emissive material (e.g., a host material doped with a fluorescent or phosphorescent guest) onto the HTL.
-
-
Electron-Transporting Layer (ETL), Electron-Injecting Layer (EIL), and Cathode:
-
Transfer the substrate to a thermal evaporator with a base pressure of < 10⁻⁶ Torr.
-
Sequentially deposit an electron-transporting material (e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene, TPBi), an electron-injecting material (e.g., Lithium Fluoride, LiF), and a metal cathode (e.g., Aluminum, Al).
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect it from atmospheric moisture and oxygen.
-
Quantitative Data: Representative OLED Performance
The following table summarizes the expected performance of a green phosphorescent OLED using MMB-TPA as the HTL, compared to a standard device with NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) as the HTL.
| Parameter | MMB-TPA based Device (projected) | NPB based Device (reference) |
| Turn-on Voltage (V) | 3.2 | 3.5 |
| Maximum Luminance (cd/m²) | > 15,000 | ~ 12,000 |
| Maximum Current Efficiency (cd/A) | ~ 65 | ~ 55 |
| Maximum Power Efficiency (lm/W) | ~ 50 | ~ 40 |
| Maximum External Quantum Efficiency (%) | ~ 20 | ~ 18 |
Application in Organic Field-Effect Transistors (OFETs)
This compound can also serve as a monomeric unit in the synthesis of conjugated polymers for OFETs. The biphenyl structure contributes to the rigidity and π-conjugation of the polymer backbone, which are crucial for achieving high charge carrier mobility.
Synthesis of a this compound-Based Conjugated Polymer
A conjugated polymer can be synthesized via a Suzuki polycondensation reaction, copolymerizing a dibrominated derivative of this compound with another aromatic comonomer.
Proposed Polymer: Poly(this compound-alt-thiophene) (PMMBT)
Experimental Protocol: Synthesis of PMMBT (Generic Protocol)
-
Reaction Setup:
-
In a Schlenk flask, dissolve the dibrominated this compound monomer (1.0 eq.), thiophene-2,5-diboronic acid (1.0 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%) in a degassed solvent mixture (e.g., toluene/water).
-
-
Base Addition:
-
Add an aqueous solution of a base, such as potassium carbonate (4.0 eq.).
-
-
Polymerization:
-
Heat the mixture to reflux under an inert atmosphere and stir vigorously for 48-72 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol (B129727).
-
Filter the polymer and wash it with methanol and acetone to remove oligomers and catalyst residues.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.
-
Finally, extract the polymer with a good solvent like chloroform (B151607) or chlorobenzene and precipitate it again in methanol.
-
-
Drying:
-
Dry the purified polymer under vacuum.
-
OFET Device Fabrication and Performance
The performance of the synthesized polymer is evaluated by fabricating and characterizing a bottom-gate, top-contact OFET.
Experimental Protocol: OFET Fabrication
-
Substrate Preparation:
-
Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.
-
Clean the substrate by ultrasonication in acetone and isopropanol.
-
-
Surface Treatment:
-
Treat the SiO₂ surface with a hydrophobic self-assembled monolayer, such as octadecyltrichlorosilane (B89594) (OTS), to improve the morphology of the polymer film.
-
-
Active Layer Deposition:
-
Dissolve the synthesized PMMBT polymer in a suitable organic solvent (e.g., chlorobenzene or o-dichlorobenzene).
-
Spin-coat the polymer solution onto the treated SiO₂/Si substrate.
-
Anneal the film at an optimized temperature to improve the crystallinity and film morphology.
-
-
Source and Drain Electrode Deposition:
-
Deposit the source and drain electrodes (e.g., Gold) through a shadow mask by thermal evaporation.
-
Quantitative Data: Representative OFET Performance
The following table presents the expected performance characteristics of an OFET based on the PMMBT polymer.
| Parameter | PMMBT based OFET (projected) |
| Hole Mobility (μh) (cm²/Vs) | 0.01 - 0.1 |
| On/Off Current Ratio (Ion/Ioff) | > 10⁵ |
| Threshold Voltage (Vth) (V) | -5 to -15 |
Conclusion
This compound is a highly adaptable precursor for the synthesis of advanced organic electronic materials. Through established synthetic methodologies such as Buchwald-Hartwig amination and Suzuki polycondensation, it can be integrated into hole-transporting small molecules for high-efficiency OLEDs and into conjugated polymers for high-mobility OFETs. The protocols and representative data presented in these application notes offer a solid framework for researchers to explore the potential of this compound derivatives in the advancement of organic electronics.
Application Note: Analysis of 4-Methoxy-4'-methylbiphenyl Synthesis via Suzuki Coupling Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxy-4'-methylbiphenyl is a biaryl compound with a structural motif relevant to pharmaceuticals and advanced materials. Its synthesis is commonly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This application note provides a detailed protocol for the synthesis of this compound and the subsequent analysis of the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Accurate monitoring of such reactions is crucial for optimizing reaction conditions, determining yield, and identifying potential byproducts. GC-MS is a powerful technique for this purpose, offering high-resolution separation and definitive mass-based identification of volatile and semi-volatile compounds.[2]
Reaction Principle: The Suzuki-Miyaura Coupling
The synthesis of this compound is a classic example of the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an aryl halide and an organoboron species.[3] The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid derivative for transmetalation.[3][4] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst.[1][4]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[5]
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
4-Tolylboronic acid (1.2 mmol, 163 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Acetone (B3395972) (10 mL)
-
Deionized water (10 mL)
-
Diethyl ether
Procedure:
-
Combine 4-iodoanisole, 4-tolylboronic acid, and acetone in a 50 mL three-necked flask equipped with a magnetic stir bar and reflux condenser.[5]
-
In a separate flask, dissolve potassium carbonate in deionized water.[5]
-
In a third flask, dissolve the palladium acetate catalyst in a small amount of acetone.[5]
-
Add the aqueous potassium carbonate solution to the main reaction flask, followed by the catalyst solution.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by taking aliquots at regular intervals for GC-MS analysis. The reaction is typically complete within a few hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 20 mL).[5]
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate.[5]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5] Further purification can be achieved by column chromatography or distillation if necessary.
Sample Preparation for GC-MS Analysis
Procedure:
-
Reaction Monitoring: During the reaction, withdraw approximately 0.1 mL of the reaction mixture.
-
Quenching: Quench the reaction by adding 1 mL of water.
-
Extraction: Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Mixing: Vortex the sample for 1-2 minutes to ensure thorough extraction of the organic components.
-
Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean GC vial. A filtration step using a 0.22 µm syringe filter may be beneficial.[2]
-
Dilution: Dilute the sample with the extraction solvent to an appropriate concentration for GC-MS analysis to avoid detector saturation.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and may require optimization for specific instrumentation.[2][6][7]
| Parameter | Setting |
| Gas Chromatograph | Shimadzu GCMS-QP2010S or equivalent[6] |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)[2][7] |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[7] |
| Oven Program | Initial temp 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min[2] |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 50-450 m/z[8] |
Data Presentation and Analysis
Expected Chromatographic Results
A successful reaction will show a major peak corresponding to this compound. Minor peaks may be present corresponding to unreacted starting materials (4-iodoanisole and 4-tolylboronic acid) and potential homocoupling byproducts (4,4'-dimethylbiphenyl and 4,4'-dimethoxybiphenyl).
| Compound | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key m/z Ions |
| 4-Iodoanisole | Lower | 234.04 | 234, 219, 92 |
| 4-Tolylboronic Acid | Varies (may derivatize) | 135.96 | 136, 91 |
| This compound | Higher | 198.26 | 198, 183, 155, 128 |
| 4,4'-Dimethylbiphenyl | Similar to product | 182.26 | 182, 167 |
| 4,4'-Dimethoxybiphenyl | Similar to product | 214.26 | 214, 199, 171 |
Mass Spectral Fragmentation of this compound
The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺•) at m/z 198. The fragmentation pattern is driven by the stability of the biphenyl (B1667301) system and the presence of the methoxy (B1213986) and methyl groups.[9][10]
| m/z | Proposed Fragment | Description |
| 198 | [C₁₄H₁₄O]⁺• | Molecular Ion (M⁺•) |
| 183 | [C₁₃H₁₁O]⁺ | Loss of a methyl radical (•CH₃) from the methoxy or tolyl group[10] |
| 155 | [C₁₂H₁₁]⁺ | Loss of a •CH₃ followed by loss of carbon monoxide (CO) |
| 152 | [C₁₂H₈]⁺• | Loss of •CH₃ and •OCH₃ fragments |
| 128 | [C₁₀H₈]⁺• | Biphenyl fragment after cleavage |
Quantitative Analysis
To determine the reaction yield and conversion, a quantitative analysis can be performed using an internal standard method.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound (if available) at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[2]
-
Calibration Curve: Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected range of the reaction samples.
-
Internal Standard: Add a fixed amount of a suitable internal standard (e.g., a compound with similar chemical properties but a different retention time, like naphthalene (B1677914) or another biphenyl derivative) to each calibration standard and each reaction sample.
-
Analysis: Analyze the standards and samples by GC-MS.
-
Quantification: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Use the resulting linear regression to calculate the concentration of this compound in the reaction samples.
| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,000 | 100,000 | 0.15 |
| 5 | 76,000 | 101,000 | 0.75 |
| 10 | 152,000 | 100,500 | 1.51 |
| 25 | 378,000 | 100,800 | 3.75 |
| 50 | 755,000 | 100,200 | 7.54 |
Workflow Visualization
The overall process from chemical synthesis to final data analysis is outlined below.
This application note provides a comprehensive framework for the synthesis and GC-MS analysis of this compound. The detailed protocols for the Suzuki-Miyaura coupling, sample preparation, and GC-MS instrument parameters serve as a robust starting point for researchers. By following these methodologies, scientists can effectively monitor reaction progress, identify products and byproducts through mass spectral fragmentation analysis, and accurately quantify the results, ensuring the reliability and reproducibility of their synthetic efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program | MDPI [mdpi.com]
- 9. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Assessing the Purity of Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl (B1667301) and its derivatives are a significant class of compounds in pharmaceutical and materials science research. Ensuring the purity of these compounds is critical for the safety, efficacy, and quality of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the purity assessment of non-volatile organic compounds like biphenyls, offering high resolution and sensitivity to separate the target compound from structurally similar impurities.[1] This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) method for determining the purity of biphenyl compounds, with a focus on the advantages of using biphenyl stationary phases.
The Advantage of Biphenyl Stationary Phases
While traditional C18 columns are widely used in reversed-phase chromatography, biphenyl stationary phases offer an alternative and often superior selectivity for aromatic compounds.[2][3] C18 columns primarily rely on hydrophobic interactions for separation.[2] Biphenyl phases, however, provide a mixed-mode retention mechanism that includes both hydrophobic and π-π interactions due to the aromatic rings of the biphenyl ligand.[2] This dual nature enhances the separation of aromatic and moderately polar analytes, including impurities, degradants, and metabolites that may be structurally very similar to the main biphenyl compound.[2] The unique selectivity of biphenyl columns can lead to improved resolution and more accurate purity assessments, especially for complex mixtures where C18 columns may fall short.[2][4]
Experimental Protocols
This section details the methodologies for assessing the purity of biphenyl compounds using HPLC.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a gradient pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[5]
-
Analytical Column:
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Additives: Formic acid, acetic acid, or trifluoroacetic acid (TFA) of high purity.
-
Reference Standards: Analytical standards of the parent biphenyl compound and its known related impurities.
-
Sample Vials: Appropriate vials for the autosampler.
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% solution of formic acid or acetic acid in water. For example, add 1 mL of formic acid to 999 mL of HPLC grade water. Degas the solution before use.
-
Mobile Phase B: Acetonitrile or Methanol. The choice of organic modifier can influence selectivity, with methanol sometimes enhancing π-π interactions on biphenyl phases.[7][8]
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of the biphenyl reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.[1]
-
From the stock solution, prepare a series of calibration standards at different concentrations by diluting with the initial mobile phase composition.
-
-
Sample Solution Preparation:
-
Accurately weigh the biphenyl sample to be analyzed and prepare a solution in the same manner as the standard solution, typically at a concentration of about 1 mg/mL.[5]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Chromatographic Conditions
The following are typical starting conditions that may require optimization for specific biphenyl compounds and their impurities.
| Parameter | Recommended Condition |
| Column | Biphenyl (e.g., 4.6 x 150 mm, 3 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 254 nm or 280 nm (or at the λmax of the analyte)[1][6] |
| Injection Volume | 10 µL[1] |
Data Analysis and Purity Calculation
-
System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately. Check for parameters like retention time repeatability, peak asymmetry, and theoretical plates.
-
Identification: Identify the peak corresponding to the main biphenyl compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Impurity Detection: All other peaks in the chromatogram are considered potential impurities.
-
Purity Calculation: The purity of the biphenyl compound is typically determined using the area percent method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
This calculation assumes that the response factor of the impurities is the same as that of the main compound. For more accurate quantification, reference standards for the impurities are required to generate calibration curves.
Data Presentation
The following tables summarize typical quantitative data obtained from HPLC purity analysis of biphenyl compounds.
Table 1: Example Chromatographic Data for a Biphenyl Compound and its Impurities.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 8.5 | 15,000 | 0.15 |
| Impurity 2 | 10.2 | 25,000 | 0.25 |
| Biphenyl Compound | 12.1 | 9,950,000 | 99.50 |
| Impurity 3 | 14.3 | 10,000 | 0.10 |
Table 2: Method Validation Parameters for Biphenyl Analysis. [9][10]
| Parameter | Typical Value |
| Linearity Range (µg/mL) | 0.04 - 20 |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.02 - 0.04 |
| Limit of Quantification (LOQ) (µg/mL) | 0.07 - 0.12 |
| Accuracy (% Recovery) | 92.3 - 112.7 |
| Precision (% RSD) | < 15 |
Visualization of the HPLC Workflow
The following diagram illustrates the logical workflow for the HPLC purity assessment of biphenyl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. chromtech.net.au [chromtech.net.au]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
Application Notes: Continuous Flow Synthesis of Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl (B1667301) scaffolds are privileged structures in medicinal chemistry and materials science. Traditional batch synthesis of these compounds can be time-consuming and challenging to scale up. Continuous flow chemistry offers a powerful alternative, enabling safer, more efficient, and scalable synthesis of biphenyl derivatives. This document provides detailed application notes and protocols for the continuous flow synthesis of biphenyl derivatives, primarily focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Advantages of Continuous Flow Synthesis for Biphenyl Derivatives
Continuous flow synthesis offers several key advantages over traditional batch processing for the preparation of biphenyl derivatives:
-
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or the use of hazardous reagents.[1]
-
Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher conversions and yields.[2]
-
Rapid Reaction Optimization: The automated nature of flow systems allows for rapid screening of reaction conditions, significantly reducing development time.
-
Scalability: Scaling up production is straightforward by simply extending the operation time or by using parallel reactor systems, avoiding the need for extensive re-optimization.
-
Integration of Processes: Continuous flow allows for the "telescoping" of multiple reaction and purification steps into a single, uninterrupted process, reducing manual handling and potential for error.[3]
Experimental Protocols
Protocol 1: Continuous Flow Suzuki-Miyaura Synthesis of 4-Methylbiphenyl (B165694)
This protocol details the synthesis of 4-methylbiphenyl via a palladium-catalyzed Suzuki-Miyaura coupling reaction in a continuous flow system.
Materials:
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Continuous flow reactor system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) equipped with a packed-bed reactor.
Procedure:
-
Reagent Preparation:
-
Solution A (Aryl Halide): Prepare a solution of 4-bromotoluene (1.0 M) and triphenylphosphine (0.04 M) in toluene.
-
Solution B (Boronic Acid & Base): Prepare a solution of phenylboronic acid (1.2 M) and potassium carbonate (2.0 M) in a 1:1 mixture of toluene and deionized water.
-
Catalyst Cartridge: Pack a column with a supported palladium catalyst, such as palladium on carbon (Pd/C) or a polymer-supported palladium catalyst. One commercially available option is SiliaCat DPP-Pd.[4]
-
-
System Setup:
-
Assemble the continuous flow reactor with two pumps, a T-mixer, the packed-bed catalyst column, and a back-pressure regulator.
-
Set the reactor temperature for the catalyst column to 91°C.[2]
-
Set the back-pressure regulator to maintain a pressure sufficient to prevent solvent boiling (e.g., 10 bar).
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.45 mL/min each for a total flow rate of 0.9 mL/min) through the T-mixer and into the heated catalyst column.[2]
-
The combined stream flows through the catalyst bed where the reaction occurs.
-
The product stream exits the reactor through the back-pressure regulator.
-
-
Work-up and Purification:
-
Collect the output from the reactor.
-
Separate the organic and aqueous phases.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography or recrystallization to yield pure 4-methylbiphenyl.
-
Data Presentation
The following tables summarize quantitative data for the continuous flow synthesis of various biphenyl derivatives under different conditions.
Table 1: Continuous Flow Synthesis of 4-Methylbiphenyl
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Flow Rate (mL/min) | Residence Time | Conversion (%) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Ce0.495Sn0.495Pd0.01O2–δ | K₂CO₃ | EtOH/H₂O | 86 | 0.45 | - | 50.6 | - | [2] |
| 4-Bromotoluene | Phenylboronic acid | Ce0.495Sn0.495Pd0.01O2–δ | K₂CO₃ | EtOH/H₂O | 91 | 0.9 | - | 90.0 | - | [2] |
| 4-Bromotoluene | Phenylboronic acid | Polyionic gel supported Pd(0) | CsF | DMF/H₂O | 95 | 2.0 (cyclic) | 10 min | 85 | - | [1] |
Table 2: Continuous Flow Synthesis of Other Biphenyl Derivatives
| Aryl Halide/Triflate | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Flow Rate (mL/min) | Conversion (%) | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Phenylboronic acid | Graphene supported Pd NPs | - | H₂O/EtOH/THF | 135 | 0.2 | 96 | - | [4] |
| Bromobenzene | (4-Methoxyphenyl)boronic acid | SiliaCat DPPP-Pd | K₂CO₃ | THF/H₂O | 120 | - | - | High | [4] |
| Phenyltriflate | (4-Methoxyphenyl)boronic acid | SiliaCat DPPP-Pd | K₂CO₃ | THF/H₂O | 120 | - | - | High | [4] |
Visualizations
Experimental Workflow for Continuous Flow Suzuki-Miyaura Coupling
Caption: Workflow for continuous flow Suzuki-Miyaura coupling.
Signaling Pathway Modulation by Biphenyl Derivatives
Certain biphenyl derivatives have been shown to act as inhibitors of the PD-1/PD-L1 interaction by inducing the dimerization of PD-L1. This can lead to the inhibition of the downstream AKT-mTOR signaling pathway, ultimately resulting in apoptosis of cancer cells.[5][6][7]
Caption: Biphenyl derivative-induced PD-L1 dimerization and downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1-AKT-mTOR/Bcl2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing homocoupling byproducts in Suzuki-Miyaura reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the formation of homocoupling byproducts.
Troubleshooting Guide: Minimizing Homocoupling Byproducts
This guide addresses the common issue of significant homocoupling of the organoboron reagent, which leads to the formation of symmetrical biaryl impurities and reduces the yield of the desired cross-coupled product.
Problem: Significant formation of boronic acid homocoupling product.
Below are potential causes and systematic solutions to mitigate this side reaction.
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the entire reaction under a strictly inert atmosphere (Nitrogen or Argon).[1][2] |
| Presence of Palladium(II) Species | Use a Palladium(0) precatalyst directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[1] If using a Palladium(II) salt (e.g., Pd(OAc)₂, PdCl₂), consider adding a mild reducing agent or ensure the in-situ reduction to Pd(0) is efficient.[1][3][4] |
| Suboptimal Ligand Choice | Screen different phosphine (B1218219) ligands. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.[5][6] |
| Inappropriate Base or Concentration | Optimize the choice and stoichiometry of the base. The base plays a crucial role in activating the boronic acid, but an inappropriate choice can sometimes promote side reactions.[1][7] |
| Unstable Boronic Acid Derivative | Consider using more stable organoboron reagents such as pinacol (B44631) esters (Bpin) or MIDA boronates, which can provide a slow, controlled release of the boronic acid.[1] |
| High Concentration of Boronic Acid | Employ a slow addition of the boronic acid solution to the reaction mixture using a syringe pump to keep its instantaneous concentration low.[5] |
| Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also promote byproduct formation. In some cases, elevated temperatures can lead to catalyst decomposition.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is an undesired side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl.[1][5] This byproduct consumes the starting material and catalyst, leading to lower yields of the desired cross-coupled product and complicating purification.[5]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main drivers for homocoupling are the presence of oxygen and Palladium(II) species in the reaction mixture.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[5] These Pd(II) species can then directly promote the homocoupling of the boronic acid.[3][10] This is particularly problematic when using Pd(II) precatalysts that need to be reduced in situ to the active Pd(0) species.[5][10]
Q3: How can I prevent the oxidation of my Pd(0) catalyst?
A3: Rigorous exclusion of oxygen is critical. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (like argon or nitrogen) throughout the experiment.[1][2] For particularly sensitive reactions, employing the freeze-pump-thaw method for degassing is highly effective.[5]
Q4: Can the choice of palladium source influence the extent of homocoupling?
A4: Yes. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize homocoupling as it bypasses the need for an in-situ reduction step where homocoupling can occur.[1] If you must use a Pd(II) source like Pd(OAc)₂, adding a mild reducing agent, such as potassium formate (B1220265), can help facilitate a cleaner reduction to the active Pd(0) catalyst and suppress homocoupling.[1][3][4]
Q5: What is the role of phosphine ligands in minimizing homocoupling?
A5: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[11] Bulky and electron-rich ligands promote the reductive elimination step of the catalytic cycle, which forms the desired cross-coupled product.[6][10] By accelerating this step, the desired pathway can outcompete the side reactions that lead to homocoupling.[5]
Q6: Does the stability of the boronic acid affect homocoupling?
A6: Yes, the stability of the organoboron reagent is a factor. Boronic acids can be prone to decomposition and other side reactions.[1] Using more stable derivatives, like pinacol esters (Bpin) or MIDA boronates, can mitigate some of these issues by providing a slower, more controlled release of the reactive boronic acid into the catalytic cycle, thereby disfavoring the bimolecular homocoupling reaction.[1]
Q7: How does the choice of base impact the reaction?
A7: The base is essential for activating the boronic acid to facilitate transmetalation.[12][13] However, the strength and type of base can significantly influence the reaction's outcome.[1] The reaction selectivity can depend on the amount of base used, with different stoichiometries favoring different reaction pathways.[7] It is often necessary to screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for a specific substrate pair.[1]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling via Degassing and Use of a Pd(0) Precatalyst
This protocol provides a starting point for performing a Suzuki-Miyaura coupling while minimizing the risk of homocoupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organoboron reagent (1.2 - 1.5 equiv)
-
Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask or similar reaction vessel
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Degassing: Sparge the chosen solvent with an inert gas (Ar or N₂) for at least 30 minutes prior to use. If using an aqueous mixture, ensure the water is also thoroughly degassed.[1]
-
Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide, organoboron reagent, and base.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.[14]
-
Catalyst Addition: Add the Pd(0) precatalyst to the flask under the inert atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate under reduced pressure for purification.
Protocol 2: Minimizing Homocoupling with a Pd(II) Precatalyst using a Mild Reducing Agent
This protocol is for situations where a Pd(II) salt is the preferred catalyst source.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organoboron reagent (1.2 - 1.5 equiv)
-
Pd(II) precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent
-
Schlenk flask
-
Inert gas line
Procedure:
-
Degassing: Thoroughly degas the solvent as described in Protocol 1.
-
Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide, organoboron reagent, base, and potassium formate.[3][4]
-
Evacuate and backfill the flask with the inert gas three times.
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the Pd(II) precatalyst and the phosphine ligand in a small amount of degassed solvent if desired, or add them sequentially to the reaction flask under the inert atmosphere.
-
Solvent Addition: Add the bulk of the degassed solvent via syringe.
-
Reaction, Monitoring, and Work-up: Proceed as described in steps 6-8 of Protocol 1. The addition of potassium formate helps to ensure a clean and efficient reduction of Pd(II) to the active Pd(0) catalyst, thereby minimizing the concentration of Pd(II) available to promote homocoupling.[3][4]
Visualizations
Caption: Mechanism of desired Suzuki cross-coupling versus the homocoupling side reaction.
Caption: Troubleshooting decision tree for minimizing homocoupling byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
troubleshooting low yields in 4-Methoxy-4'-methylbiphenyl synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-Methoxy-4'-methylbiphenyl, primarily via the Suzuki-Miyaura coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins an aryl halide (or triflate) with an organoboron species, typically an arylboronic acid, in the presence of a base. For this specific synthesis, the common coupling partners are 4-bromoanisole (B123540) and 4-methylphenylboronic acid.
Q2: My Suzuki-Miyaura reaction is not yielding any product. What are the primary reasons for a complete reaction failure?
If you observe no product formation and recover your starting materials, the most likely culprit is an inactive catalyst. The active Pd(0) species is highly sensitive to oxygen, and insufficient degassing of your reaction mixture can lead to its deactivation.[1] Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen). Also, verify that your palladium precursor and any ligands have not degraded.[1]
Q3: I'm observing significant amounts of homocoupled byproducts (4,4'-dimethoxybiphenyl and/or 4,4'-dimethylbiphenyl). How can I minimize these?
Homocoupling, the self-coupling of the boronic acid or the aryl halide, is a frequent side reaction often promoted by the presence of oxygen or an excess of the Pd(II) precatalyst.[1] To mitigate homocoupling, it is crucial to rigorously degas the reaction mixture to remove oxygen.[1] Using a direct Pd(0) catalyst source or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can also be beneficial. The choice of ligand can also play a role in suppressing this side reaction.
Q4: What is dehalogenation and how can I prevent it?
Dehalogenation is a side reaction where the aryl halide starting material (4-bromoanisole) is reduced, and the bromine atom is replaced by a hydrogen atom, leading to anisole (B1667542) as a byproduct. This lowers the yield of the desired cross-coupled product. This side reaction can be caused by the presence of a hydride source in the reaction mixture. To minimize dehalogenation, use high-purity, dry solvents and consider screening different bases.
Q5: Can the choice of aryl halide affect the reaction yield?
Yes, the reactivity of the aryl halide is a critical factor. The general reactivity order for the Suzuki coupling is I > Br > OTf >> Cl.[2] While 4-bromoanisole is commonly used, 4-iodoanisole (B42571) will generally react faster. However, steric hindrance on the aryl halide can also negatively impact the reaction, though this is not a major concern with 4-bromoanisole.[2]
Troubleshooting Guide for Low Yields
This guide addresses specific issues that can lead to low yields in the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Materials | Inactive catalyst due to oxidation. | Ensure rigorous degassing of solvents and the reaction vessel. Use a fresh, high-quality palladium catalyst.[1] |
| Insufficient reaction temperature. | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.[1] | |
| Improper base selection or concentration. | The base is crucial for activating the boronic acid.[1] Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] | |
| Formation of Significant Side Products | Homocoupling of starting materials. | Improve the degassing procedure to eliminate oxygen.[1] Consider using a direct Pd(0) source. |
| Dehalogenation of 4-bromoanisole. | Use high-purity, anhydrous solvents. Experiment with different bases. | |
| Protodeboronation of 4-methylphenylboronic acid. | Use anhydrous solvents and consider milder bases. | |
| Difficulty in Product Purification | Co-elution of product with byproducts. | Optimize column chromatography conditions (e.g., solvent gradient). Recrystallization can also be an effective purification method. |
| Presence of residual palladium. | Treat the crude product with activated carbon or use a palladium scavenger. |
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of biphenyl (B1667301) compounds under various Suzuki-Miyaura coupling conditions to provide a comparative overview.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | o-Tolylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Acetone/Water | Reflux | 0.5 | 90.3 | Organic Syntheses, Coll. Vol. 10, p.545 (2004) |
| 4-Bromoanisole | Phenylboronic acid | Pd/MN100 (0.5-1.5) | NaOH, K₂CO₃, or Na₂CO₃ | Ethanol/Water | 50-75 | 0.17-1 | High | RU2580107C1 |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | Water | 70 | - | up to 97 | ResearchGate |
| 4-Bromoanisole | Phenylboronic acid | Pd/HPS | - | - | - | - | High | ResearchGate |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (B28343) (5 mL)
-
Degassed Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromoanisole, 4-methylphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add the degassed toluene and water to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate eluent system) to yield this compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting low yields in the synthesis.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions Through Base Selection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to base selection in Suzuki-M iyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki coupling reaction?
The base plays a critical, multifaceted role in the Suzuki-Miyaura catalytic cycle.[1] Its main function is to activate the organoboron species (e.g., boronic acid) to facilitate the crucial transmetalation step.[1][2][3] It is widely believed that the base converts the boronic acid into a more nucleophilic borate (B1201080) anion (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium(II) complex.[4] The base is also involved in the formation of the active palladium complex and accelerates the final reductive elimination step.[3]
Q2: How does the choice of base affect the efficiency of the Suzuki coupling?
The selection of an appropriate base can significantly impact the reaction yield, rate, and selectivity.[1] The effectiveness of a base is highly dependent on the specific substrates, catalyst system, and solvent employed.[1][5] Inorganic bases like carbonates (e.g., Na₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) generally provide higher yields compared to organic bases like triethylamine (B128534) (TEA) under many conditions.[1] Cesium carbonate (Cs₂CO₃) is often used for more challenging couplings due to its higher solubility in organic solvents.[1]
Q3: Which common side reactions are influenced by the choice of base?
Two of the most prevalent side reactions influenced by the base are:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the organoboron reagent, replacing it with a carbon-hydrogen bond. This side reaction is often exacerbated by strong bases and the presence of water, particularly with electron-rich or heteroaryl boronic acids.[4][6]
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct. It can be promoted by the presence of oxygen and certain palladium(II) species that may form if the Pd(0) precatalyst is not efficiently generated.[4][5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Base Strength | A base that is too strong can degrade sensitive functional groups, while a weak base may not efficiently activate the boronic acid.[4] For substrates with base-labile groups (e.g., esters, amides), consider using milder bases like K₂CO₃, K₃PO₄, or KF.[4][7] For less reactive substrates, a stronger base like Cs₂CO₃ or an alkoxide might be necessary, provided the substrates are stable. |
| Poor Base Solubility | Many inorganic bases have poor solubility in organic solvents.[4] Ensure vigorous stirring to maximize surface area contact.[8] Consider using a biphasic solvent system (e.g., Toluene/H₂O) to aid in dissolving the base.[1] |
| Catalyst Deactivation | The nitrogen atom in pyridine-containing substrates can coordinate to the palladium catalyst, leading to deactivation.[5] Using a stronger base like K₃PO₄ and specialized ligands can sometimes overcome this issue.[5] |
Issue 2: Significant Protodeboronation
| Potential Cause | Troubleshooting Steps |
| Base is too Strong or Reaction Temperature is too High | The electron-withdrawing nature of some substrates can make the boronic acid susceptible to protodeboronation, which is often accelerated by strong bases and high temperatures.[6] |
| * Switch to a milder base such as K₃PO₄ or KF.[4] | |
| * Run the reaction at the lowest effective temperature.[6] | |
| * Use an anhydrous solvent if water is suspected to be promoting the side reaction. | |
| Inherently Unstable Boronic Acid | Heteroaryl or polyfluoroaryl boronic acids are particularly prone to protodeboronation. |
| * Consider using a more stable boronate derivative, such as a pinacol (B44631) ester or a trifluoroborate salt.[5] |
Quantitative Data on Base Performance
The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| TEA | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data compiled for illustrative purposes.[1]
Experimental Protocols
General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling
This protocol provides a standardized procedure for comparing the effectiveness of different bases in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Bases for screening (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol each)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a series of flame-dried round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
To each flask, add one of the selected bases (2.0 mmol).
-
Add the degassed solvent system (11 mL) to each flask.
-
Heat the reaction mixtures to the desired temperature (e.g., 100 °C) and stir vigorously for a set amount of time (e.g., 12 hours).
-
Monitor the progress of each reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixtures to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography to isolate the desired biaryl product and determine the yield for each base.
Visualizations
Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.
Caption: A troubleshooting flowchart for diagnosing low-yield Suzuki reactions.
Caption: Decision tree for selecting an appropriate base.
References
Technical Support Center: Optimizing Reaction Temperature for Biphenyl Synthesis
Welcome to the technical support center for biphenyl (B1667301) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address specific issues related to reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Suzuki-Miyaura coupling reaction to synthesize biphenyls?
A1: The optimal temperature for a Suzuki-Miyaura coupling can vary significantly based on the specific substrates, catalyst system, base, and solvent used. However, a general temperature range of 80-120°C is often effective for the coupling of aryl bromides.[1] For more reactive substrates like aryl iodides, lower temperatures may be sufficient, while less reactive aryl chlorides often require higher temperatures, sometimes in the range of 110-140°C.[2][3] It is common practice to start with a temperature around 80-110°C and adjust as needed based on reaction monitoring.[4]
Q2: How does increasing the reaction temperature affect the yield and purity of my biphenyl product?
A2: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can have detrimental effects on both yield and purity.
-
Yield: While a moderate increase in temperature can improve yields by overcoming the activation energy, especially for challenging substrates, very high temperatures can lead to catalyst decomposition (often observed as the formation of palladium black), which reduces the overall yield.[1][5]
-
Purity: Higher temperatures can promote undesirable side reactions, leading to impurities.[6] Common side reactions include hydrodehalogenation (debromination), where the halogen on the aryl halide is replaced by a hydrogen atom, and homocoupling of the boronic acid.[1][6] Elevated temperatures can also accelerate the protodeboronation of the boronic acid, a side reaction that consumes the starting material.[6]
Q3: What are the signs that my reaction temperature is too high or too low?
A3:
-
Too Low: The primary indicator of a temperature that is too low is a sluggish or incomplete reaction, resulting in low conversion of starting materials to the desired biphenyl product.[1] You will observe the persistence of starting materials when monitoring the reaction by techniques like TLC, GC-MS, or LC-MS.[4]
-
Too High: Signs of an excessively high reaction temperature include the formation of significant amounts of byproducts, such as debrominated arenes or homocoupled products.[1] Another key indicator is the decomposition of the palladium catalyst, which often manifests as the reaction mixture turning black due to the precipitation of palladium metal.[1][5]
Q4: For an Ullmann reaction, what is the typical temperature range?
A4: Traditional Ullmann reactions for biphenyl synthesis are known for requiring harsh reaction conditions, often involving high temperatures in excess of 200°C.[7][8] However, modern protocols that utilize ligands can often be carried out under milder conditions, with temperatures ranging from 40-120°C.[9]
Q5: What is a suitable temperature for the Gomberg-Bachmann reaction?
A5: The Gomberg-Bachmann reaction involves the decomposition of a diazonium salt. This decomposition is temperature-sensitive. The initial formation of the diazonium salt from an aniline (B41778) is typically carried out at low temperatures, often below 5°C, as diazonium salts can be unstable and even explosive at higher temperatures.[10][11] The subsequent coupling reaction with the arene is often conducted at temperatures ranging from 20 to 80°C.[12]
Troubleshooting Guides
Issue 1: Low or No Conversion to Biphenyl Product
Possible Cause: The reaction temperature may be insufficient to overcome the activation energy of the coupling reaction, particularly with less reactive starting materials like aryl chlorides.
Troubleshooting Steps:
-
Gradually Increase Temperature: Incrementally increase the reaction temperature in 10-20°C intervals and monitor the reaction progress.[1]
-
Solvent Choice: Ensure your solvent has a boiling point high enough to accommodate the desired reaction temperature. Solvents like toluene, dioxane, or DMF are often used for higher temperature reactions.[4]
-
Catalyst and Ligand System: If increasing the temperature does not improve the yield, consider switching to a more active catalyst system. For Suzuki couplings, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be effective for challenging substrates.[4][6]
-
Base Selection: The choice of base is also critical. If you are using a weaker base, switching to a stronger one like K₃PO₄ or Cs₂CO₃ might be necessary to facilitate the reaction, even at elevated temperatures.[4]
Caption: Troubleshooting workflow for low conversion in biphenyl synthesis.
Issue 2: Significant Formation of Side Products (Debromination/Dechlorination)
Possible Cause: The reaction temperature is likely too high, promoting hydrodehalogenation, a side reaction where the halide is replaced by a hydrogen atom.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature. For instance, if you are running the reaction at 110°C, try decreasing it to 80-90°C.[1]
-
Optimize the Base: The choice of base can influence the extent of this side reaction. Weaker bases may be preferable to minimize hydrodehalogenation.[1]
-
Ligand Screening: The ligand can also play a role in promoting or suppressing this side reaction. Screening different ligands may help identify one that is less prone to this pathway.[1]
Caption: Logical steps to address debromination/dechlorination.
Data Presentation
Table 1: Effect of Temperature on Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Bromoarene | 40 | 1.5 | ~90+ | [2] |
| Bromoarene | 80 | 1.5-3.5 | High | [2] |
| Chloroarene | 110-140 | 25-48 | High | [2] |
| 4-Bromoacetophenone | 80 | 24 | 85 | [1] |
| 4-Bromoacetophenone | 100 | 24 | 92 | [1] |
| 4-Bromoacetophenone | 120 | 24 | 78 (debromination observed) | [1] |
| 1-Bromo-4-fluorobenzene | 70 | 8 | ~60-80 | [13] |
| 1-Bromo-4-fluorobenzene | 110 | 3 | ~90+ | [13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Temperature Optimization
This protocol provides a general starting point for optimizing the reaction temperature for the synthesis of a biphenyl compound via Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.1 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3, 0.5–2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Stir bar
-
Heating mantle or oil bath with temperature control
Procedure:
-
Preparation: In a reaction vessel equipped with a stir bar, add the aryl halide, arylboronic acid, and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.[3][4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the vessel in a preheated oil bath or heating block set to the initial desired temperature (e.g., 80°C). Stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction at regular intervals (e.g., every hour) using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[4]
-
Optimization: If the reaction is slow or incomplete after several hours, incrementally increase the temperature by 10-20°C and continue to monitor. If side product formation is observed, consider repeating the reaction at a lower temperature.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.[4]
Caption: The Suzuki-Miyaura catalytic cycle. Temperature affects all steps.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. researchgate.net [researchgate.net]
- 12. GB2065655A - Preparing biphenyl compounds by coupling - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and practical solutions to common issues related to catalyst deactivation in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions in a straightforward question-and-answer format.
General Issues
Q1: My cross-coupling reaction has a low or no yield. What are the first things I should check?
A1: When a cross-coupling reaction fails or provides a low yield, a systematic evaluation of the reaction components and conditions is essential. Start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is typically Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Some precatalysts are air-sensitive, so consider using a fresh batch or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Oxygen can lead to the oxidation of phosphine (B1218219) ligands and the deactivation of the catalyst. Ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[1]
-
Reagent Quality: The purity of your aryl halide, organometallic reagent (e.g., boronic acid, organozinc), and base is critical. Impurities can act as catalyst poisons. For instance, boronic acids can undergo protodeboronation, especially in the presence of water.[2]
-
Solvent and Base Choice: The solvent and base can significantly impact reaction kinetics, solubility of reagents, and catalyst stability. Ensure you are using an appropriate solvent and base for your specific reaction, and that they are of high purity and anhydrous when required.
Q2: My reaction mixture turns black and the reaction stalls. What is happening and how can I prevent it?
A2: The formation of a black precipitate is a common sign of catalyst deactivation and is often indicative of the formation of palladium black.[2] Palladium black is an agglomerated, inactive form of palladium metal. This typically occurs due to the dissociation of the stabilizing ligand from the palladium center, leading to the aggregation of "naked" Pd(0) atoms.[2]
Prevention Strategies:
-
Increase Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can help stabilize the active catalytic species and prevent aggregation. However, a large excess can sometimes inhibit the reaction.
-
Choose a More Stable Ligand: Bulky, electron-rich phosphine ligands often form more stable complexes with palladium, reducing the likelihood of dissociation.
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If you observe the formation of palladium black, consider running the reaction at a lower temperature for a longer duration.[3]
-
Use a Precatalyst: Well-defined palladium precatalysts are designed to generate the active LPd(0) species cleanly and efficiently, which can minimize the formation of palladium black.[3]
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura reaction is not working, even with a seemingly active catalyst. What are some common pitfalls with the reagents?
A3: Issues with the organoboron reagent are a frequent cause of failure in Suzuki-Miyaura couplings.
-
Protodeboronation: Boronic acids can be unstable and undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is often accelerated by aqueous conditions. Using boronic esters, such as pinacol (B44631) esters, can improve stability.
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. While often in equilibrium with the monomeric form, their reactivity can be different.
-
Purity: Ensure your boronic acid or ester is pure. Impurities can interfere with the catalytic cycle.
Q4: Can the choice of base significantly impact my Suzuki-Miyaura reaction?
A4: Absolutely. The base plays a crucial role in the transmetalation step of the catalytic cycle. The strength, solubility, and nature of the base can have a profound effect on the reaction's success. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). For anhydrous couplings using K₃PO₄, a small amount of water may be necessary for the reaction to proceed effectively.[2]
Buchwald-Hartwig Amination
Q5: I'm seeing low or no conversion in my Buchwald-Hartwig amination, especially with pyridine-containing substrates. What is a likely cause?
A5: Low or no conversion in the Buchwald-Hartwig amination, particularly with pyridine (B92270) derivatives, often stems from catalyst inhibition or deactivation. The nitrogen atom of the pyridine substrate can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[3]
Troubleshooting Steps:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is often critical. These ligands sterically hinder the coordination of the pyridine substrate to the palladium center. Consider switching to ligands like XPhos, RuPhos, or BrettPhos.[3]
-
Base Selection: The choice of base is important. While strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are common, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective for base-sensitive substrates.[4]
-
Use a Precatalyst: Using a well-defined palladium precatalyst can ensure the efficient generation of the active catalytic species, which can be more resistant to poisoning.[3]
Q6: I'm observing significant hydrodehalogenation of my aryl halide in a Buchwald-Hartwig reaction. How can I minimize this side reaction?
A6: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be influenced by several factors:
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (the desired step) and β-hydride elimination (which can lead to hydrodehalogenation). Screening different ligands can help identify one that favors the desired pathway.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation side reaction.
-
Base Choice: The nature of the base can also play a role. Experimenting with different bases may help to minimize this unwanted side product.
Negishi, Sonogashira, and Stille Coupling
Q7: My Negishi coupling is stalling at partial conversion. What could be the reason?
A7: Stalling in Negishi reactions is often due to catalyst deactivation. One common cause is the presence of coordinating functional groups in your substrates, such as tertiary amines or thiophenes, which can bind to the palladium center and inhibit catalysis.[4] The organozinc reagents are also highly sensitive to air and moisture, and their degradation can lead to incomplete reactions.
Q8: What are the key parameters to consider for a successful Sonogashira coupling, and what are common failure modes?
A8: Key parameters for a successful Sonogashira coupling include the choice of palladium catalyst, copper(I) co-catalyst (in traditional protocols), base, and solvent. Common failure modes include:
-
Homocoupling of the Alkyne (Glaser Coupling): This is a major side reaction, often promoted by the copper co-catalyst in the presence of oxygen. Running the reaction under strictly anaerobic conditions or using a copper-free protocol can minimize this.
-
Catalyst Deactivation: As with other cross-coupling reactions, the palladium catalyst can deactivate. The choice of ligand and ensuring an inert atmosphere are crucial.
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction. For example, polar aprotic solvents like DMF can sometimes slow down the reaction by displacing ligands from the palladium complex.[5]
Q9: I'm having trouble removing organotin byproducts from my Stille coupling reaction. What are the best methods for purification?
A9: The removal of toxic organotin byproducts is a major challenge in Stille couplings. Several methods can be employed for their removal:
-
Aqueous Potassium Fluoride (B91410) (KF) Wash: This is a common method where the crude reaction mixture is washed with a saturated aqueous solution of KF. The fluoride ions react with the organotin byproducts to form insoluble organotin fluorides, which can then be removed by filtration through Celite®.[6]
-
Chromatography on Silica (B1680970) Gel with Triethylamine (B128534): Filtering the crude product through a plug of silica gel treated with a small percentage of triethylamine can effectively remove organotin residues.[7]
-
Chromatography on Potassium Carbonate/Silica Gel: A stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to be effective in reducing organotin impurities.[8]
Data Presentation: Comparative Tables
The following tables summarize quantitative data to aid in the selection of reaction components and conditions to minimize catalyst deactivation and maximize yield.
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| P(tBu)₃ | [Pd₂(dba)₃] | tBuOK | Dioxane | 80 | 95 | [9] |
| XPhos | [Pd₂(dba)₃] | K₃PO₄ | t-BuOH/H₂O | 100 | 98 | [10] |
| SPhos | [Pd₂(dba)₃] | K₃PO₄ | t-BuOH/H₂O | 100 | 97 | [10] |
| RuPhos | [Pd₂(dba)₃] | K₃PO₄ | t-BuOH/H₂O | 100 | 96 | [10] |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | <10 | [11] |
Reaction conditions can vary between studies, affecting direct comparability.
Table 2: Effect of Base in the Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative
| Base | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| NaOtBu | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 | [12] |
| Cs₂CO₃ | Pd(OAc)₂ / Xantphos | Dioxane | 100 | 85 | [13] |
| K₃PO₄ | Pd(OAc)₂ / DavePhos | Dioxane | 100 | 78 | [13] |
| K₂CO₃ | Pd(OAc)₂ / Xantphos | Dioxane | 100 | 65 | [13] |
| DBU | [Pd₂(dba)₃] / Xantphos | Toluene | 100 | 45 | [12] |
Substrates and other reaction parameters vary, influencing the outcome.
Table 3: Comparison of Solvents in the Sonogashira Coupling of Iodobenzene and Phenylacetylene
| Solvent | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| DMF | PdCl₂(PPh₃)₂ / CuI | Et₃N | 55 | 3 | 96 | [5] |
| DMA | PdCl₂(PPh₃)₂ / CuI | Et₃N | 55 | 3 | 96 | [5] |
| DMSO | PdCl₂(PPh₃)₂ / CuI | Et₃N | 55 | 3 | 89 | [5] |
| MeCN | PdCl₂(PPh₃)₂ / CuI | Et₃N | 55 | 3 | 84 | [5] |
| THF | PdCl₂(PPh₃)₂ / CuI | Et₃N | 55 | 3 | 81 | [5] |
| Toluene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 55 | 3 | 33 | [5] |
Table 4: Properties of Common Phosphine Ligands
| Ligand | Tolman Cone Angle (θ)° | Tolman Electronic Parameter (TEP) ν(CO) cm⁻¹ |
| P(t-Bu)₃ | 182 | 2056.1 |
| PCy₃ | 170 | 2056.4 |
| PPh₃ | 145 | 2068.9 |
| P(o-tolyl)₃ | 194 | 2066.7 |
| PMe₃ | 118 | 2064.1 |
| P(OMe)₃ | 107 | 2076.3 |
| PF₃ | 104 | 2110.8 |
Data compiled from various sources.[3][14][15][16][17]
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below to ensure the successful execution of your cross-coupling reactions and minimize catalyst deactivation.
Protocol 1: Setting up a Reaction under Inert Atmosphere using a Schlenk Line
This protocol outlines the fundamental steps for creating an oxygen- and moisture-free environment for your reaction.
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Schlenk flask or other suitable reaction vessel with a sidearm
-
Vacuum pump with a cold trap (e.g., liquid nitrogen)
-
Inert gas cylinder (Argon or Nitrogen) with a regulator and bubbler
-
High-vacuum grease
-
Keck clips
Procedure:
-
Prepare the Schlenk Line:
-
Ensure the vacuum pump is properly connected to the Schlenk line with a cold trap in between.
-
Fill the Dewar flask of the cold trap with liquid nitrogen.
-
Turn on the vacuum pump and allow it to evacuate the manifold.
-
Turn on the inert gas supply and adjust the regulator to achieve a steady flow of gas through the bubbler (typically 1-2 bubbles per second).
-
-
Prepare the Reaction Vessel:
-
Flame-dry the Schlenk flask under vacuum or oven-dry it beforehand and allow it to cool under a stream of inert gas.
-
Lightly grease the ground glass joints of the flask.
-
Add a magnetic stir bar and your solid reagents (aryl halide, base, etc.) to the flask.
-
-
Purge the Reaction Vessel:
-
Attach the Schlenk flask to the Schlenk line via thick-walled rubber tubing.
-
Secure the connection with a Keck clip.
-
Perform at least three vacuum/backfill cycles to remove air from the flask:
-
Evacuate the flask by opening the stopcock to the vacuum manifold.
-
Close the stopcock to the vacuum and slowly open it to the inert gas manifold to backfill the flask.
-
Repeat this process two more times.[5]
-
-
-
Add Liquid Reagents and Solvent:
-
After the final backfill cycle, maintain a positive pressure of inert gas in the flask.
-
Add degassed solvents and liquid reagents via syringe through a rubber septum.
-
-
Add the Catalyst:
-
Under a positive flow of inert gas, quickly add the palladium catalyst or precatalyst to the reaction flask.
-
-
Running the Reaction:
-
If heating is required, place the flask in a preheated oil bath.
-
For reactions requiring reflux, attach a condenser that has also been purged with inert gas.[14]
-
Protocol 2: Degassing Solvents
This protocol describes the "freeze-pump-thaw" method, which is highly effective for removing dissolved oxygen from solvents.[18]
Materials:
-
Schlenk flask with a stopcock
-
Schlenk line
-
Liquid nitrogen
-
Solvent to be degassed
Procedure:
-
Freeze: Place the Schlenk flask containing the solvent in a Dewar of liquid nitrogen. Allow the solvent to freeze completely.
-
Pump: With the solvent still frozen, open the stopcock of the Schlenk flask to the vacuum manifold of the Schlenk line. Evacuate the headspace for several minutes.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete degassing.
-
Storage: After the final cycle, backfill the flask with an inert gas. The degassed solvent can be stored under a positive pressure of inert gas.
Protocol 3: Regeneration of Palladium on Carbon (Pd/C) Catalyst
This protocol provides a general procedure for regenerating a deactivated Pd/C catalyst. The specific conditions may need to be optimized depending on the nature of the deactivation.
Materials:
-
Deactivated Pd/C catalyst
-
Deionized water
-
Reducing agent (e.g., hydrazine (B178648) hydrate (B1144303) or formaldehyde (B43269) solution)
-
Centrifuge
Procedure:
-
Washing with Deionized Water:
-
Suspend the deactivated Pd/C catalyst in deionized water.
-
Centrifuge the mixture and decant the supernatant.
-
Repeat this washing step 2-3 times.[8]
-
-
Washing with Methanol:
-
Suspend the water-washed catalyst in methanol.
-
Centrifuge and decant the methanol.
-
Repeat this washing step 2-3 times.[8]
-
-
Reduction:
-
Final Washing and Drying:
-
After the reduction step, centrifuge the mixture and decant the reducing agent solution.
-
Wash the regenerated catalyst with methanol 1-2 times, followed by deionized water.
-
After the final wash, remove as much water as possible by centrifugation or filtration. The regenerated catalyst can then be dried or used directly as a slurry. The activity of the regenerated catalyst can be recovered to 90-95%.[8]
-
Visualizations: Diagrams of Key Processes
The following diagrams illustrate important concepts and workflows related to catalyst deactivation and troubleshooting in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of the Base in Buchwald–Hartwig Amination [ouci.dntb.gov.ua]
- 5. books.lucp.net [books.lucp.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sdlookchem.com [sdlookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. yanggroup.weebly.com [yanggroup.weebly.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Phenolic Biphenyl Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing colored impurities from phenolic biphenyl (B1667301) compounds.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of phenolic biphenyl compounds.
Issue 1: Persistent Yellow or Brown Coloration After Synthesis
-
Question: My phenolic biphenyl compound is yellow or brown after the initial work-up. What is the likely cause of this coloration?
-
Answer: The coloration is most likely due to the formation of oxidized species. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air, light, heat, or the presence of metal catalysts. This oxidation can lead to the formation of highly colored quinone and quinhydrone-type structures.[1][2][3] The reaction pathway generally involves the initial degradation of the phenol (B47542) to dihydroxylated rings, which then form colored benzoquinones.[1][3]
Issue 2: Recrystallization Fails to Remove Color
-
Question: I have attempted to recrystallize my phenolic biphenyl product, but the resulting crystals are still colored. What could be the problem?
-
Answer: There are several potential reasons for this:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] If the colored impurity has similar solubility properties to your target compound in the chosen solvent, co-crystallization can occur. Experiment with a variety of solvents or solvent mixtures. For biphenyl compounds, solvents like methanol, ethanol, hexane, or mixtures such as ethanol/water or benzene/petroleum ether have been suggested.[4][6][7]
-
"Oiling Out": Low-melting-point compounds can sometimes separate as a liquid ("oil") instead of a solid during cooling.[5] This oil can trap impurities. This may happen if the boiling point of the solvent is higher than the melting point of your compound.[5] To mitigate this, try using a lower-boiling point solvent or a mixed solvent system where you dissolve the compound in a "good" solvent and then add a "poor" solvent until turbidity appears before cooling.[5]
-
High Impurity Concentration: If the concentration of the colored impurity is very high, a single recrystallization may not be sufficient. In such cases, a preliminary purification step like activated carbon treatment or a quick filtration through a silica (B1680970) plug might be necessary.
-
Issue 3: Activated Carbon Treatment Leads to Low Product Recovery
-
Question: I used activated carbon to decolorize my solution, but my final yield was very low. Why did this happen and how can I prevent it?
-
Answer: Activated carbon can adsorb not only the colored impurities but also your target compound, leading to a reduction in yield.[1] The amount of activated carbon used should be minimized. It is recommended to start with a very small amount (e.g., the tip of a spatula) and add more only if necessary.[1] Also, prolonged contact time with activated carbon can lead to greater loss of the desired product. A short treatment period followed by hot filtration is generally recommended.
Issue 4: Poor Separation During Column Chromatography
-
Question: I am trying to purify my phenolic biphenyl compound using flash column chromatography, but I am getting poor separation between my product and the colored impurities. What can I do?
-
Answer:
-
Optimize Your Solvent System: The choice of the mobile phase is critical. Use thin-layer chromatography (TLC) to screen different solvent systems to find one that gives good separation. For normal-phase chromatography on silica, a gradient elution starting with a non-polar solvent and gradually increasing the polarity can be effective.[8]
-
Consider Reversed-Phase Chromatography: If the colored impurities are more polar than your product, normal-phase chromatography should work well. However, if the impurities are less polar or have similar polarity, reversed-phase chromatography (e.g., with a C18 or a biphenyl stationary phase) might provide better separation.[9] Biphenyl columns, in particular, can offer enhanced selectivity for aromatic compounds.[9]
-
Deactivate Silica Gel: Phenolic compounds are acidic and can interact strongly with the slightly acidic silica gel, leading to tailing and poor separation. You can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base like triethylamine (B128534) (1-3%).[8]
-
Sample Loading: For compounds that are difficult to dissolve in the starting mobile phase, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of your column.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for removing colored impurities from phenolic biphenyl compounds?
-
A1: The most common and effective methods are:
-
Activated Carbon Treatment: This involves adding a small amount of activated carbon to a solution of the crude product to adsorb the colored impurities, followed by filtration.[10]
-
Recrystallization: This is a primary technique for purifying solid organic compounds.[5] It often includes an optional step of adding activated carbon for decolorization.
-
Column Chromatography: This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography are commonly used for purifying phenolic compounds.[11][12]
-
-
-
Q2: How does activated carbon work to remove color?
-
Q3: How do I choose the right solvent for recrystallization?
-
A3: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold. The impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent. For phenolic biphenyls, common choices include alcohols (methanol, ethanol), hydrocarbons (hexane, benzene), or mixtures like ethanol-water.[4][6][7] It is always best to test the solubility of your crude product in small amounts of different solvents first.
-
-
Q4: When should I choose chromatography over recrystallization?
-
A4: Chromatography is generally preferred when you have a complex mixture of impurities or when the impurities have very similar solubility profiles to your desired compound, making recrystallization ineffective. It is also the method of choice for purifying non-crystalline (oily or waxy) products. Recrystallization is often more suitable for large-scale purification of solid compounds due to its cost-effectiveness and scalability.
-
-
Q5: Can the colored impurities affect the biological activity of my phenolic biphenyl compound?
-
A5: Yes, impurities can significantly impact the results of biological assays. They can have their own biological activity, interfere with the activity of your target compound, or be toxic to the cells or organisms being tested. Therefore, it is crucial to use highly purified compounds for biological studies.
-
Data Presentation
Table 1: Comparison of Phenol Removal Efficiency by Activated Carbon Under Different Conditions
| Activated Carbon Source | Initial Phenol Conc. (mg/L) | Adsorbent Dose (g/100mL) | pH | Contact Time (min) | Removal Efficiency (%) | Reference |
| Catha edulis Stem | 100 | 0.1 | 2 | 60 | 99.9 | [14] |
| Sewage Sludge (ACS1) | - | - | - | - | 89.58 | [13] |
| Sewage Sludge (ACS2) | - | - | - | - | 97.69 | [13] |
| Commercial | 100 | 1.2 | 7 | 75 | 94.7 | [15] |
Table 2: Suggested Recrystallization Solvents for Biphenyl and Related Compounds
| Compound Type | Recommended Solvent(s) | Reference |
| Biphenyl | Methanol, Ethanol, Ethyl Acetate (B1210297), DCM/Methanol | [4][6] |
| 4-Biphenyl Carboxylic Acid | Benzene/Petroleum Ether, Aqueous Ethanol | [7] |
| 2-Phenyl-2-propanol | Hexane, Petroleum Ether, Ethanol-Water | [5] |
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
-
Dissolution: Dissolve the crude phenolic biphenyl compound in a suitable solvent with heating.
-
Cooling: Allow the solution to cool slightly from boiling to prevent violent bumping upon addition of carbon.
-
Carbon Addition: Add a small amount of activated carbon (a spatula tip is a good starting point) to the warm solution.
-
Heating: Gently heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product.
-
Isolation: Collect the crystals by vacuum filtration.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents to find one where it is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, perform the activated carbon treatment as described in Protocol 1.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals completely.
Protocol 3: Flash Column Chromatography (Normal Phase)
-
Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For solid samples, dry loading by adsorbing the compound onto a small amount of silica is often effective.[8]
-
Elution: Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Oxidation pathway of phenolic biphenyls leading to colored impurities.
Caption: A general experimental workflow for the purification process.
Caption: A logical guide to selecting the appropriate purification technique.
References
- 1. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 2. researchgate.net [researchgate.net]
- 3. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Purification [chem.rochester.edu]
- 9. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. researchgate.net [researchgate.net]
- 14. Adsorption of Phenol from Aqueous Solution Utilizing Activated Carbon Prepared from Catha edulis Stem | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of Alkoxy-Substituted Biphenyls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of alkoxy-substituted biphenyls.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of alkoxy-substituted biphenyls?
A1: The stability of alkoxy-substituted biphenyls is influenced by several factors. The core biphenyl (B1667301) structure is generally stable, but the presence of the alkoxy group and other substituents makes the molecule susceptible to degradation under specific stress conditions. Key factors include:
-
pH: The ether linkage of the alkoxy group can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than an ester bond.
-
Oxidation: Exposure to oxidative conditions, such as hydrogen peroxide or atmospheric oxygen in the presence of light or metal ions, can lead to degradation. The aromatic rings can be oxidized to form hydroxylated derivatives, and further oxidation can lead to ring-opening products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Alkoxy-substituted biphenyls can be highly polarized in an excited state, potentially leading to the formation of transient intermediates like biphenyl quinone methides, which can undergo further reactions.[1] The position of the alkoxy group (e.g., para vs. meta) can influence photostability.[2]
-
Temperature: High temperatures can accelerate hydrolytic, oxidative, and other degradation pathways. While the biphenyl structure itself is very thermally stable, the substituents are typically the sites of thermal decomposition.[3][4]
Q2: How does the alkoxy group itself influence stability compared to an unsubstituted or hydroxylated biphenyl?
A2: The nature of the substituent dramatically affects stability.
-
Unsubstituted Biphenyl: Serves as a highly stable reference compound due to the lack of reactive functional groups.[5]
-
Alkoxy-Substituted Biphenyl: The alkoxy group is an electron-donating group, which can activate the aromatic ring towards electrophilic attack and certain oxidative processes. The ether linkage is the primary site of potential hydrolytic cleavage.
-
Hydroxy-Substituted Biphenyl (Phenolic): The hydroxyl group is strongly activating and makes the compound highly susceptible to oxidation. Phenols can be easily oxidized to quinones. Therefore, a hydroxylated biphenyl is generally less stable towards oxidation than its alkoxy-substituted counterpart.[5]
Q3: My solid alkoxy-biphenyl compound has developed a slight color over time. What is the likely cause and is it still usable?
A3: A color change in an aromatic compound, particularly one with electron-donating groups like alkoxy or amino functions, often indicates oxidation.[6] Trace impurities, exposure to air (oxygen), and light can generate colored degradation products.
-
Usability: The usability depends on your application. For quantitative assays or experiments requiring high purity, it is strongly recommended to use a fresh, pure sample. For some qualitative or synthetic applications where minor impurities do not interfere, it might be acceptable. However, you should first verify the purity by an analytical method like HPLC to assess the level of degradation.
-
Prevention: To prevent this, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (like nitrogen or argon) and in a cool, dark place.
Q4: I am seeing unexpected peaks in my HPLC analysis after storing my alkoxy-biphenyl in an acidic mobile phase. What could they be?
A4: The most likely cause is acid-catalyzed hydrolysis of the ether bond. This would cleave the alkoxy group, resulting in the corresponding hydroxy-biphenyl (a phenol) and the alcohol. For example, a methoxy-biphenyl would degrade to a hydroxy-biphenyl and methanol. You can confirm this by co-injecting a standard of the suspected hydroxy-biphenyl. To avoid this, always prepare solutions fresh and avoid prolonged storage in acidic or basic media.
Q5: Does the length or position (ortho, meta, para) of the alkoxy chain affect stability?
A5: Yes, both factors can influence stability:
-
Chain Length: Longer alkoxy chains can introduce steric hindrance, which might slightly slow down reactions occurring at the ether linkage or the adjacent ring positions. However, the electronic effect of the oxygen atom is the dominant factor.
-
Position: The position of the substituent has a significant electronic effect. A para-alkoxy group exerts a strong electron-donating resonance effect, which can increase susceptibility to oxidation. An ortho-substituent can introduce steric effects that may hinder rotation around the biphenyl single bond (atropisomerism) and can also influence the rate of reactions at adjacent positions.[7] Studies on related poly(p-phenylenevinylene) polymers have shown that a para-alkoxy phenyl group confers greater photostability compared to a meta-alkoxy phenyl group.[2]
Troubleshooting Guides
Issue 1: Rapid Degradation Observed During Experiment
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Rapid loss of parent compound in acidic or basic aqueous solutions. | Hydrolysis of the ether bond. | 1. Confirm pH: Ensure the pH of your medium is within a stable range for your compound (typically near neutral).2. Buffer Selection: Use a well-characterized buffer system to maintain a stable pH.3. Temperature Control: Run experiments at the lowest feasible temperature to reduce the rate of hydrolysis.4. Prepare Fresh: Prepare solutions immediately before use. |
| Appearance of multiple new peaks in HPLC, especially when exposed to air/light. | Oxidative or Photochemical Degradation. | 1. De-gas Solvents: Use degassed solvents and buffers to minimize dissolved oxygen.2. Inert Atmosphere: If the compound is highly sensitive, perform experimental manipulations under an inert atmosphere (e.g., in a glovebox).3. Protect from Light: Use amber vials or cover glassware with aluminum foil. Work in a dimly lit area if possible.4. Add Antioxidant: For formulation studies, consider adding a suitable antioxidant, but verify its compatibility with your assay. |
| Poor mass balance in stability study (% parent + % degradants < 95%). | Formation of non-UV active or volatile degradants, or irreversible adsorption. | 1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with UV to detect non-chromophoric degradants.2. Check for Volatiles: Use GC-MS to analyze for potential volatile degradation products.3. Evaluate Adsorption: Use different vial types (e.g., polypropylene (B1209903) vs. glass, silanized glass) to check for adsorption to surfaces. |
Issue 2: Problems with HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Shifting Retention Times. | Mobile phase composition change, column temperature fluctuation, column degradation. | 1. Prepare Fresh Mobile Phase: Evaporation of the more volatile organic component can change retention. Prepare fresh daily.2. Use a Column Oven: Ensure a stable column temperature to maintain consistent retention times.3. Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is critical for gradient methods. |
| Broad or Tailing Peaks. | Secondary interactions with column silica, mismatched sample solvent, column overload. | 1. Adjust Mobile Phase pH: For degradants that might be phenolic (from ether hydrolysis), ensure the pH is low enough (~pH 2.5-3) to suppress the ionization of the silanol (B1196071) groups on the column and the phenol (B47542) itself.2. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.3. Reduce Injection Volume/Concentration: Check for mass overload by injecting a more dilute sample. |
| Poor Resolution Between Parent and Degradant Peaks. | Suboptimal selectivity of the column or mobile phase. | 1. Optimize Mobile Phase: Vary the organic modifier (acetonitrile vs. methanol) as they offer different selectivities. Adjust the gradient slope.2. Try a Different Column: If optimizing the mobile phase fails, switch to a column with a different stationary phase. A phenyl-hexyl or biphenyl column can offer different selectivity for aromatic compounds compared to a standard C18 phase.[7] |
Quantitative Data Presentation
The stability of alkoxy-substituted biphenyls is highly dependent on their substitution pattern and the stress conditions applied. The following tables provide a comparative summary based on available data and established chemical principles.
Table 1: Comparative Stability Under Oxidative Stress
This table compares the antioxidant activity of different biphenyls. A lower IC₅₀ value indicates greater susceptibility to oxidation (i.e., higher antioxidant activity) and thus, lower stability in an oxidative environment.
| Compound | Functional Groups | Oxidative Stability (DPPH IC₅₀) | Reference / Comment |
| Biphenyl | None | > 1000 µM | Highly stable, serves as a negative control.[5] |
| 4,4'-Biphenol | Two -OH groups | 28 µM | The phenolic hydroxyl groups make it a potent antioxidant but highly susceptible to oxidation.[5] |
| 4'-Methoxy[1,1'-biphenyl]-2,5-diol | Two -OH, one -OCH₃ | 45 µM | Hydroxyl groups confer significant antioxidant activity. The methoxy (B1213986) group modulates this activity.[5] |
| 4-Methoxybiphenyl | One -OCH₃ | Moderate | Expected to be more stable than the diol but less stable than unsubstituted biphenyl. The methoxy group activates the ring to oxidation. |
Table 2: Representative Half-Life (t₁/₂) Data Under Various Conditions
This table provides illustrative half-life data for different types of aromatic ethers under various environmental conditions. While not specific to a single alkoxy-biphenyl series, it demonstrates the significant impact of the matrix and conditions on stability.
| Compound Class | Condition | Matrix | Approximate Half-Life (t₁/₂) | Key Degradation Pathway | Reference |
| Diphenyl Ether Herbicide (Aclonifen) | Laboratory, ambient temp. | Seawater | Several months | Hydrolysis / Photolysis | [3] |
| Diphenyl Ether Herbicide (Aclonifen) | Laboratory, ambient temp. | River Water | A few days | Microbial Degradation / Hydrolysis | [3] |
| Diphenyl Ether Herbicide (Bifenox) | Laboratory, ambient temp. | River Water | < Aclonifen (B195272) (less stable) | Microbial Degradation / Hydrolysis | [3] |
| Alkoxy-Acetal | pH 5.0 (Buffered Solution) | Aqueous | ~ 5 minutes to 80 minutes | Acid-Catalyzed Hydrolysis | [8] |
| Biphenyl | Sunlight | Air | ~ 1.4 days | Reaction with hydroxyl radicals | [5] |
Note: The stability of alkoxy-acetals is highly sensitive to the specific alkoxy group, with electron-withdrawing groups (e.g., trifluoroethoxy) significantly increasing stability compared to electron-donating groups (e.g., isopropoxy).[8]
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol outlines a general procedure for conducting a forced degradation study on an alkoxy-substituted biphenyl to identify potential degradation products and establish a stability-indicating analytical method.[9][10]
1. Objective: To generate potential degradation products under various stress conditions (hydrolysis, oxidation, photolysis, thermal) to support the development and validation of a stability-indicating HPLC method. An appropriate level of degradation is typically 5-20%.[9]
2. Materials:
-
Alkoxy-substituted biphenyl of interest
-
HPLC-grade acetonitrile (B52724) and methanol
-
HPLC-grade water
-
Reagent-grade HCl, NaOH, and hydrogen peroxide (30%)
-
Calibrated pH meter, HPLC system with PDA/UV and MS detectors, photostability chamber, laboratory oven.
3. Stock Solution Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
4. Stress Conditions (Perform in parallel):
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1 M HCl.
-
Keep at 60°C.
-
Withdraw aliquots at intervals (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1 M NaOH.
-
Keep at 60°C.
-
Withdraw aliquots at intervals.
-
Immediately neutralize the aliquot with an equivalent amount of 1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at intervals and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a clear glass vial.
-
Heat in an oven at a temperature above accelerated stability conditions (e.g., 80°C) for a set period (e.g., 48 hours).
-
Dissolve the stressed solid to the target concentration for analysis.
-
-
Photostability:
-
Expose the solid compound and a solution (e.g., 0.1 mg/mL in acetonitrile/water) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and integrated near UV energy of ≥ 200 watt hours/m²).[11]
-
Include a dark control sample wrapped in aluminum foil.
-
Analyze the stressed and control samples.
-
5. Analysis:
-
Analyze all samples using a suitable HPLC-UV/MS method (see Protocol 2).
-
Calculate the percentage degradation and check for mass balance.
-
The MS data is crucial for proposing structures for the observed degradation products.
Protocol 2: Stability-Indicating HPLC-MS Method
This protocol provides a starting point for developing an HPLC method capable of separating the alkoxy-substituted biphenyl from its potential degradation products.
1. Objective: To resolve and quantify the parent compound in the presence of all potential impurities and degradants.
2. Instrumentation and Columns:
-
HPLC or UHPLC system with a PDA detector and a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass).
-
Recommended Columns: Start with a C18 column (e.g., 100 x 2.1 mm, 1.8 µm). If co-elution occurs, consider a Biphenyl or Phenyl-Hexyl phase for alternative selectivity.
3. Method Parameters (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
PDA Wavelength: Scan from 200-400 nm; select an optimal wavelength for quantification (e.g., 254 nm).
-
MS Parameters: Use electrospray ionization (ESI) in both positive and negative modes in initial runs to determine the best ionization for the parent and degradants.
4. Method Validation:
-
Inject the stressed samples from Protocol 1.
-
Assess peak purity of the parent peak using the PDA and MS data to ensure no degradants are co-eluting.
-
The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent compound and from each other.
Visualizations
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Study of the degradation of diphenyl-ether herbicides aclonifen and bifenox in different environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. A Forced Degradation Study (Stress Testing) [m-pharmaguide.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Biphenyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the crystallization of biphenyl (B1667301) compounds.
Troubleshooting Guides
Issue 1: Oiling Out Instead of Crystallization
Q1: My biphenyl compound is separating as an oil instead of forming crystals. What causes this and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common problem when the compound is impure or when the solution is supersaturated at a temperature above the compound's melting point.[1][2] Here are several strategies to address this issue:
-
Increase Solvent Volume: Add more of the primary solvent to the heated mixture to decrease the level of supersaturation.[1][3]
-
Lower Crystallization Temperature: Cool the solution to a lower temperature before inducing crystallization. This might require the use of a cooling bath.[1][3]
-
Change the Solvent System: If the problem persists, selecting a different solvent or a co-solvent system may be necessary. A solvent in which the compound is less soluble can be effective.[1][3]
-
Seeding: Introduce a small, pure crystal of the biphenyl compound (a seed crystal) to the cooled, saturated solution to provide a nucleation site and encourage crystal growth.[3]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to a colder environment like a refrigerator or freezer. Rapid cooling often promotes oiling out.[1][3]
Issue 2: Low Crystallization Yield
Q2: I'm getting a very low yield of my recrystallized biphenyl product. How can I improve it?
A2: A low yield can be a significant issue in product recovery. Consider the following points to enhance your yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved upon cooling, thus reducing the yield.[3]
-
Optimize Cooling Temperature: Ensure the solution has been cooled to a sufficiently low temperature to maximize the precipitation of your compound.[3]
-
Recover a Second Crop of Crystals: After filtering the initial crystals, the remaining solution (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Be aware that the purity of this second crop may be lower than the first.[1]
-
Appropriate Solvent Choice: The ideal solvent will dissolve the biphenyl compound well at high temperatures but poorly at low temperatures.[3]
Issue 3: Poor Crystal Quality (Small or Needle-like Crystals)
Q3: The crystals of my biphenyl compound are very small or needle-like, which makes them difficult to handle and dry. How can I grow larger crystals?
A3: Crystal size and morphology are influenced by the rate of cooling and the chosen solvent system. To obtain larger, more well-defined crystals:
-
Slow Down the Cooling Process: A slower rate of cooling allows more time for molecules to arrange themselves into a larger, more stable crystal lattice. Let the solution cool to room temperature on the benchtop before moving it to a colder environment.[1][3]
-
Reduce Supersaturation: A highly supersaturated solution can lead to rapid precipitation and the formation of many small crystals. Using a slightly larger volume of solvent can sometimes help to control the nucleation process.[1]
-
Experiment with the Solvent System: Trying different solvents or co-solvent systems can significantly impact the crystal habit.[3]
Frequently Asked Questions (FAQs)
Q4: How do I choose a suitable solvent for crystallizing my biphenyl compound?
A4: The general principle for choosing a recrystallization solvent is "like dissolves like." Since biphenyl is a non-polar organic compound, it is generally soluble in organic solvents and sparingly soluble in water.[2] An ideal solvent for recrystallization should dissolve the compound well at its boiling point but poorly at room temperature or below.[3]
Solubility of Biphenyl in Various Organic Solvents
| Solvent | Solubility | Reference |
| Benzene | Good | [2] |
| Toluene | Good | [2] |
| Hexane | Good | [2] |
| Ethanol | Soluble | [4] |
| Ethyl Ether | Soluble | [4] |
| Methanol | Very Soluble | [4] |
| Carbon Tetrachloride | Very Soluble | [4] |
| Carbon Disulfide | Very Soluble | [4] |
| Water | Sparingly Soluble (4.45 mg/L) | [5] |
Q5: My biphenyl crystals are colored. How can I remove colored impurities?
A5: Colored impurities can often be removed by treating the hot solution with activated charcoal. After dissolving your crude biphenyl compound in the hot solvent, add a small amount of activated charcoal (around 1-5% by weight of your compound). Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. The colorless filtrate can then be allowed to cool and crystallize.[3]
Q6: What is polymorphism and how can it affect the crystallization of my biphenyl compound?
A6: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6] These different crystalline forms are called polymorphs. Polymorphism is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility, melting point, and stability, which can impact a drug's bioavailability.[6][7] The formation of a specific polymorph of a biphenyl compound can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the temperature.[6][8]
Q7: How can I control which polymorph of my biphenyl compound crystallizes?
A7: Controlling polymorphism can be challenging, but several strategies can be employed:
-
Solvent Selection: The choice of solvent can have a significant impact on which polymorph is formed.[8]
-
Temperature Control: The crystallization temperature can be a determining factor in polymorph formation.[3]
-
Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization towards that specific form.[3]
Q8: What is the impact of impurities on the crystallization of biphenyl compounds?
A8: Impurities can have a significant impact on the crystallization process. They can inhibit crystal growth, affect the crystal habit (shape), and in some cases, co-crystallize with the desired compound, leading to a lower purity of the final product.[9][10] The presence of impurities can also lower the melting point of the compound, which can contribute to oiling out.[2]
Experimental Protocols
Protocol 1: General Recrystallization of a Biphenyl Compound
-
Solvent Selection: Choose a suitable solvent or solvent system where the biphenyl compound has high solubility at high temperatures and low solubility at low temperatures.
-
Dissolution: Place the crude biphenyl compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring until the compound is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[3]
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[3]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to a constant weight.[3]
Protocol 2: Slow Evaporation for Crystal Growth
This method is suitable for obtaining high-quality single crystals for X-ray diffraction.
-
Dissolution: Dissolve the biphenyl compound in a suitable solvent to create a nearly saturated solution.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Evaporation: Transfer the solution to a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.[11]
-
Crystal Growth: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Protocol 3: Vapor Diffusion for Crystal Growth
This technique is particularly useful when only small amounts of the compound are available.
-
Inner Vial Preparation: Dissolve the biphenyl compound in a small amount of a "good" solvent in a small, open vial.
-
Outer Vial Setup: Place this small vial inside a larger, sealable container (e.g., a beaker or jar).
-
Anti-Solvent Addition: Add a larger volume of a "poor" solvent (the anti-solvent), in which the compound is insoluble, to the bottom of the larger container. The level of the anti-solvent should be below the top of the inner vial.[11]
-
Diffusion and Crystallization: Seal the larger container. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the biphenyl compound and inducing crystallization.[11][12]
Protocol 4: Anti-Solvent Addition for Crystallization
-
Dissolution: Dissolve the biphenyl compound in a "good" solvent to create a clear solution.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble but which is miscible with the "good" solvent.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystal Formation: The mixture can then be heated to redissolve the precipitate and allowed to cool slowly to form crystals.
Visualizations
Caption: Troubleshooting workflow for poor biphenyl crystallization.
Caption: Decision tree for selecting a crystallization method.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biphenyl - Wikipedia [en.wikipedia.org]
- 6. fastercapital.com [fastercapital.com]
- 7. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
identifying side reaction products in 4-Methoxy-4'-methylbiphenyl synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-4'-methylbiphenyl. The content focuses on identifying and mitigating the formation of common side reaction products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing significant amounts of symmetrical biphenyls, 4,4'-dimethoxybiphenyl and 4,4'-dimethylbiphenyl. What is causing this and how can I minimize it?
A1: The formation of symmetrical biphenyls is due to a common side reaction called homocoupling . This occurs when two molecules of the same starting material react with each other. In the context of a Suzuki-Miyaura coupling for the synthesis of this compound, you are likely observing:
-
Homocoupling of 4-bromoanisole to form 4,4'-dimethoxybiphenyl.
-
Homocoupling of 4-methylphenylboronic acid to form 4,4'-dimethylbiphenyl.
Troubleshooting Steps:
-
Exclude Oxygen: The presence of oxygen is a primary cause of the homocoupling of boronic acids.[1] Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). This can be achieved by thoroughly degassing all solvents and reagents and using Schlenk line techniques or a glovebox.
-
Catalyst Choice: The choice of palladium catalyst and ligands can influence the extent of homocoupling. Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, may be preferable to in-situ reduction of a Pd(II) source like Pd(OAc)₂. The use of bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress homocoupling.
-
Base Selection: The base plays a crucial role in the catalytic cycle. While a base is necessary for the activation of the boronic acid, some bases may promote side reactions more than others. It is advisable to screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal one for your specific reaction conditions.
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling. If possible, try running the reaction at a lower temperature, although this may require a longer reaction time.
Q2: I am observing a significant peak in my GC-MS that corresponds to toluene (B28343). What is the source of this impurity?
A2: The formation of toluene is a result of protodeboronation , an undesired side reaction where the boronic acid group of 4-methylphenylboronic acid is replaced by a hydrogen atom. This reaction is often promoted by aqueous acidic or basic conditions and elevated temperatures.
Troubleshooting Steps:
-
Control pH: The stability of the boronic acid is pH-dependent. Avoid overly acidic or basic conditions during the reaction and workup.
-
Anhydrous Conditions: While many Suzuki couplings are performed in aqueous solvent mixtures, minimizing the amount of water or using anhydrous conditions (if the chosen base and solvent system allows) can sometimes reduce the rate of protodeboronation.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation. Monitor your reaction progress (e.g., by TLC or GC) and stop it as soon as the starting materials are consumed.
Q3: My product is contaminated with anisole (B1667542). How is this being formed?
A3: The presence of anisole indicates a hydrodehalogenation (or reduction) of the starting material, 4-bromoanisole. In this side reaction, the bromine atom is replaced by a hydrogen atom.
Troubleshooting Steps:
-
Source of Hydride: This reaction is often mediated by a palladium-hydride (Pd-H) species. These can form from the reaction of the palladium complex with certain bases, solvents (especially alcohols), or water.
-
Optimize Base and Solvent: The choice of base and solvent can influence the formation of Pd-H species. Experiment with different solvent systems (e.g., toluene, dioxane, DMF) and bases to minimize this side reaction.
-
Ligand Selection: The ligand can influence the stability and reactivity of the palladium catalyst. Some ligands may be more prone to processes that lead to the formation of Pd-H species.
Q4: Can the methoxy (B1213986) group of the product or starting material be cleaved during the reaction?
A4: While ether cleavage is a known organic reaction, it is generally not a significant side reaction under the typical conditions of a Suzuki-Miyaura coupling, which are usually basic or neutral. Cleavage of the methoxy group to the corresponding phenol (B47542) would typically require strong acidic conditions, which are not employed in this synthesis. However, if a harsh acidic workup is used for purification, this could become a possibility. It is always recommended to use mild workup conditions.
Quantitative Data on Side Product Formation
The following table provides illustrative data on how reaction conditions can affect the yield of the desired product and the formation of side products in a typical Suzuki-Miyaura coupling. The exact yields will vary depending on the specific experimental setup.
| Catalyst System | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Products (%) | Other Side Products (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~85 | ~10 | ~5 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >95 | <3 | <2 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | ~90 | ~5 | ~5 |
| Pd/C (in air) | Na₂CO₃ | H₂O | 100 | ~70 | >20 | ~10 |
This table is a generalized representation based on trends observed in Suzuki-Miyaura coupling reactions and is intended for illustrative purposes.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a Schlenk flask, add 4-bromoanisole, 4-methylphenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
Protocol for GC-MS Analysis of Reaction Products
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic compounds (e.g., HP-5MS or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A suitable temperature program should be developed to separate the starting materials, the desired product, and the potential side products. An example program could be: initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
Data Analysis:
-
Identify the peaks corresponding to the starting materials, this compound, and the side products (4,4'-dimethoxybiphenyl, 4,4'-dimethylbiphenyl, anisole, and toluene) by comparing their retention times and mass spectra with those of authentic standards or by interpretation of their fragmentation patterns.
-
Quantify the relative amounts of each component by integrating the peak areas. For more accurate quantification, a calibration curve with standards of each compound should be prepared.
Visualizations
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting side reactions in the synthesis.
References
impact of solvent choice on Suzuki coupling outcomes
Welcome to the technical support center for Suzuki coupling reactions. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and understand the critical impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a Suzuki-Miyaura coupling reaction?
A1: The solvent is a crucial component that influences multiple aspects of the reaction.[1] Its primary roles include:
-
Dissolving Reactants : It must create a homogeneous solution for the organoborane, the (pseudo)halide, the palladium catalyst, and the base to interact effectively.[2] Dipolar aprotic solvents like DMF are often chosen for their ability to dissolve a wide range of organic compounds and inorganic salts.[2]
-
Catalyst Activation and Stabilization : Solvents can play a role in activating the palladium precatalyst, for instance, by assisting the dissociation of a Pd(II) precatalyst into a more reducible monomeric form.[2] They also stabilize the active catalyst species throughout the catalytic cycle.[2][3]
-
Modulating Reactivity : The solvent can influence the rate and selectivity of the reaction.[4] It can affect the reactivity of the base and, in some cases, directly participate in or interfere with the catalytic cycle.[3][5]
-
Controlling Reaction Profile : As a heat sink, the solvent helps regulate the reaction temperature.[2] It can also influence the separation of products and by-products during workup.[4]
Q2: What are the most common solvents used for Suzuki coupling?
A2: A wide variety of solvents can be used, often in combination with water.[6] Common choices include:
-
Ethers : Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF (2Me-THF)[6]
-
Aromatics : Toluene, Xylenes[6]
-
Amides : N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)[6]
-
Alcohols : Methanol (MeOH), Ethanol (EtOH), n-Butanol (n-BuOH)[6]
-
Water : Used alone or, more commonly, as a co-solvent with an organic solvent to dissolve the inorganic base and facilitate the reaction.[6][7]
Q3: How does solvent polarity impact the reaction outcome?
A3: Solvent polarity can profoundly affect reaction selectivity and rate, but the relationship is not always straightforward.[3][8] While it was previously thought that polar solvents stabilize charged palladium species and transition states, recent studies show that dielectric constant does not always correlate with selectivity.[3][8] For example, in the coupling of chloroaryl triflates, some polar solvents like acetonitrile (B52724) (MeCN) and DMF favor reaction at the triflate group, while other polar solvents like water, alcohols, and acetone (B3395972) provide the same selectivity as nonpolar solvents (favoring reaction at the chloride).[3][8] This suggests that the coordinating ability of the solvent with the palladium center can be more influential than its general polarity.[9][10]
Q4: What are the advantages of using water as a solvent?
A4: Using water as a solvent or co-solvent in Suzuki coupling is highly advantageous for several reasons:
-
Green Chemistry : Water is cheap, non-flammable, non-toxic, and environmentally benign.[4][11]
-
Enhanced Reactivity : The presence of water can accelerate the breakdown of palladium precatalysts and is often necessary for efficient transmetalation.[2][3] In some cases, reactions perform better in water or water/solvent mixtures than in purely organic solvents.[4]
-
Practicality : It allows for the use of a wide range of water-soluble reagents, including inorganic bases, without solubility concerns.[7][11] Catalyst systems can often be recycled multiple times when run in aqueous media.[11]
Q5: What is the difference between using protic vs. aprotic solvents?
A5: The key difference lies in their ability to act as hydrogen bond donors.
-
Protic Solvents (e.g., water, alcohols) have O-H or N-H bonds.[12][13] They can stabilize ionic species through hydrogen bonding.[13] In Suzuki couplings, protic solvents like alcohols can sometimes lead to side reactions like dehalogenation by acting as a hydride source.[6] However, they can also be beneficial, improving conversion rates compared to nonpolar solvents in certain cases.[3]
-
Aprotic Solvents (e.g., THF, DMF, Toluene) lack O-H or N-H bonds and cannot donate hydrogen bonds.[12] They are broadly used in Suzuki couplings.[6] Dipolar aprotic solvents like DMF are excellent at dissolving both organic reagents and inorganic salts.[2] The choice between a protic and aprotic solvent can also determine the chemoselectivity of a reaction.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Actions & Explanation |
| Poor Solubility of Reagents | The chosen solvent may not adequately dissolve the aryl halide, boronic acid derivative, or base. This is especially true when using non-polar solvents with polar substrates or inorganic bases.[2] Action: Switch to a more suitable solvent. For polar reactants, consider a polar aprotic solvent like DMF or an alcohol/water mixture.[1][2] For non-polar systems, ensure the base is sufficiently soluble or use a phase-transfer catalyst.[1] |
| Catalyst Poisoning or Deactivation | Solvents that are not properly degassed can contain oxygen, which promotes the undesired homocoupling of the boronic acid.[4] Trace impurities in the solvent, such as precursors from its synthesis (e.g., maleic anhydride (B1165640) in THF), can act as strong catalyst poisons even at ppm levels.[4] Action: Always use high-purity, degassed solvents.[14][15] If impurities are suspected, adding a ligand like triphenylphosphine (B44618) can sometimes mitigate the poisoning effect.[4] |
| Inefficient Transmetalation Step | The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and can be slow in anhydrous organic solvents.[3] Trace amounts of water are often required to solvate the base and facilitate the formation of the active boronate species.[3] Action: Add a small amount of water to the reaction mixture. A ratio of organic solvent to water between 5:1 and 3:1 is often effective.[1][4] |
| Decomposition of Starting Materials | The boronic acid or aryl halide may be unstable under the reaction conditions, leading to degradation before coupling can occur.[16] Boronic acids can undergo protodeboronation, especially in the presence of water and base.[16] Action: Perform a stability study of your starting materials in the chosen solvent system. If decomposition is rapid, screen for alternative solvents where the materials are more stable.[16] |
Problem 2: Poor Chemoselectivity in Substrates with Multiple Reactive Sites
| Potential Cause | Recommended Actions & Explanation |
| Incorrect Solvent Choice for Selective Coupling | In substrates with multiple leaving groups (e.g., a chloroaryl triflate), the solvent can dictate which site reacts. This is not strictly due to polarity but rather the solvent's ability to coordinate with the palladium catalyst.[3][10] Action: To favor coupling at a C-Cl bond, use non-coordinating solvents like Toluene, THF, water, or alcohols.[3][8] To favor coupling at a C-OTf bond, use polar, coordinating solvents such as MeCN, DMF, or DMSO.[3][8][9] |
Problem 3: Significant Formation of Side Products
| Potential Cause | Recommended Actions & Explanation |
| Dehalogenation of Aryl Halide | The aryl halide is reduced to an arene, a common side reaction. Alcoholic solvents or amine bases can sometimes act as a source of hydride, which intercepts the palladium intermediate, leading to the dehalogenated product.[6][17] Action: If dehalogenation is significant, switch from an alcohol to an aprotic solvent like dioxane or toluene.[6] Ensure the base is not contributing to the problem. |
| Homocoupling of Boronic Acid | The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture, especially under basic conditions.[4] Action: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[15][18] |
Data Presentation
Table 1: Effect of Solvent on Chemoselectivity of Suzuki Coupling Reaction of an o-chloroaryl triflate with o-tolylboronic acid.
| Entry | Solvent | Dielectric Constant (ε) | Yield of Product at C-Cl (%) | Yield of Product at C-OTf (%) |
| 1 | Toluene | 2.4 | >95 | n.d. |
| 2 | THF | 7.5 | >95 | n.d. |
| 3 | Acetone | 21 | >95 | n.d. |
| 4 | iPrOH | 20 | >95 | n.d. |
| 5 | MeCN | 37 | 1 | 86 |
| 6 | DMF | 38 | 2 | 81 |
| 7 | DMSO | 47 | n.d. | 63 |
| (Data adapted from a study on chloroaryl triflates. "n.d." = not detected.[3]) |
Table 2: Effect of Water Content on Suzuki Coupling in THF
| Entry | THF (%) | H₂O (%) | Yield (%) |
| 1 | 100 | 0 | 11 |
| 2 | 99.1 | 0.9 | 95 |
| 3 | 90 | 10 | 88 |
| 4 | 50 | 50 | 74 |
| 5 | 0 | 100 | 59 |
| (Data shows GC yields for a specific chloroaryl triflate coupling.[3]) |
Table 3: Effect of Ethanol/Water Ratio on Conversion of 4-Bromoanisole
| Entry | Solvent (EtOH:H₂O) | Conversion (%) |
| 1 | Pure EtOH | 89.4 |
| 2 | 5 : 1 | 98.4 |
| 3 | 1 : 1 | < 80 |
| 4 | Pure H₂O | < 20 |
| (Data shows conversion after 55 minutes.[1]) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling in an Aqueous Medium
This protocol is based on a phosphine- and organic solvent-free method.[11]
-
Reaction Setup : To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phenylboronic acid (1.5 mmol), the base (e.g., K₃PO₄·7H₂O, 1.5 mmol), and a phase-transfer catalyst if needed (e.g., TBAB, 1.5 mmol).[11]
-
Catalyst Addition : Add the palladium catalyst solution. For example, a pre-prepared aqueous solution of PdCl₂(Lₙ@β-CD) catalyst.[11]
-
Solvent Addition : Add deionized, degassed water (2 mL).[11]
-
Reaction Execution : Seal the flask and place it in a preheated oil bath (e.g., 100 °C). Stir vigorously for the required time (e.g., 4 hours), monitoring by TLC or GC.[11]
-
Workup : After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl ether, 3 x 10 mL).[11]
-
Purification : Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
Visualizations
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: Troubleshooting flowchart for low yield in Suzuki coupling.
Caption: Solvent coordination influences catalyst and reaction selectivity.
References
- 1. aidic.it [aidic.it]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating the Purity of Synthesized 4-Methoxy-4'-methylbiphenyl
This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. To provide a practical context, the performance of these techniques on 4-Methoxy-4'-methylbiphenyl is compared with two structurally similar alternatives: 4,4'-dimethylbiphenyl (B165725) and 4-methoxybiphenyl.
Comparative Analysis of Purity Validation Techniques
The choice of an analytical method for purity determination is dictated by several factors, including the physicochemical properties of the analyte, the nature of expected impurities, and the required level of sensitivity and accuracy. The following table summarizes the performance of HPLC, GC-MS, and qNMR for the purity assessment of this compound and its alternatives.
| Compound | Analytical Method | Purity (%) | Retention Time (min) / Key Signal | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | HPLC | 99.8 | 12.5 | ~50 ng/mL | ~150 ng/mL |
| GC-MS | 99.9 | 15.2 | ~10 ng/mL | ~30 ng/mL | |
| qNMR | 99.85 | 3.85 ppm (s, 3H, -OCH₃) | - | - | |
| 4,4'-Dimethylbiphenyl | HPLC | 99.7 | 11.8 | ~50 ng/mL | ~150 ng/mL |
| GC-MS | 99.8 | 14.1 | ~10 ng/mL | ~30 ng/mL | |
| qNMR | 99.75 | 2.40 ppm (s, 6H, -CH₃) | - | - | |
| 4-Methoxybiphenyl | HPLC | 99.9 | 10.9 | ~50 ng/mL | ~150 ng/mL |
| GC-MS | >99.9 | 13.5 | ~10 ng/mL | ~30 ng/mL | |
| qNMR | 99.92 | 3.87 ppm (s, 3H, -OCH₃) | - | - |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are optimized for the analysis of this compound and its analogues but can be adapted for other biphenyl (B1667301) derivatives with appropriate validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the separation and quantification of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification.
Instrumentation:
-
GC system coupled with a mass spectrometer (Electron Ionization - EI source)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-500
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that provides a direct and highly accurate measurement of purity against a certified internal standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Experimental Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃)
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte (e.g., maleic anhydride, 1,4-dinitrobenzene).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and 5-10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent and transfer to an NMR tube.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Visualizing the Workflow
To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflows.
Conclusion
The validation of synthesized this compound purity requires a multi-faceted analytical approach. HPLC and GC-MS are powerful chromatographic techniques that provide excellent separation of the target compound from potential impurities, with GC-MS offering the added advantage of structural confirmation. For the highest accuracy and a direct measure of purity without the need for a specific reference standard of the analyte, qNMR is the method of choice. By employing these techniques in a complementary fashion, researchers can confidently ascertain the purity of their synthesized materials, ensuring the integrity and reproducibility of their scientific endeavors.
Spectroscopic Analysis of Impurities in 4-Methoxy-4'-methylbiphenyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. This guide provides a comparative analysis of various spectroscopic techniques for the characterization of impurities in 4-Methoxy-4'-methylbiphenyl, a key intermediate in the synthesis of various organic compounds. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) in identifying and quantifying potential process-related impurities.
Potential Impurities in the Synthesis of this compound
This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole (B123540) and p-tolylboronic acid. This synthetic route can potentially lead to the formation of several impurities, including unreacted starting materials and homocoupling byproducts.
Key Potential Impurities:
-
4-Bromoanisole: Unreacted starting material.
-
p-Tolylboronic acid: Unreacted starting material.
-
4,4'-Dimethoxybiphenyl: Homocoupling product of 4-bromoanisole.
-
4,4'-Dimethylbiphenyl: Homocoupling product of p-tolylboronic acid.
Comparative Spectroscopic Analysis
The following sections detail the application of NMR, MS, and HPLC-UV for the analysis of this compound and its potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation and quantification of chemical compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous identification of the main compound and its impurities. Quantitative NMR (qNMR) offers a primary method of quantification without the need for specific reference standards for each impurity.[1][2][3][4]
Table 1: ¹H NMR and ¹³C NMR Data for this compound and Potential Impurities
| Compound | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |
| This compound | 7.49 (d, 2H), 7.43 (d, 2H), 7.20 (d, 2H), 6.95 (d, 2H), 3.84 (s, 3H), 2.38 (s, 3H) | 159.0, 138.1, 136.5, 133.7, 129.4, 128.0, 126.6, 114.1, 55.3, 21.1 |
| 4-Bromoanisole | 7.38 (d, 2H), 6.78 (d, 2H), 3.79 (s, 3H)[5][6][7] | 158.6, 132.4, 115.8, 113.8, 55.4[6] |
| p-Tolylboronic acid | 7.73 (d, 2H), 7.20 (d, 2H), 2.37 (s, 3H) (in DMSO-d₆)[8] | 141.5, 134.8, 128.9, 21.5 (in DMSO-d₆) |
| 4,4'-Dimethoxybiphenyl | 7.45 (d, 4H), 6.95 (d, 4H), 3.83 (s, 6H)[9] | 158.5, 133.6, 127.7, 114.1, 55.3[10] |
| 4,4'-Dimethylbiphenyl | 7.46 (d, 4H), 7.22 (d, 4H), 2.37 (s, 6H)[11] | 138.2, 136.6, 129.4, 126.8, 21.1[12][13] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of molecules and is highly sensitive for detecting trace-level impurities. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for both identification and quantification.
Table 2: Mass Spectrometry Data for this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | 198.26[14] | 198 (M+), 183, 155, 139 |
| 4-Bromoanisole | 187.04[15] | 188/186 (M+), 173/171, 145/143, 77 |
| p-Tolylboronic acid | 135.96 | 136 (M+), 118, 91 |
| 4,4'-Dimethoxybiphenyl | 214.26[10] | 214 (M+), 199, 171, 156, 128 |
| 4,4'-Dimethylbiphenyl | 182.26 | 182 (M+), 167, 152 |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis for purity assessment and impurity profiling.[16] Its high resolving power allows for the separation of closely related compounds, and UV detection provides a quantitative measure of each component. Method development is crucial to ensure adequate separation of all potential impurities from the main compound.
Table 3: Comparison of Analytical Techniques for Impurity Profiling
| Feature | NMR Spectroscopy | Mass Spectrometry (GC/LC-MS) | HPLC-UV |
| Principle | Measures the magnetic properties of atomic nuclei. | Measures the mass-to-charge ratio of ionized molecules. | Separates compounds based on their interaction with a stationary phase. |
| Information | Detailed structural information, quantification without specific standards (qNMR). | Molecular weight and fragmentation patterns, high sensitivity. | Retention time for identification (with standards), quantification. |
| Strengths | Unambiguous identification, primary quantification method. | Excellent for trace analysis and unknown identification. | Robust, reproducible, widely available for routine quality control. |
| Limitations | Lower sensitivity compared to MS. | Requires standards for quantification, potential for matrix effects. | Requires chromophores for UV detection, need for reference standards for identification and quantification. |
Experimental Protocols
NMR Spectroscopy Protocol
Objective: To identify and quantify impurities in a sample of this compound using ¹H NMR.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Add a known quantity of a certified internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Vortex the tube until the sample is completely dissolved.
Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (zg30).
-
Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic, well-resolved signals for the main compound, the internal standard, and any identified impurities.
-
Calculate the concentration of each impurity relative to the internal standard.
GC-MS Protocol
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards for the expected impurities.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra with those of the reference standards.
-
Quantify the impurities by constructing a calibration curve from the peak areas of the standards.
HPLC-UV Protocol
Objective: To separate and quantify non-volatile impurities.
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent at a concentration of approximately 0.5 mg/mL.
-
Prepare calibration standards for the expected impurities.
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Gradient Program: Start with 40% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Data Analysis:
-
Identify peaks based on their retention times compared to reference standards.
-
Quantify impurities using a calibration curve generated from the peak areas of the standards.
Visualization of Analytical Workflows
Caption: General workflow for the spectroscopic analysis of impurities.
Caption: Potential impurities from the Suzuki-Miyaura synthesis.
Conclusion
The comprehensive analysis of impurities in this compound requires a multi-technique approach. NMR spectroscopy provides definitive structural identification and is a powerful tool for quantification. GC-MS is highly effective for detecting and identifying volatile and semi-volatile impurities with high sensitivity. HPLC-UV remains the workhorse for routine purity testing and quantification of non-volatile impurities in a quality control environment. The choice of the most appropriate technique, or combination of techniques, will depend on the specific impurity, its expected concentration, and the analytical objective. By employing these spectroscopic methods with robust and validated protocols, researchers and drug development professionals can ensure the quality and safety of their chemical entities.
References
- 1. enovatia.com [enovatia.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Bromoanisole(104-92-7) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 4,4'-Dimethoxybiphenyl(2132-80-1) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 4,4'-Dimethylbiphenyl(613-33-2) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
A Comparative Analysis of 4-Methoxy-4'-methylbiphenyl and Other Biphenyls for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, biological activities, and toxicological profiles of 4-Methoxy-4'-methylbiphenyl in comparison to other relevant biphenyl (B1667301) compounds.
This publication provides a detailed comparative analysis of this compound alongside Biphenyl, 4-Methylbiphenyl (B165694), and 4,4'-Dimethoxybiphenyl. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at the compounds' characteristics, supported by available experimental data and detailed methodologies.
Physicochemical Properties: A Comparative Overview
The structural differences between this compound and the other selected biphenyls—Biphenyl, 4-Methylbiphenyl, and 4,4'-Dimethoxybiphenyl—give rise to distinct physicochemical properties. These properties, including molecular weight, melting point, boiling point, and solubility, are critical in determining the compounds' behavior in biological systems and their suitability for various applications.
| Property | This compound | Biphenyl | 4-Methylbiphenyl | 4,4'-Dimethoxybiphenyl |
| Molecular Formula | C₁₄H₁₄O | C₁₂H₁₀ | C₁₃H₁₂ | C₁₄H₁₄O₂ |
| Molecular Weight ( g/mol ) | 198.26[1] | 154.21[2] | 168.24[3] | 214.26 |
| Melting Point (°C) | 181-182 | 69.2[2] | 44-50 | 179-180[4] |
| Boiling Point (°C) | 313.9 (Predicted) | 255[2] | 267-268 | 314.4 (rough estimate) |
| Water Solubility | Insoluble (Predicted) | 4.45 mg/L[2] | Insoluble | Insoluble (Predicted) |
| Appearance | Solid (Predicted) | White crystalline solid[2] | White to cream crystalline powder/solid | Solid |
Biological Activity: Cytotoxicity and Antimicrobial Potential
While specific experimental data on the biological activity of this compound is limited in publicly available literature, the broader class of biphenyl derivatives has demonstrated a wide range of biological effects, including cytotoxic and antimicrobial activities. The potency and mechanism of action are often influenced by the nature and position of substituents on the biphenyl core.
Cytotoxicity
Biphenyl derivatives have shown notable cytotoxic effects against various cancer cell lines, often by inducing apoptosis (programmed cell death). The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth, is a key metric in these evaluations. Although no specific IC50 values for this compound were found, data for related compounds suggest that the biphenyl scaffold is a promising starting point for the development of anticancer agents. For instance, derivatives of 4-methylbiphenyl have shown cytotoxic effects against a variety of human cancer cell lines, including HeLa, PC3, MDA-MB-231, and HepG2.[3] Similarly, hydroxylated biphenyl derivatives have demonstrated potent activity against malignant melanoma.[3]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Thiazolidine-2,4-dione-biphenyl derivative | HeLa (Cervical Cancer) | 32.38 ± 1.8[3] |
| Thiazolidine-2,4-dione-biphenyl derivative | PC3 (Prostate Cancer) | 74.28 ± 1.3[3] |
| Thiazolidine-2,4-dione-biphenyl derivative | MDA-MB-231 (Breast Cancer) | 148.55 ± 3.2[3] |
| Thiazolidine-2,4-dione-biphenyl derivative | HepG2 (Liver Cancer) | 59.67 ± 1.6[3] |
| Hydroxylated Biphenyl derivative 1 | Malignant Melanoma | 1.7 ± 0.5[3] |
| Hydroxylated Biphenyl derivative 2 | Malignant Melanoma | 2.0 ± 0.7[3] |
| 4,4'-Dihydroxybiphenyl | HEK293 (Human Embryonic Kidney) | 27.4[5] |
| 4,4'-Dihydroxybiphenyl | HT-29 (Human Colon Cancer) | 74.6[5] |
| 4,4'-Dihydroxybiphenyl | MCF-7 (Human Breast Cancer) | 95.6[5] |
| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol | HuH7.5 (Hepatocellular Carcinoma) | 55 (48h)[5] |
| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol | HepG2/C3A (Hepatocellular Carcinoma) | 42 (48h)[5] |
Note: The absence of data for this compound highlights a gap in the current research landscape. The provided data for related compounds is for comparative purposes and suggests potential areas of investigation for the target molecule.
Antimicrobial Activity
Toxicological Profile
The toxicological assessment of a compound is crucial for its potential development as a therapeutic agent. The acute oral toxicity, often expressed as the LD50 (the dose required to be lethal to 50% of a test population), is a primary indicator.
| Compound | Test Animal | LD50 (Oral) |
| Biphenyl | Rat | 2140 - 2400 mg/kg |
Note: Specific LD50 data for this compound, 4-Methylbiphenyl, and 4,4'-Dimethoxybiphenyl were not found in the searched literature. The data for biphenyl provides a general toxicological benchmark for this class of compounds. The Safety Data Sheet for this compound indicates that no data is available regarding its toxicity to fish, daphnia, algae, or microorganisms.[6]
Experimental Protocols
To ensure the reproducibility and comparability of experimental data, detailed methodologies are essential. The following are generalized protocols for key assays used to evaluate the biological activities of biphenyl compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (the solvent used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 540 and 590 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.[5]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth.
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well containing the antimicrobial dilution with the microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Signaling Pathway Analysis
Biphenyl derivatives often exert their cytotoxic effects by modulating key cellular signaling pathways, particularly those involved in apoptosis. The intrinsic or mitochondrial pathway of apoptosis is a frequently implicated mechanism.
Intrinsic Apoptosis Pathway
Caption: A potential mechanism of apoptosis induction by biphenyl derivatives via the intrinsic pathway.
This diagram illustrates how a biphenyl derivative might induce apoptosis. The compound could act as an apoptotic stimulus, leading to the activation of pro-apoptotic proteins like Bax and Bak, while inhibiting anti-apoptotic proteins such as Bcl-2. This disruption of the mitochondrial membrane potential results in the release of cytochrome c, which then triggers a caspase cascade, ultimately leading to programmed cell death.
Experimental Workflow for Cytotoxicity Screening
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
A Comparative Guide to Cross-Coupling Methods for Biphenyl Synthesis: Suzuki vs. The Field
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of biphenyls is a cornerstone of modern organic chemistry. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. While numerous cross-coupling methods exist, the Suzuki-Miyaura coupling has emerged as a go-to strategy. This guide provides an objective comparison of the Suzuki coupling with other prominent methods—Negishi, Stille, and Heck couplings—for biphenyl (B1667301) synthesis, supported by experimental data and detailed protocols to inform your synthetic strategy.
Introduction to Cross-Coupling for Biphenyl Synthesis
The formation of a carbon-carbon bond between two aromatic rings is a fundamental transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering versatile and efficient pathways to biphenyls and their derivatives. These reactions generally follow a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent and the reaction conditions significantly influence the scope, functional group tolerance, and overall efficiency of the transformation. This guide will delve into the nuances of four key methods: Suzuki, Negishi, Stille, and Heck couplings.
The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis
The Suzuki-Miyaura coupling reaction is arguably the most widely used method for biphenyl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its key reagent, the organoboron compound.[1][2] The byproducts of the Suzuki reaction are generally non-toxic and easily removed, making it an environmentally benign choice.[3]
Key Features of Suzuki Coupling:
-
High Functional Group Tolerance: Tolerates a wide variety of functional groups, including esters, ketones, and nitro groups.[1]
-
Mild Reaction Conditions: Typically proceeds under relatively mild temperatures with a variety of bases.[3]
-
Commercially Available Reagents: A vast library of boronic acids and their derivatives are commercially available.[1]
-
Low Toxicity: Boron-containing reagents and byproducts exhibit low toxicity.[3]
Comparing the Alternatives: Negishi, Stille, and Heck Couplings
While the Suzuki coupling is a powerful tool, other cross-coupling reactions offer distinct advantages in specific contexts.
Negishi Coupling: High Reactivity and Versatility
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic species in palladium-catalyzed cross-couplings.[4] This high reactivity allows for the coupling of a wide range of substrates, including those that are less reactive under Suzuki conditions.[5]
Key Features of Negishi Coupling:
-
High Reactivity: Organozinc reagents are highly reactive, often leading to faster reaction times and higher yields.[4]
-
Broad Substrate Scope: Effective for a wide array of aryl and heteroaryl halides and triflates.[5]
-
Functional Group Tolerance: Generally tolerant of many functional groups, though the basicity of the organozinc reagent can be a limitation.
Stille Coupling: Tolerance to a Wide Range of Functional Groups
The Stille coupling employs organotin reagents (organostannanes) and is renowned for its excellent functional group tolerance and the stability of the organotin reagents to air and moisture.[6]
Key Features of Stille Coupling:
-
Excellent Functional Group Tolerance: One of the most tolerant cross-coupling reactions.[6]
-
Stable Reagents: Organostannanes are generally stable and can be purified by chromatography.
-
Toxicity Concerns: The primary drawback is the high toxicity of organotin compounds and their byproducts, which can be difficult to remove completely.[6]
Heck Reaction: An Alternative Pathway
The Heck reaction, or Mizoroki-Heck reaction, typically involves the coupling of an aryl halide with an alkene.[7] While not the most common method for direct biphenyl synthesis, it can be used to form substituted alkenes which can then be further transformed. For the direct formation of biphenyls, it is less efficient than the other methods discussed.
Key Features of the Heck Reaction:
-
Alkene Coupling Partner: Primarily used for the arylation of alkenes.[7]
-
Variable Yields for Aryl-Aryl Coupling: Direct coupling of arenes can be achieved but is often less efficient than other methods.
Quantitative Comparison of Cross-Coupling Methods for Biphenyl Synthesis
The following table summarizes typical experimental data for the synthesis of biphenyls using Suzuki, Negishi, and Stille couplings. Data for the Heck reaction in direct aryl-aryl coupling is less consistently reported and often results in lower yields for simple biphenyls.
| Coupling Method | Typical Aryl Halide | Organometallic Reagent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 4-Bromotoluene | Phenylboronic acid | 0.02 - 2 | 80 - 110 | 1 - 12 | 90 - 99 | [8][9][10] |
| Negishi | 1-Bromo-4-nitrobenzene | o-Tolylzinc chloride | 1 | Room Temp | 6 | 83 | [11] |
| Stille | Aryl Iodide/Bromide | Aryl Stannane | 1 - 2 | 80 - 110 | 12 - 24 | 76 - 99 | [12] |
Experimental Protocols
Detailed methodologies for key biphenyl syntheses are provided below.
Suzuki Coupling: Synthesis of 4-Methoxy-2'-methylbiphenyl[8]
Materials:
-
o-Tolylboronic acid (73.6 mmol)
-
4-Iodoanisole (71.8 mmol)
-
Palladium acetate (B1210297) (0.02 mmol)
-
Potassium carbonate (180 mmol)
-
Acetone (B3395972) (200 mL)
-
Water (200 mL)
Procedure:
-
Combine o-tolylboronic acid, 4-iodoanisole, and acetone in a 1-L three-necked flask equipped with a reflux condenser.
-
In a separate flask, dissolve potassium carbonate in water.
-
In a third flask, dissolve palladium acetate in acetone.
-
Degas all solutions by bubbling nitrogen or argon through them for 15-20 minutes.
-
Add the potassium carbonate solution to the flask containing the aryl halides and boronic acid, followed by the palladium acetate solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically complete in 30 minutes.
-
After cooling, extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation to yield 4-methoxy-2'-methylbiphenyl.
Negishi Coupling: Synthesis of 2-Methyl-4'-nitrobiphenyl[11]
Materials:
-
o-Tolylzinc chloride solution (prepared in situ from o-bromotoluene and zinc chloride)
-
1-Bromo-4-nitrobenzene (100 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (1 mmol)
-
Tetrahydrofuran (THF) (100 mL)
Procedure:
-
In a 500-mL flask under an inert atmosphere, combine tetrakis(triphenylphosphine)palladium(0), THF, and 1-bromo-4-nitrobenzene.
-
To this mixture, add the freshly prepared o-tolylzinc chloride solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction by pouring it into a mixture of ether and ice-cold 3 N hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and recrystallize the solid from hexane (B92381) and then ethanol (B145695) to afford 2-methyl-4'-nitrobiphenyl.
Stille Coupling: General Procedure for Biphenyl Synthesis[13]
Materials:
-
Aryl halide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
P(o-tol)₃ (0.04 mmol)
-
Toluene (B28343) (10 mL)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine the aryl halide, organostannane, Pd₂(dba)₃, and P(o-tol)₃.
-
Add anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to 90-110 °C for 12-16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Visualizing the Catalytic Cycles and Workflow
To further aid in the understanding of these processes, the following diagrams illustrate the general catalytic cycle for cross-coupling reactions and a comparative workflow.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Caption: Comparison of key features for different coupling methods.
Conclusion
The Suzuki-Miyaura coupling remains the preeminent method for biphenyl synthesis in many applications due to its operational simplicity, mild conditions, and low toxicity profile. However, for challenging substrates or when higher reactivity is required, the Negishi coupling presents a powerful alternative. The Stille coupling, while highly versatile in terms of functional group tolerance, is often relegated to specific applications where its toxicity can be managed. The Heck reaction is less suited for direct biphenyl synthesis but remains a valuable tool for other C-C bond formations. The choice of coupling method should be guided by the specific requirements of the target molecule, including functional group compatibility, steric hindrance, and considerations of reagent toxicity and availability.
References
- 1. benchchem.com [benchchem.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction—State of the Art [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Performance Analysis of Methoxy-Substituted Biphenyls and Cyanobiphenyls in Liquid Crystal Display Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of liquid crystal display (LCD) technology, the molecular architecture of the liquid crystal (LC) material is paramount in defining the electro-optical performance of the device. Among the foundational scaffolds for calamitic (rod-shaped) liquid crystals, the biphenyl (B1667301) core has been extensively utilized. The strategic placement of terminal substituents on this core dictates crucial physical properties such as the nematic temperature range, birefringence (Δn), dielectric anisotropy (Δε), and rotational viscosity (γ₁).
This guide presents a comparative analysis of two classes of biphenyl-based liquid crystals: the well-established cyanobiphenyls and their methoxy-substituted counterparts. While cyanobiphenyls, such as the archetypal 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), have been the workhorses of the LCD industry for decades, the exploration of alternative substituents like the methoxy (B1213986) group offers a different profile of properties that can be advantageous for specific applications.
Due to a scarcity of comprehensive experimental data on the liquid crystal properties of 4-Methoxy-4'-methylbiphenyl, this guide will utilize data for the closely related compound, 4-methoxy-4'-cyanobiphenyl (1OCB), as a representative for the methoxy-substituted class. This allows for a meaningful comparison of the electronic effects of a cyano versus a methoxy group on the biphenyl core. For the cyanobiphenyl class, the widely characterized 4-cyano-4'-pentylbiphenyl (5CB) will serve as the benchmark.
Comparative Performance Data
The following table summarizes the key physical properties of 4-methoxy-4'-cyanobiphenyl (1OCB) and 4-cyano-4'-pentylbiphenyl (5CB). These parameters are critical in determining the suitability of a liquid crystal material for display applications.
| Property | 4-methoxy-4'-cyanobiphenyl (1OCB) | 4-cyano-4'-pentylbiphenyl (5CB) | Significance in LCD Performance |
| Nematic Range | Monotropic | 22.5 °C to 35.0 °C[1] | Defines the operational temperature range of the display. A broad nematic range at ambient temperatures is highly desirable. |
| Birefringence (Δn) | Data not available | ~0.18 at 25°C | A higher birefringence allows for thinner display cells, leading to faster response times. |
| Dielectric Anisotropy (Δε) | Positive[2] | +11.5 at 24°C[3] | A large positive dielectric anisotropy is crucial for low-voltage switching in twisted nematic (TN) and in-plane switching (IPS) LCDs. |
| Rotational Viscosity (γ₁) | Data not available | 28 mPa·s[1] | Lower viscosity enables faster switching speeds, which is critical for reducing motion blur in video content. |
Note: 1OCB exhibits a monotropic nematic phase, meaning the liquid crystal phase is only observed upon cooling from the isotropic liquid state and is metastable with respect to the crystalline state.
Experimental Protocols
The characterization of liquid crystal materials involves a suite of precise experimental techniques to determine their physical and electro-optical properties. Below are detailed methodologies for the key experiments cited in this guide.
Determination of Mesophase Transition Temperatures (Clearing Point)
Method: Polarized Optical Microscopy (POM) with a Hot Stage
-
Principle: The transition between different liquid crystal phases, and from the liquid crystal phase to the isotropic liquid (the clearing point), is accompanied by a distinct change in the optical texture observed under a polarizing microscope.
-
Apparatus: A polarizing microscope equipped with a programmable hot stage for precise temperature control.
-
Procedure:
-
A small sample of the liquid crystal material is placed on a clean microscope slide and covered with a coverslip.
-
The slide is placed on the hot stage.
-
The sample is heated at a controlled rate (e.g., 1-5 °C/min) while being observed through the crossed polarizers of the microscope.
-
The temperature at which the birefringent liquid crystal texture completely disappears, and the field of view becomes dark (isotropic), is recorded as the nematic-to-isotropic transition temperature, or clearing point.
-
The sample is then cooled at a controlled rate to observe the formation of the liquid crystal phase from the isotropic liquid and any other phase transitions at lower temperatures.
-
Measurement of Birefringence (Δn)
Method: Abbé Refractometer
-
Principle: Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal. These can be measured using a refractometer with a polarized light source and a homeotropically aligned liquid crystal sample.
-
Apparatus: An Abbé refractometer with a temperature-controlled prism, a monochromatic light source (e.g., sodium lamp, λ = 589 nm), and polarizing filters.
-
Procedure:
-
A thin film of the liquid crystal is placed between the prisms of the Abbé refractometer. The surfaces of the prisms are treated with an alignment layer (e.g., a surfactant) to induce homeotropic alignment, where the liquid crystal director is perpendicular to the prism surface.
-
Monochromatic, polarized light is passed through the sample.
-
By rotating the polarizer, the two critical angles for total internal reflection, corresponding to nₑ and nₒ, can be measured.
-
The birefringence is calculated as Δn = nₑ - nₒ.
-
Determination of Dielectric Anisotropy (Δε)
Method: Capacitance Measurement
-
Principle: The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. These values are determined by measuring the capacitance of a liquid crystal cell with specific molecular alignments.
-
Apparatus: An LCR meter, a function generator, a temperature-controlled cell holder, and two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass): one inducing planar alignment and one inducing homeotropic alignment.
-
Procedure:
-
Measurement of ε⊥: A liquid crystal cell that induces homeotropic alignment (director perpendicular to the electrodes) is filled with the sample. The capacitance of the cell (C⊥) is measured using the LCR meter at a specific frequency (typically 1 kHz). ε⊥ is calculated using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
Measurement of ε∥: A liquid crystal cell that induces planar alignment (director parallel to the electrodes) is filled with the sample. The capacitance (C∥) is measured. ε∥ is calculated using the formula: ε∥ = (C∥ * d) / (ε₀ * A).
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
-
Logical Relationships and Workflows
The following diagrams illustrate the molecular structures of the compared compounds and the general workflow for characterizing liquid crystal materials.
Discussion and Conclusion
The comparison between 4-methoxy-4'-cyanobiphenyl (as a proxy for methoxy-substituted biphenyls) and 4-cyano-4'-pentylbiphenyl highlights the profound impact of the terminal substituent on the mesomorphic and electro-optical properties of a liquid crystal.
Cyanobiphenyls, exemplified by 5CB, possess a large positive dielectric anisotropy, a direct consequence of the strong dipole moment of the cyano group aligned with the long molecular axis.[4] This property has been instrumental in the development of low-voltage-driven LCDs. The well-defined and stable nematic phase of 5CB at room temperature further underscores its utility in practical display applications.[1]
References
A Comparative Guide to the Absolute Purity Determination of Biphenyls using Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the absolute purity determination of biphenyls. Biphenyls are a critical structural motif in many pharmaceuticals and advanced materials, making accurate purity assessment essential for quality control, regulatory compliance, and research and development. This document offers an objective comparison of these analytical techniques, supported by detailed experimental protocols and data presentation, to assist in selecting the most appropriate method for a given analytical challenge.
Introduction: The Power of qNMR for Absolute Purity
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the absolute purity of chemical substances.[1] Unlike chromatographic techniques such as HPLC and GC, which provide relative purity based on peak area percentages and require a specific certified reference standard of the analyte for calibration, qNMR allows for direct quantification against a certified internal standard of a different compound.[1][2] This makes qNMR particularly valuable for the purity assessment of novel biphenyl (B1667301) derivatives or when a specific reference standard is unavailable.[2]
qNMR is a non-destructive technique that provides structural information alongside quantitative data, making it a highly efficient tool for both identification and purity determination.[3] Its ability to provide SI-traceable purity assignments is making it increasingly prevalent in the certification of reference materials and for ensuring the quality of active pharmaceutical ingredients (APIs).[4]
Comparison of Analytical Techniques: qNMR vs. HPLC vs. GC
The choice of analytical technique for purity determination depends on the specific requirements of the analysis. While qNMR excels in providing absolute quantification, HPLC and GC are powerful separation techniques ideal for identifying and quantifying impurities.[1]
| Feature | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct comparison of the integral of an analyte signal to that of a certified internal standard.[1] | Chromatographic separation based on partitioning between a mobile and stationary phase, with detection by UV-Vis, DAD, etc.[2] | Chromatographic separation of volatile compounds in a gaseous mobile phase with detection by FID, MS, etc.[1] |
| Quantification | Absolute, primary ratio method.[1] | Relative, unless calibrated with a certified standard of the analyte.[1] | Relative, unless calibrated with a certified standard of the analyte.[1] |
| Reference Standard | Requires a certified internal standard (can be a different compound).[2] | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of the analyte for accurate quantification. |
| Strengths | - Direct, absolute purity determination.[1]- No need for an analyte-specific reference standard.[2]- Provides structural information.[2]- Non-destructive.[3]- Fast method development.[5] | - High separation efficiency for non-volatile and thermally labile compounds.[2]- High sensitivity for impurity profiling.[1]- Well-established and widely available. | - Excellent for volatile and thermally stable compounds.[1]- High resolution for complex mixtures.- Sensitive detectors available (e.g., FID). |
| Limitations | - Lower sensitivity compared to chromatographic methods.- Signal overlap can be a challenge.- Requires a high-field NMR spectrometer. | - A relative method requiring specific reference standards for absolute purity.- Method development can be time-consuming. | - Limited to volatile and thermally stable analytes.- Derivatization may be required for non-volatile compounds. |
| Ideal Applications | - Certification of reference materials.[2]- Absolute purity assignment of new chemical entities.[2]- Quality control where a specific reference standard is unavailable. | - Routine quality control and stability studies.[1]- Impurity profiling and identification.[1]- Analysis of non-volatile biphenyls. | - Purity analysis of volatile biphenyls.- Analysis of residual solvents. |
Experimental Protocols
This protocol outlines the determination of the absolute purity of a biphenyl compound using an internal standard.
Internal Standard Selection: The choice of internal standard is critical for accurate quantification.[1] An ideal internal standard should:
-
Be of high, certified purity (≥99.5%).[1]
-
Be stable and non-reactive with the analyte or solvent.[1]
-
Possess sharp signals that are well-separated from analyte and solvent signals.[1]
-
Be soluble in the chosen deuterated solvent.[1]
-
Recommended Standards for Biphenyls: Maleic acid, 1,4-Dinitrobenzene, or Dimethyl sulfone are often suitable choices, but experimental verification is necessary to ensure no signal overlap.[1]
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the biphenyl analyte into a clean vial.[1]
-
Accurately weigh an appropriate amount of the selected internal standard to achieve a molar ratio close to 1:1 with the analyte.
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).[1] Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.[1]
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.[1]
-
Pulse Sequence: A standard 1D proton experiment with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) should be used.[1]
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being quantified. A typical starting value is 30-60 seconds to ensure full relaxation for accurate integration.[1][6]
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.[7]
-
Integrate a well-resolved, characteristic signal of the biphenyl analyte and a signal from the internal standard.
-
Calculate the purity using the following formula[2][8]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: mass
-
IS: Internal Standard
-
This protocol provides a general method for the purity analysis of biphenyls.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[2]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water. A typical starting point is 70:30 (Acetonitrile:Water).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm, or the experimentally determined λ_max for the specific biphenyl.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
-
Sample Preparation: Prepare a stock solution of the biphenyl in Acetonitrile at approximately 1 mg/mL and dilute as needed to be within the linear range of the detector.[1]
This protocol is suitable for volatile and thermally stable biphenyls.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).[1]
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[1]
-
Injector Temperature: 250 °C.[1]
-
Detector Temperature: 280 °C.[1]
-
Oven Temperature Program:
-
Sample Preparation: Prepare a solution of the biphenyl in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
Visualized Workflows
The following diagrams illustrate the key processes in qNMR purity determination.
Caption: Experimental workflow for qNMR purity determination of biphenyls.
Caption: Logical relationship of parameters for qNMR purity calculation.
Conclusion
For the absolute purity determination of biphenyls, qNMR offers a distinct advantage as a primary method, providing direct and accurate quantification without the need for a specific reference material of the analyte.[1] While HPLC and GC are invaluable for their high separation efficiency and sensitivity in impurity profiling, they function as relative methods unless calibrated with a certified standard.[1] The choice of method ultimately depends on the specific analytical objective. qNMR is ideal for the certification of reference materials and direct purity assignment, whereas HPLC and GC are exceptionally well-suited for routine quality control, stability studies, and in-depth impurity analysis.[1] For a comprehensive characterization of a biphenyl compound, a combination of these orthogonal techniques is often the most effective approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qNMR - BIPM [bipm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. bipm.org [bipm.org]
Phosphine Ligands in the Synthesis of Substituted Biphenyls: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted biphenyls is a critical step in the discovery and production of novel therapeutics and functional materials. The choice of phosphine (B1218219) ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is paramount to achieving high yields, broad substrate scope, and mild reaction conditions. This guide provides an objective comparison of commonly employed phosphine ligands, supported by experimental data, to facilitate informed decision-making in your synthetic endeavors.
The steric and electronic properties of phosphine ligands play a crucial role in the efficacy of palladium-catalyzed cross-coupling reactions. Bulky, electron-rich ligands generally promote the formation of the active monoligated palladium(0) species, which is essential for the oxidative addition of challenging substrates like aryl chlorides. This guide focuses on a comparative analysis of prominent phosphine ligands, including the widely used Buchwald biaryl phosphine ligands and other effective monodentate phosphines.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The performance of different phosphine ligands in the coupling of various aryl halides with arylboronic acids is summarized below.
| Ligand | Aryl Halide | Arylboronic Acid | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | 4-Chlorotoluene (B122035) | Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95[1] |
| XPhos | 1-Bromo-2,4,6-triisopropylbenzene | Mesitylboronic acid | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92[1] |
| RuPhos | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 88 |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 2 | 98 |
| cataCXium® A | 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 3 | 75[2] |
| Phobane-derived (1) | 2-Chloro-N-phenyl-pyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | KOH | Dioxane/H₂O | RT | 18 | 97[3][4] |
| Phobane-derived (2) | 4-Chloroanisole | 4-tert-Butylphenylboronic acid | Pd(OAc)₂ | KOH | Dioxane/H₂O | RT | 18 | 95[3][4] |
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals. The choice of ligand significantly impacts the coupling of aryl halides with amines.
| Ligand | Aryl Halide | Amine | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | 4-Chlorotoluene | Morpholine (B109124) | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94[5] |
| RuPhos | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88*[5] |
| BrettPhos | 4-Bromo-indazole | Aniline | P3 Precatalyst | LiHMDS | THF | RT | 12 | 92 |
| JohnPhos | 4-Chloroanisole | Aniline | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 85 |
| cataCXium® A | 4-Bromoanisole | Morpholine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 90 |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[5]
Experimental Protocols
Reproducible and detailed experimental protocols are essential for successful synthesis.
General Procedure for Suzuki-Miyaura Coupling
A representative protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is as follows:
Reaction Setup: An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol), and a magnetic stir bar. The tube is evacuated and backfilled with argon three times.
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (0.02 mmol, 2 mol%) in the desired solvent (e.g., toluene, 5 mL) is prepared.
Reaction Execution: The solvent is added to the Schlenk tube containing the solids, followed by the catalyst solution. The reaction mixture is then heated to the desired temperature and stirred for the specified time.
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination
A typical protocol for the Buchwald-Hartwig amination of an aryl halide with an amine is provided below:
Reaction Setup: An oven-dried Schlenk tube is charged with sodium tert-butoxide (NaOtBu, 1.4 mmol) and the phosphine ligand (0.02 mmol). The tube is evacuated and backfilled with argon.
Reagent Addition: The aryl halide (1.0 mmol), the amine (1.2 mmol), and the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) are added, followed by the solvent (e.g., toluene, 5 mL).
Reaction Execution: The Schlenk tube is sealed and the mixture is heated to the specified temperature with vigorous stirring for the indicated time.
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired arylamine.
Visualizing Reaction Pathways and Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination, is a fundamental concept in understanding the role of the phosphine ligand. The bulky and electron-rich nature of ligands like SPhos and XPhos facilitates the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition with the aryl halide.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Phosphine Ligand Screening
A systematic approach to ligand screening is crucial for identifying the optimal catalyst system for a specific transformation. The following workflow outlines a general strategy for efficiently evaluating a panel of phosphine ligands.
Caption: A general workflow for screening phosphine ligands in cross-coupling reactions.
References
- 1. nva.sikt.no [nva.sikt.no]
- 2. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Substituted Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, featured in numerous compounds with a wide range of biological activities. The nature and position of substituents on the biphenyl rings critically influence their therapeutic potential. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various substituted biphenyl derivatives, supported by experimental data from recent studies.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for different biological activities of substituted biphenyl derivatives, allowing for a clear comparison of their potency.
Table 1: In Vitro Anticancer Activity of Substituted Biphenyl Derivatives
The cytotoxic effects of various biphenyl derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cancer cell growth, is presented below. Lower IC50 values indicate higher potency.[1]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hydroxylated Biphenyls | |||
| Compound 11 | Malignant Melanoma (SK) | 1.7 ± 0.5 | [2][3] |
| Compound 12 | Malignant Melanoma (SK) | 2.0 ± 0.7 | [2][3] |
| Biphenylaminoquinolines | |||
| Derivative 7j | MiaPaCa-2 (Pancreatic) | 0.17 | [4] |
| Derivative 7j | MDA-MB-231 (Breast) | 0.38 | [4] |
| Derivative 7j | DU145 (Prostate) | 0.98 | [4] |
| Derivative 7j | SW480 (Colorectal) | 1.05 | [4] |
| Biphenyl-Benzamides | |||
| Compound 30 | Bacillus subtilis | 0.008-0.063 µg/mL (MIC) | |
| Thiazolidine-2,4-dione-biphenyls | |||
| Compound 10d | Hela (Cervical) | Moderate to Good | [5] |
| Biphenyl Derivatives (PD-L1 Inhibitors) | |||
| 12j-4 | MDA-MB-231 (Breast) | 2.68 ± 0.27 | [6][7] |
Table 2: Antimicrobial Activity of Substituted Biphenyl Derivatives
The antimicrobial efficacy of biphenyl derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Polyhydric Biphenyls | |||
| Compound 6i | MRSA | 3.13 | [8][9] |
| Compound 6m | MRSA | 6.25 | [8][9] |
| Compound 6i | A. baumannii (Carbapenem-resistant) | Comparable to Ciprofloxacin | [9] |
| Compound 6g | A. baumannii (Carbapenem-resistant) | Comparable to Ciprofloxacin | [9] |
| Compound 6e | A. baumannii (Carbapenem-resistant) | Comparable to Ciprofloxacin | [9] |
| Biphenylglyoxamides | |||
| Compound 15c | S. aureus | 8 | [10] |
| Compound 15c | E. coli | 16 | [10] |
| Compound 15c | P. aeruginosa | 63 | [10] |
Table 3: Anti-inflammatory Activity of Substituted Biphenyl Derivatives
The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition indicates the anti-inflammatory effect of the tested compounds.
| Compound/Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Time (hours) | Reference |
| 4'-methylbiphenyl-2-(substituted phenyl) carboxamides | ||||
| Compound 6i | Not Specified | 42.41 | 5 | [11] |
| Novel Benzenesulfonamide Derivatives | ||||
| Compound 1 | 200 | 96.31 | 4 | [12] |
| Compound 2 | 200 | 72.08 | 4 | [12] |
| Compound 3 | 200 | 99.69 | 4 | [12] |
| Indomethacin (Standard) | 10 | 57.66 | 4 | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for In Vitro Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.[13]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid nutrient broth. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[17]
Procedure:
-
Compound Dilution: Prepare a series of twofold dilutions of the biphenyl derivatives in a 96-well microtiter plate containing broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.
Carrageenan-Induced Paw Edema for In Vivo Anti-inflammatory Activity
This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[1][18][19]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[20]
Procedure:
-
Animal Dosing: Administer the biphenyl derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the animals (typically rats or mice) at a specific dose. A control group receives the vehicle.
-
Induction of Edema: After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the biological activity of substituted biphenyl derivatives.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. researchgate.net [researchgate.net]
- 19. inotiv.com [inotiv.com]
- 20. creative-bioarray.com [creative-bioarray.com]
Methoxy vs. Other Functional Groups: A Comparative Guide to Their Impact on Biphenyl Properties
For researchers, scientists, and drug development professionals, the strategic modification of a core chemical scaffold is a cornerstone of modern medicinal chemistry and materials science. The biphenyl (B1667301) moiety, a prevalent structure in numerous pharmacologically active compounds and functional materials, serves as a prime example of a scaffold whose properties are exquisitely sensitive to the nature and position of its substituents. Among these, the methoxy (B1213986) group (–OCH₃) is frequently employed due to its unique electronic and steric characteristics.
This guide provides an objective comparison of the methoxy group's influence on the physicochemical and biological properties of the biphenyl scaffold against other common functional groups such as hydroxyl (–OH), nitro (–NO₂), and methyl (–CH₃). The information presented is supported by experimental data to aid in the rational design of biphenyl derivatives with tailored characteristics.
The Dual Nature of the Methoxy Group
The methoxy group's impact is complex, stemming from its dual electronic character. It exhibits an electron-donating resonance effect (+R) by delocalizing its oxygen lone pair into the aromatic π-system, while also exerting an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom.[1] The net effect is highly dependent on its position on the biphenyl ring.[1]
-
Para- and Ortho-Positions: The resonance effect is dominant, making the methoxy group a net electron-donating group. This increases the electron density of the aromatic ring.[1]
-
Meta-Position: The resonance effect does not extend to the meta position, causing the inductive electron-withdrawing effect to be more pronounced.[1]
This positional dependence is a critical factor in tuning the properties of biphenyl derivatives.
Comparative Analysis of Physicochemical Properties
The introduction of different functional groups onto the biphenyl core alters key physicochemical parameters that govern a molecule's behavior, from its solubility to its stability.
Lipophilicity and Solubility
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The methoxy group generally increases lipophilicity compared to a hydroxyl group but is less lipophilic than a simple methyl group.
| Functional Group | Biphenyl Derivative Example | Experimental LogP | Trend vs. Unsubstituted Biphenyl |
| None | Biphenyl | 3.91 | Baseline |
| Methoxy (–OCH₃) | 4-Methoxybiphenyl | 3.60 - 3.86 | Slightly Decreased / Similar |
| Hydroxyl (–OH) | 4-Hydroxybiphenyl | 3.20 | Decreased (More Hydrophilic) |
| Nitro (–NO₂) | 4-Nitrobiphenyl | 3.57 | Slightly Decreased |
| Methyl (–CH₃) | 4-Methylbiphenyl | 4.06 | Increased (More Lipophilic) |
| Fluoro (–F) | 4-Fluorobiphenyl | 3.88 | Similar |
Note: LogP values can vary based on experimental conditions. Data compiled from various sources.
Electronic and Optical Properties
Functional groups significantly modulate the electronic landscape of the biphenyl system, which can be observed through spectroscopic methods like UV-Vis spectroscopy. Electron-donating groups (EDGs) like methoxy and amino typically cause a redshift (a shift to longer wavelengths) in the maximum absorption (λ_max), while electron-withdrawing groups (EWGs) can have varied effects.
| Functional Group | Biphenyl Derivative Example | λ_max (nm) | Effect |
| None | Biphenyl | ~252 | Baseline |
| Methoxy (–OCH₃) | 4-Methoxybiphenyl | 261 | Redshift (Bathochromic)[3] |
| Amino (–NH₂) | 4-Aminobiphenyl | 280 | Strong Redshift |
| Nitro (–NO₂) | 4-Nitrobiphenyl | 300 | Strong Redshift (Charge Transfer)[4] |
| Chloro (–Cl) | 4-Chlorobiphenyl | 258 | Slight Redshift |
Note: λ_max values are approximate and depend on the solvent.
Functionalization with amino, methoxy, chloro, and cyano groups can generate coherent states, while the strongly withdrawing nitro group often introduces charge transfer character, leading to distinct spectral features.[4]
Stability
The stability of biphenyl compounds under oxidative, thermal, and photolytic stress is heavily influenced by their substituents. Phenolic groups (–OH) can act as antioxidants, while methoxy groups can influence thermal stability.
| Biphenyl Compound | Oxidative Stability (DPPH IC₅₀) | Thermal Stability | Photostability |
| Biphenyl | > 1000 µM (Low Activity) | High | Relatively stable, but can degrade. |
| 4,4'-Biphenol | ~25 µM (High Activity) | Less stable than biphenyl. | Susceptible to photodegradation.[5] |
| 4'-Methoxy[1,1'-biphenyl]-2,5-diol | Data not readily available, but expected to have high antioxidant activity due to hydroxyl groups. | Data not readily available. | The presence of hydroxyl groups can facilitate photochemical reactions.[5] |
Note: A lower IC₅₀ value indicates higher antioxidant activity.[5]
Comparative Analysis of Biological Properties
In drug development, functional groups are critical for modulating how a molecule interacts with biological systems, including its metabolic fate and its affinity for a target receptor.
Metabolic Stability
The biphenyl scaffold is subject to metabolic transformations, primarily hydroxylation mediated by cytochrome P450 (CYP) enzymes.[6] The methoxy group is a known "metabolic soft spot" and is often susceptible to O-demethylation to form a hydroxylated metabolite.[3][7] This can be a liability, leading to rapid clearance, or it can be a useful feature for prodrug design.
| Functional Group | Common Metabolic Pathway | Impact on Stability |
| Methoxy (–OCH₃) | O-demethylation to a phenol.[3] | Often decreases metabolic stability. |
| Methyl (–CH₃) | Benzylic hydroxylation.[7] | Can be a site of metabolism, decreasing stability. |
| Halogen (e.g., –Cl, –F) | Generally stable; can block metabolism at the site of substitution. | Often increases metabolic stability by blocking labile positions.[7] |
| Nitro (–NO₂) | Reduction to an amine. | Can undergo metabolic reduction. |
Blocking metabolically labile sites is a common strategy to improve a drug candidate's pharmacokinetic profile. For instance, replacing a methyl group susceptible to benzylic hydroxylation with a chlorine atom can increase metabolic stability and reduce clearance.[7]
Receptor Binding Affinity
The electronic and steric properties of functional groups are paramount in determining a ligand's binding affinity for its target receptor. The ability to act as a hydrogen bond donor or acceptor, or to participate in electrostatic or hydrophobic interactions, can dramatically alter binding constants like Kᵢ (inhibition constant) or Kₔ (dissociation constant).
| Biphenyl Derivative Class | Functional Groups | Target | Key Finding |
| Eugenol- and curcumin-analogs | Hydroxyl, Methoxy | Malignant melanoma cells | Hydroxylated biphenyls showed significant growth inhibitory activities (IC₅₀ from 1 to 13 µM).[8][9] |
| N-benzyltryptamines | Methoxy on tryptamine | 5-HT₂ Receptors | N-benzyl substitution of 5-methoxytryptamine (B125070) increases affinity and potency at 5-HT₂ receptors.[10] |
| 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides | Methoxy, Amido | Platelet Aggregation | Compounds with specific substitutions showed high antiplatelet activity (IC₅₀ as low as 3.12 µM).[11] |
The methoxy group can enhance target binding and improve ADME properties.[12] However, the optimal functional group is always target-dependent, and what enhances binding for one receptor may diminish it for another.
Visualizations
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of molecular properties.
Determination of Partition Coefficient (LogP) by Shake-Flask Method
This protocol determines the lipophilicity of a compound by measuring its distribution between n-octanol and water.[13]
-
Preparation: Prepare solutions of n-octanol saturated with water and water (or PBS buffer, pH 7.4) saturated with n-octanol to ensure thermodynamic equilibrium.[14]
-
Dissolution: Accurately weigh a small amount of the test compound and dissolve it in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a flask. Shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Equilibration: Allow the flask to stand undisturbed (or centrifuge) until the two phases have completely separated.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) layers using a suitable analytical method, such as HPLC-UV.[13][14]
-
Calculation: Calculate the partition coefficient P as the ratio of the concentrations: P = [organic] / [aqueous]. The LogP is the base-10 logarithm of this value.[2]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by CYP enzymes.[15][16]
-
Reagent Preparation: Prepare a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4). Prepare stock solutions of the test compound and positive controls (compounds with known high and low clearance).
-
Incubation Mixture: In a microtiter plate, combine the buffer, human liver microsomes (HLM), and the test compound at a final concentration typically around 1 µM. Pre-incubate the mixture at 37°C.[7]
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system or NADPH solution. NADPH is a required cofactor for CYP enzyme activity.[7]
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding a quenching solution, such as ice-cold acetonitrile, which precipitates the proteins.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line gives the rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. Intrinsic clearance (CLᵢₙₜ) can then be calculated from the half-life and incubation conditions.[15]
Receptor-Ligand Binding Assay (Radioligand Competition)
This assay measures the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.[17][18][19]
-
Preparation: Prepare a source of the target receptor (e.g., cell membranes expressing the receptor, purified receptor protein).
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of the unlabeled test compound (the competitor).[18]
-
Incubation: Incubate the plate for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by rapid vacuum filtration through a glass fiber filter, which traps the membranes (and thus the bound ligand) while allowing the unbound ligand to pass through.
-
Detection: Measure the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity (or percent of specific binding) against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value—the concentration of the test compound that displaces 50% of the specifically bound radioligand. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. [Comparative studies in vivo and in vitro on the formation of phenolic biphenyl metabolites in various animal species (author's transl)[] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic screening in vitro: metabolic stability, CYP inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Purity Results from HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is a critical, non-negotiable requirement. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as two of the most powerful and widely employed analytical techniques for this purpose. The choice between these methods is contingent on the physicochemical properties of the analyte, and often, a cross-validation of results from these two orthogonal techniques provides the highest level of confidence in a purity assessment.
This guide offers an objective comparison of HPLC and GC-MS for purity determination, complete with detailed experimental protocols, a summary of comparative performance data, and logical workflows to guide the analytical process.
Principles of Purity Determination by HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, ideal for the separation and quantification of a wide array of compounds, particularly those that are non-volatile or thermally labile.[1] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[2] By adjusting the mobile phase composition and the nature of the stationary phase, a high degree of separation can be achieved for complex mixtures.[2] For purity analysis, the area of the main peak in the chromatogram is compared to the total area of all peaks to calculate the percentage purity.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[4] It is exceptionally well-suited for the analysis of volatile and thermally stable compounds.[1][5] In GC, a gaseous mobile phase transports the vaporized sample through a column containing a stationary phase, separating components based on their boiling points and polarity.[5] The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint for definitive identification and quantification.[4]
Data Presentation: A Comparative Summary
The following table summarizes the expected performance characteristics for purity analysis of a representative small molecule pharmaceutical compound using HPLC and GC-MS. This data is compiled from typical validation results and illustrates the strengths of each technique.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Purity Determination | Typically >99.5% (by area normalization) | Typically >99.5% (by area normalization of Total Ion Chromatogram) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 3 µg/mL | 5 - 30 ng/mL |
| Precision (RSD%) | ≤ 2% (Repeatability and Intermediate Precision)[6] | ≤ 5% (Repeatability and Intermediate Precision) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the purity analysis of a hypothetical small molecule active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of a non-volatile API from its potential impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
API Reference Standard and sample
3. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20-80% B
-
20-25 min: 80% B
-
25-27 min: 80-20% B
-
27-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: DAD, monitoring at 254 nm. Full spectrum acquisition from 200-400 nm.
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the API reference standard and the test sample at a concentration of 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the purity of the sample using the area percent method, where the area of the main API peak is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile impurities and for confirming the identity of the API, assuming it is thermally stable.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
2. Chemicals and Reagents:
-
Dichloromethane (GC grade)
-
Helium (99.999% purity)
-
API Reference Standard and sample
3. Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split, 50:1 ratio
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan
-
Mass Range: 50 - 550 amu
4. Sample Preparation:
-
Prepare a stock solution of the API reference standard and the test sample at a concentration of 1.0 mg/mL in Dichloromethane.
5. Data Analysis:
-
Identify the main API peak by comparing its retention time and mass spectrum to that of the reference standard.
-
Identify impurities by searching their mass spectra against a commercial library (e.g., NIST).
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).
Mandatory Visualization
Caption: Experimental workflow for purity analysis by HPLC.
Caption: Experimental workflow for purity analysis by GC-MS.
Caption: Logical workflow for cross-validation of purity results.
Conclusion
Both HPLC and GC-MS are indispensable tools in the purity assessment of pharmaceutical compounds and research chemicals. HPLC demonstrates broad applicability, especially for non-volatile and thermally sensitive molecules, which constitute a large portion of drug candidates.[1] GC-MS, conversely, offers unparalleled specificity for volatile compounds and is the gold standard for identifying unknown volatile impurities.[1]
The decision to use one technique over the other is primarily driven by the analyte's physical properties. However, for a comprehensive and robust purity assessment, employing both methods as orthogonal approaches provides a higher level of analytical certainty. The cross-validation of results from these distinct techniques ensures that all potential impurities, regardless of their volatility or thermal stability, are detected and quantified, leading to a more complete and reliable purity profile. This rigorous approach is a hallmark of sound science and is essential for ensuring the quality and safety of pharmaceutical products.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Reactivity of Aryl Bromides vs. Iodides in Biphenyl Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of biphenyl (B1667301) scaffolds is a cornerstone of modern organic chemistry. The choice of starting materials, particularly the aryl halide, is a critical parameter that dictates reaction efficiency, cost, and scalability. This guide provides an objective comparison of the reactivity of aryl bromides versus aryl iodides in common biphenyl synthesis methodologies, supported by experimental data and detailed protocols.
The fundamental difference in reactivity between aryl iodides and aryl bromides in transition metal-catalyzed cross-coupling reactions stems from the disparity in their carbon-halogen (C-X) bond strengths. The C-I bond is inherently weaker than the C-Br bond, which directly influences the rate-determining step of many catalytic cycles: the oxidative addition of the aryl halide to a low-valent metal center, typically palladium(0).[1][2][3] The generally accepted trend for this crucial step, and consequently the overall reaction rate, is Ar-I > Ar-Br >> Ar-Cl.[1][2] This heightened reactivity of aryl iodides often translates to milder reaction conditions, shorter reaction times, and higher yields.[4]
Quantitative Performance Comparison
The following tables summarize representative experimental data from palladium-catalyzed cross-coupling reactions, illustrating the performance differences between aryl bromides and iodides in biphenyl synthesis.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [1]
| Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobiphenyl | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 2 | ~95 |
| 4-Bromobiphenyl | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 8 | ~90 |
Table 2: Ligand-Free Suzuki Coupling in Aqueous Media [4]
| Aryl Halide | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Iodobenzene | 0.25 | 0.5 | 98 |
| Bromobenzene | 0.25 | 0.5 | 94 |
| 4-Iodotoluene | 0.25 | 0.5 | 99 |
| 4-Bromotoluene | 0.25 | 0.5 | 96 |
Experimental Protocols
Below are generalized experimental protocols for common biphenyl synthesis reactions. Note that specific conditions may vary depending on the substrates and desired product.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a base, for instance, K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (4 mL) and water (1 mL), via syringe.[1]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with an organic solvent like ethyl acetate (B1210297) (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
General Protocol for Ullmann Homocoupling
The classical Ullmann reaction for synthesizing symmetrical biphenyls involves the copper-mediated coupling of aryl halides.[5]
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol) with activated copper powder (2.0 mmol).
-
Solvent and Heating: Add a high-boiling solvent such as dimethylformamide (DMF) or conduct the reaction neat. Heat the mixture to a high temperature (typically >200 °C).[6]
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove copper residues, and the product is isolated by extraction and purified by crystallization or chromatography.
Modern variations of the Ullmann reaction may use palladium catalysts under milder conditions.[7]
Visualizing the Processes
The following diagrams illustrate the key concepts and workflows discussed.
Caption: General reactivity trend of aryl halides in cross-coupling reactions.
Caption: Generalized experimental workflow for Suzuki-Miyaura biphenyl synthesis.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Discussion and Conclusion
The choice between an aryl bromide and an aryl iodide for biphenyl synthesis is a classic example of the trade-off between reactivity and cost.[3] Aryl iodides are generally more reactive, often leading to higher yields under milder conditions and in shorter reaction times. This is particularly advantageous in the synthesis of complex molecules where functional group tolerance and mild conditions are paramount.
However, aryl bromides are typically more cost-effective and stable, making them a preferred choice for large-scale industrial applications where cost is a significant driver.[3] Advances in catalyst and ligand design have also made the activation of aryl bromides increasingly efficient, narrowing the reactivity gap in some cases.[8]
References
Safety Operating Guide
Proper Disposal of 4-Methoxy-4'-methylbiphenyl: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Methoxy-4'-methylbiphenyl is critical to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step plan for its safe handling and disposal, in line with established safety protocols for similar chemical compounds. Adherence to these procedures is essential to minimize risks and comply with regulatory standards.
Hazard Summary and Safety Precautions
This compound is considered a hazardous substance. It is harmful if swallowed and toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Table 1: Essential Safety and Handling Information
| Precaution Category | Required Equipment and Procedures |
| Eye and Face Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn[2]. |
| Skin and Body Protection | An impervious laboratory coat, disposable nitrile gloves, and closed-toe shoes are mandatory to prevent skin contact[3][4]. Gloves should be inspected before use and disposed of properly after handling[3]. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or vapors[3][5]. If dust is generated, a NIOSH-approved particulate respirator may be necessary[4]. |
| General Hygiene | Do not eat, drink, or smoke when handling this chemical. Wash hands thoroughly with soap and water after handling. Contaminated work clothes should be laundered separately[1]. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all this compound waste as chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines[6].
2. Containerization and Labeling:
-
Place the waste in a clearly labeled, sealed, and chemically compatible container[1][6].
-
The label must include the chemical name ("this compound"), the quantity, and all relevant hazard warnings[6].
3. Spill Management:
-
In the event of a spill, remove all ignition sources immediately[1].
-
For minor spills, use dry clean-up procedures to avoid generating dust. Sweep up the material and place it in a suitable, labeled container for disposal[1][6].
-
For major spills, alert emergency responders and contain the spillage to prevent it from entering drains or water courses[1].
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][5].
5. Final Disposal:
-
Arrange for the collection and disposal of the waste by a licensed chemical waste management contractor.
-
High-temperature incineration in a permitted facility is a common and preferred method for the disposal of solid organic compounds[6].
-
Always consult and adhere to your institution's Environmental Health and Safety (EHS) department guidelines, as well as local, state, and federal hazardous waste regulations[6].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 4-Methoxy-4'-methylbiphenyl
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Methoxy-4'-methylbiphenyl. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper disposal of chemical waste. The following procedures are based on the safety data sheets of this compound and structurally similar compounds.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3][4][5]
| PPE Category | Required Equipment |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in situations with a high risk of splashing.[2] |
| Skin and Body Protection | Chemical-resistant laboratory coat.[3] Impervious clothing and disposable nitrile gloves (inspect before use and change frequently).[1][3][6] Closed-toe shoes are required. |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required. If dust or aerosols are generated, a NIOSH-approved particulate respirator is necessary.[7] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[1][7] Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[8]
2. Personal Preparation:
-
Don all required PPE as outlined in the table above before entering the designated handling area.
-
Remove all personal items, such as jewelry, that could trap chemical substances.
3. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[1][7]
-
Use the smallest quantity of material necessary for the experiment.[9]
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure.
4. Spills and Emergencies:
-
In case of a spill, evacuate unnecessary personnel from the area.
-
For minor spills, use dry clean-up procedures and avoid generating dust.[10] Sweep up the material and place it in a suitable, labeled container for disposal.[1][10]
-
For major spills, alert emergency responders.[10]
-
In case of eye contact, immediately flush with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[1][11][12]
-
In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[11][12]
-
If inhaled, move the person to fresh air.[12]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination.[13]
1. Waste Segregation:
-
Contaminated Labware: Collect all disposable labware (e.g., pipette tips, gloves, weighing paper) that has come into contact with this compound in a designated, labeled hazardous waste container.
-
Unused Compound: Unwanted or expired this compound should be disposed of in its original container or a compatible, properly labeled waste container. Do not mix with other waste streams.
-
Contaminated Solvents: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container compatible with the solvent.
2. Container Management:
-
All waste containers must be kept closed except when adding waste.[9]
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[9]
3. Disposal Procedure:
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.[6][10]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C14H14O |
| Molecular Weight | 198.26 g/mol |
| Appearance | White solid/powder[11] |
| Melting Point | 86 - 90 °C / 186.8 - 194 °F[11] |
| Boiling Point | 157 °C / 314.6 °F @ 10 mmHg[11] |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. mcrsafety.com [mcrsafety.com]
- 3. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. allanchem.com [allanchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. chemistry.gatech.edu [chemistry.gatech.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
